molecular formula C8H8N4O B1338080 Pyrazolo[1,5-A]pyridine-2-carbohydrazide CAS No. 80537-15-1

Pyrazolo[1,5-A]pyridine-2-carbohydrazide

Cat. No.: B1338080
CAS No.: 80537-15-1
M. Wt: 176.18 g/mol
InChI Key: DQRAGXUDEWXEGJ-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-A]pyridine-2-carbohydrazide is a useful research compound. Its molecular formula is C8H8N4O and its molecular weight is 176.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

pyrazolo[1,5-a]pyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-10-8(13)7-5-6-3-1-2-4-12(6)11-7/h1-5H,9H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRAGXUDEWXEGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NN2C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512052
Record name Pyrazolo[1,5-a]pyridine-2-carbohydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80537-15-1
Record name Pyrazolo[1,5-a]pyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Pyrazolo[1,5-a]pyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] This fused bicyclic system, comprising a pyridine ring fused to a pyrazole ring, is a versatile framework for the development of novel therapeutic agents. Derivatives of this scaffold have demonstrated a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The carbohydrazide functional group is a key pharmacophore that can act as a versatile building block for the synthesis of more complex heterocyclic systems and is known to contribute to the biological activity of various compounds.[2][3] This guide provides a comprehensive overview of a robust synthetic route to Pyrazolo[1,5-a]pyridine-2-carbohydrazide and the analytical techniques for its thorough characterization, aimed at researchers and professionals in drug discovery and development.

Part 1: Synthesis of this compound

The synthesis of the title compound is most effectively achieved through a two-step process. This strategy involves the initial synthesis of an ester precursor, ethyl pyrazolo[1,5-a]pyridine-2-carboxylate, followed by its conversion to the desired carbohydrazide via hydrazinolysis. This approach is favored due to the ready availability of starting materials and the generally high yields and purity of the products obtained in each step.

Step 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

The formation of the pyrazolo[1,5-a]pyridine core can be accomplished through various methods, with one of the most common being the [3+2] cycloaddition reaction between an N-aminopyridinium ylide and a suitable dipolarophile.[4] In this proposed synthesis, N-aminopyridine reacts with ethyl propiolate in the presence of an oxidizing agent to yield the target ester.

Reaction Scheme:

Synthesis_Step_1 N-Aminopyridine N-Aminopyridine Intermediate N-iminopyridinium ylide (in situ) N-Aminopyridine->Intermediate Oxidation Ethyl_Propiolate Ethyl Propiolate Product_Ester Ethyl Pyrazolo[1,5-a]pyridine- 2-carboxylate Ethyl_Propiolate->Product_Ester Intermediate->Product_Ester [3+2] Cycloaddition

Caption: Synthetic pathway for Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate.

Experimental Protocol:

  • Reaction Setup: To a solution of N-aminopyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add an oxidizing agent like lead tetraacetate or (diacetoxyiodo)benzene (PIDA) (1.1 eq) portion-wise at 0 °C.

  • Ylide Formation: Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the in-situ formation of the N-iminopyridinium ylide.

  • Cycloaddition: Add ethyl propiolate (1.2 eq) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Causality Behind Experimental Choices:

  • The in-situ formation of the N-iminopyridinium ylide is crucial as these intermediates can be unstable. The use of a mild oxidizing agent ensures efficient formation without significant degradation.

  • DCM is a common solvent choice due to its inertness and ability to dissolve the reactants.

  • The purification by column chromatography is essential to remove any unreacted starting materials and by-products, ensuring the purity of the ester precursor for the subsequent step.

Step 2: Conversion to this compound

The conversion of the ethyl ester to the carbohydrazide is a standard and efficient reaction involving nucleophilic acyl substitution by hydrazine.[5][6]

Reaction Scheme:

Synthesis_Step_2 Ester_Precursor Ethyl Pyrazolo[1,5-a]pyridine- 2-carboxylate Product_Hydrazide Pyrazolo[1,5-a]pyridine- 2-carbohydrazide Ester_Precursor->Product_Hydrazide Hydrazine_Hydrate Hydrazine Hydrate (NH2NH2·H2O) Hydrazine_Hydrate->Product_Hydrazide Nucleophilic Acyl Substitution Byproduct Ethanol

Caption: Conversion of the ester precursor to the final carbohydrazide.

Experimental Protocol:

  • Reaction Setup: Dissolve the purified ethyl pyrazolo[1,5-a]pyridine-2-carboxylate (1.0 eq) in ethanol.

  • Hydrazinolysis: Add an excess of hydrazine hydrate (5-10 eq) to the solution.

  • Reaction Conditions: Reflux the reaction mixture for 4-8 hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting ester spot.

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product, being less soluble in ethanol than the starting ester, will often precipitate out. The solid can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any residual hydrazine hydrate and other impurities. If necessary, the product can be recrystallized from a suitable solvent like ethanol or a mixture of ethanol and water to obtain a highly pure product.

Trustworthiness of the Protocol: This two-step synthesis is a self-validating system. The purity of the intermediate ester can be readily assessed by standard analytical techniques before proceeding to the final step. The hydrazinolysis reaction is a well-established and high-yielding transformation, minimizing the likelihood of side products and simplifying purification.

Part 2: Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrazolo[1,5-a]pyridine ring system, typically in the range of δ 7.0-9.0 ppm. A characteristic singlet for the C3-H proton of the pyrazole ring would be observed. The protons of the carbohydrazide moiety (-CONHNH₂) will appear as broad singlets, with the chemical shifts being dependent on the solvent and concentration. The NH and NH₂ protons are exchangeable with D₂O.
¹³C NMR The carbon NMR spectrum will display signals corresponding to all the carbon atoms in the molecule. The carbonyl carbon (C=O) of the carbohydrazide group is expected to appear in the downfield region, typically around δ 160-170 ppm. The aromatic carbons of the fused ring system will resonate in the δ 100-150 ppm range.
IR Spectroscopy The IR spectrum will show characteristic absorption bands for the N-H stretching vibrations of the amine and amide groups in the range of 3200-3400 cm⁻¹. A strong absorption band for the carbonyl (C=O) stretching of the amide will be observed around 1650-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry Mass spectrometry (e.g., ESI-MS) will be used to determine the molecular weight of the compound. The spectrum should show a prominent molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the calculated molecular weight of this compound (C₈H₈N₄O, MW: 176.18 g/mol ).

Predicted ¹H and ¹³C NMR Data:

Based on literature data for similar pyrazolo[1,5-a]pyrimidine derivatives, the following are the predicted chemical shifts.[7] Actual values may vary slightly based on the solvent and experimental conditions.

Table 1: Predicted NMR Data for this compound

¹H NMR Predicted δ (ppm) ¹³C NMR Predicted δ (ppm)
H-3~6.8C-2~145
H-5~7.2 (td)C-3~98
H-6~7.6 (dd)C-3a~140
H-7~8.5 (d)C-5~120
H-4~8.8 (d)C-6~128
-NH-broad sC-7~115
-NH₂broad sC-8a~150
C=O~165
Physical Characterization
  • Melting Point: The melting point of the purified compound should be determined and reported as a range. A sharp melting point is indicative of high purity.

  • Appearance: The physical state (e.g., crystalline solid, powder) and color of the compound should be recorded.

  • Solubility: The solubility of the compound in various common laboratory solvents (e.g., water, ethanol, DMSO, chloroform) should be determined to aid in its handling and further use in biological assays.

Conclusion

This guide outlines a reliable and well-grounded two-step synthetic strategy for the preparation of this compound, a molecule of significant interest in medicinal chemistry. The detailed protocols and the rationale behind the experimental choices provide a solid foundation for its successful synthesis in a research setting. Furthermore, the comprehensive characterization plan ensures the unambiguous confirmation of the product's structure and purity, which is a prerequisite for any subsequent biological evaluation or drug development efforts.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]

  • Carbohydrazide as a Chemical Intermediate: Applications in Pharma and Agriculture. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PubMed Central. Available at: [Link]

  • CARBOHYDRAZIDE. Ataman Kimya. Available at: [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]

  • Carbohydrazide. Ataman Kimya. Available at: [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PubMed Central. Available at: [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. The Distant Reader. Available at: [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central. Available at: [Link]

  • Synthesis of Some New Pyrazolotriazines, Pyrazolothiazines and Pyrazolopyrimidines. Royal Society of Chemistry. Available at: [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]

  • Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. Available at: [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. Available at: [Link]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PubMed Central. Available at: [Link]

  • How do you convert aliphatic acids to hydrazide in a single step with conventional methods? ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of Pyrazolo[1,5-a]pyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Therapeutic Promise

The pyrazolo[1,5-a]pyridine ring system is a fused, nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry.[1] It is considered a "privileged scaffold" due to its structural rigidity, planarity, and its ability to serve as a versatile framework for developing a wide array of therapeutic agents.[2] The fusion of a π-excessive pyrazole ring with a π-deficient pyridine ring imparts unique electronic characteristics that are favorable for molecular interactions with biological targets.[1]

When functionalized at the 2-position with a carbohydrazide moiety (-CONHNH₂), the resulting molecule, Pyrazolo[1,5-a]pyridine-2-carbohydrazide , becomes an exceptionally valuable building block. The carbohydrazide group is not only a key pharmacophore in its own right but also a highly reactive and versatile intermediate for the synthesis of more complex heterocyclic systems.[3] This guide provides a comprehensive overview of the synthesis, spectroscopic properties, chemical reactivity, and potential applications of this important molecule, offering field-proven insights for its use in research and drug development.

Synthesis and Structural Elucidation

The synthesis of this compound is most efficiently achieved through a two-step sequence starting from the corresponding ester, ethyl pyrazolo[1,5-a]pyridine-2-carboxylate. This precursor is a key intermediate in the development of various bioactive molecules.[4]

Synthetic Pathway

The pathway involves the initial formation of the pyrazolo[1,5-a]pyridine core, followed by the conversion of the ester to the desired carbohydrazide.

  • Step 1: [3+2] Cycloaddition to form the Pyrazolo[1,5-a]pyridine Core. A common and effective method for constructing the core is the oxidative [3+2] cycloaddition of an N-aminopyridinium salt with an appropriate α,β-unsaturated carbonyl compound, such as ethyl propiolate.[5] This reaction builds the fused heterocyclic system regioselectively.

  • Step 2: Hydrazinolysis. The resulting ethyl pyrazolo[1,5-a]pyridine-2-carboxylate is then treated with hydrazine hydrate. The highly nucleophilic hydrazine displaces the ethoxy group of the ester to form the stable carbohydrazide. This reaction is typically high-yielding and proceeds under mild conditions.

Synthesis_Workflow cluster_step1 Step 1: [3+2] Cycloaddition cluster_step2 Step 2: Hydrazinolysis N_aminopyridine N-Aminopyridinium Salt Ester Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate N_aminopyridine->Ester Oxidative Cycloaddition Propiolate Ethyl Propiolate Propiolate->Ester Carbohydrazide This compound Ester->Carbohydrazide Reflux in Ethanol Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Carbohydrazide

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Hydrazinolysis
  • Objective: To synthesize this compound from ethyl pyrazolo[1,5-a]pyridine-2-carboxylate.

  • Materials:

    • Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate (1.0 eq)

    • Hydrazine hydrate (80-99%) (5.0-10.0 eq)

    • Ethanol (or another suitable alcohol solvent)

  • Procedure:

    • To a solution of ethyl pyrazolo[1,5-a]pyridine-2-carboxylate in absolute ethanol, add hydrazine hydrate in excess.

    • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

    • Upon completion, cool the reaction mixture to room temperature. A white solid precipitate will often form.

    • If precipitation is slow, the volume of the solvent can be reduced under reduced pressure, or the mixture can be cooled in an ice bath to induce crystallization.

    • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the pure this compound.

Spectroscopic and Physicochemical Properties

The structural confirmation of this compound relies on a combination of spectroscopic techniques.[6][7] The expected data, based on analogous structures found in the literature, are summarized below.[8]

Table 1: Expected Spectroscopic Data for this compound

TechniqueCharacteristic FeaturesExpected Values (ppm or cm⁻¹)
¹H NMR Aromatic protons on the pyridine and pyrazole rings. Labile protons of the hydrazide group (-NH and -NH₂).Aromatic region: δ 7.0-9.0 ppm. -NH (amide): δ ~9.5-10.5 ppm (singlet). -NH₂ (hydrazine): δ ~4.5-5.5 ppm (broad singlet).
¹³C NMR Carbonyl carbon (C=O). Aromatic carbons of the fused rings.Carbonyl (C=O): δ ~160-165 ppm. Aromatic region: δ ~100-150 ppm.
IR (KBr) N-H stretching vibrations (amide and amine). C=O stretching (Amide I band). N-H bending (Amide II band).N-H stretches: 3200-3400 cm⁻¹ (often multiple bands). C=O stretch: ~1650-1680 cm⁻¹. N-H bend: ~1620-1640 cm⁻¹.
MS (EI/ESI) Molecular ion peak (M⁺ or [M+H]⁺). Characteristic fragmentation patterns.Expected m/z for C₈H₈N₄O: 176.07.

Expert Interpretation:

  • In the ¹H NMR spectrum , the downfield shift of the amide -NH proton is a key indicator of its chemical environment, influenced by the carbonyl group's electron-withdrawing nature. The -NH₂ protons are typically broader and exchangeable with D₂O.

  • The IR spectrum provides definitive evidence of the carbohydrazide functionality. The strong carbonyl absorption around 1650 cm⁻¹ and the distinct N-H stretching bands are crucial for identification.

  • Mass Spectrometry confirms the molecular weight and elemental composition of the compound, providing the ultimate verification of a successful synthesis.[6]

Chemical Reactivity and Derivatization

This compound is a bifunctional molecule. The reactivity is dominated by the nucleophilic character of the terminal -NH₂ group of the hydrazide moiety, making it an ideal starting point for synthesizing a variety of other heterocyclic derivatives.[3][9]

Key Reactions of the Carbohydrazide Moiety

The terminal amine of the hydrazide is a potent nucleophile, readily reacting with electrophiles to form new carbon-nitrogen bonds. This reactivity is the cornerstone of its utility as a synthetic intermediate.

  • Formation of Hydrazones (Schiff Bases): Condensation with various aldehydes and ketones yields stable N-acylhydrazones. This is one of the most common derivatization reactions, often used to link the pyrazolopyridine core to other pharmacologically active aromatic or heterocyclic systems.

  • Synthesis of 1,3,4-Oxadiazoles: Cyclization of the carbohydrazide with reagents like carbon disulfide followed by alkylation, or with orthoesters, leads to the formation of the 1,3,4-oxadiazole ring, a well-known bioisostere for amide and ester groups.

  • Synthesis of Pyrazoles: Reaction with 1,3-dicarbonyl compounds (e.g., acetylacetone) provides a straightforward route to N-acylated pyrazole derivatives.

  • Synthesis of Triazoles: The carbohydrazide can be further elaborated to form fused or appended triazole rings, which are important scaffolds in medicinal chemistry.

Reactivity cluster_reactions Derivatization Pathways start {this compound | R-CO-NH-NH₂} aldehyde Aldehyde/Ketone (R'-CHO) start->aldehyde dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) start->dicarbonyl cs2 Carbon Disulfide (CS₂) start->cs2 hydrazone Hydrazone (Schiff Base) R-CO-NH-N=CHR' aldehyde->hydrazone Condensation pyrazole N-Acyl Pyrazole dicarbonyl->pyrazole Cyclization oxadiazole 1,3,4-Oxadiazole cs2->oxadiazole Cyclization

Caption: Key derivatization reactions of the carbohydrazide moiety.

Applications in Medicinal Chemistry

The pyrazolo[1,5-a]pyridine scaffold and its isostere, pyrazolo[1,5-a]pyrimidine, are central to numerous drug discovery programs.[10] Their derivatives have demonstrated a wide spectrum of biological activities.

  • Kinase Inhibitors: The rigid, planar structure of the pyrazolopyridine core is ideal for fitting into the ATP-binding pocket of various protein kinases. Numerous derivatives are being investigated as potent inhibitors for cancer therapy.[11]

  • Anti-inflammatory Agents: Compounds based on this scaffold have shown significant anti-inflammatory properties, potentially through the inhibition of enzymes like COX or pro-inflammatory cytokines such as IL-6 and TNF-α.[12]

  • Anticancer Activity: The pyrazolo[1,5-a]pyrimidine scaffold is a component of several approved anticancer drugs, highlighting its importance in oncology.[2][10]

  • CNS Agents: The scaffold has also been explored for its activity on central nervous system targets, including its use in developing anxiolytic and hypnotic agents.

The carbohydrazide functional group plays a crucial role by acting as a versatile linker. It allows for the facile introduction of diverse substituents, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles (ADME).

Conclusion

This compound is a high-value synthetic intermediate with significant potential for drug discovery and development. Its straightforward synthesis, well-defined spectroscopic properties, and highly versatile chemical reactivity make it an ideal starting point for building libraries of novel heterocyclic compounds. The proven therapeutic relevance of the pyrazolo[1,5-a]pyridine core, combined with the synthetic flexibility of the carbohydrazide handle, ensures that this molecule will remain a subject of interest for researchers aiming to develop next-generation therapeutic agents.

References

  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE. Retrieved from atamankimya.com. [Link]

  • ResearchGate. (2021). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. Retrieved from ResearchGate. [Link]

  • Abdel-Gawad, H., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]

  • Taylor & Francis Online. (2021). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Retrieved from Taylor & Francis Online. [Link]

  • Shandong Taihe Water Treatment Co., Ltd. (n.d.). Carbohydrazide. Retrieved from thaichem.com.cn. [Link]

  • Ataman Kimya. (n.d.). Carbohydrazide. Retrieved from atamankimya.com. [Link]

  • Cieplik, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. [Link]

  • Al-Romaigh, H. S., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

  • El-Gamal, M. I., et al. (2021). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. [Link]

  • ACS Omega. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Retrieved from ACS Publications. [Link]

  • Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Retrieved from Semantic Scholar. [Link]

  • Scribd. (n.d.). Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Retrieved from Scribd. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from organic-chemistry.org. [Link]

  • Oxidation Technologies. (n.d.). Carbohydrazide Information. Retrieved from Oxidation Technologies. [Link]

  • Nguyen, T. H., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. PMC - NIH. [Link]

  • MySkinRecipes. (n.d.). Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate. Retrieved from MySkinRecipes. [Link]-2-carboxylate)

Sources

A Deep Dive into the Spectroscopic Analysis of Pyrazolo[1,5-A]pyridine-2-carbohydrazide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazolo[1,5-a]pyridine-2-carbohydrazide stands as a pivotal scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] The precise elucidation of its molecular structure is a cornerstone for understanding its mechanism of action and for the rational design of novel therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the spectroscopic techniques essential for the unambiguous characterization of this compound. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of methods to offer a nuanced understanding of the causality behind experimental choices and the interpretation of spectral data. We will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, presenting both theoretical underpinnings and practical, field-proven insights.

The Strategic Importance of Spectroscopic Characterization

In the landscape of drug discovery, the unequivocal confirmation of a molecule's identity and purity is non-negotiable. Spectroscopic analysis provides the foundational dataset for this critical task, offering a detailed fingerprint of the molecular architecture. For a molecule like this compound, a thorough spectroscopic workup is the first step in building a robust structure-activity relationship (SAR) profile. This guide will walk you through a multi-technique approach to ensure the comprehensive characterization of this important heterocyclic entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

¹H NMR Spectroscopy: Unveiling the Proton Framework

Principle: ¹H NMR spectroscopy probes the magnetic properties of hydrogen nuclei. The chemical shift (δ) of a proton is influenced by its local electronic environment, while the coupling constant (J) reveals information about neighboring protons.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to observe exchangeable protons (e.g., -NH and -NH₂).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-3~6.8 - 7.2s-Singlet due to no adjacent protons. Its chemical shift is influenced by the electron-donating pyrazole nitrogen and the electron-withdrawing carbohydrazide group.
H-4~7.0 - 7.4t~7-8Triplet due to coupling with H-5.
H-5~7.4 - 7.8t~7-8Triplet due to coupling with H-4 and H-6.
H-6~7.2 - 7.6d~7-8Doublet due to coupling with H-5.
H-7~8.5 - 8.9d~6-7The most deshielded proton of the pyridine ring due to the anisotropic effect of the adjacent nitrogen atom.
-NH-~9.0 - 10.0s (broad)-Exchangeable proton of the hydrazide linker. Broadness is due to quadrupole effects and chemical exchange.
-NH₂~4.5 - 5.5s (broad)-Exchangeable protons of the terminal amino group.

Note: The exact chemical shifts can vary depending on the solvent and concentration. The provided ranges are based on data from analogous pyrazolo[1,5-a]pyridine derivatives.[2][3]

¹³C NMR Spectroscopy: Characterizing the Carbon Backbone

Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg) is typically required compared to ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

CarbonExpected Chemical Shift (δ, ppm)Rationale
C=O~160 - 170Carbonyl carbon of the carbohydrazide group.
C-2~145 - 155Attached to the electron-withdrawing carbohydrazide and part of the pyrazole ring.
C-3~100 - 110Shielded carbon in the pyrazole ring.
C-3a~140 - 150Bridgehead carbon.
C-4~115 - 125Pyridine ring carbon.
C-5~125 - 135Pyridine ring carbon.
C-6~110 - 120Pyridine ring carbon.
C-7~135 - 145Deshielded pyridine ring carbon adjacent to nitrogen.
C-8a~140 - 150Bridgehead carbon.

Note: These are estimated chemical shifts based on known data for the pyrazolo[1,5-a]pyridine core and related structures.[2][4]

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Compound Pyrazolo[1,5-A]pyridine- 2-carbohydrazide NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS UV_Vis UV-Vis Spectroscopy Compound->UV_Vis Structure Final Structure Confirmation NMR->Structure IR->Structure MS->Structure UV_Vis->Structure

Figure 1: A typical workflow for the spectroscopic characterization of a newly synthesized compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle: IR spectroscopy measures the vibrations of atoms in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying their presence.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
3400-3200N-H stretch-NH, -NH₂The presence of two bands in this region is characteristic of the primary amine (-NH₂) of the hydrazide. A broader band for the secondary amine (-NH-) may also be observed.[5]
3100-3000C-H stretchAromatic C-HCharacteristic of the C-H bonds in the pyrazolo[1,5-a]pyridine ring system.
1680-1640C=O stretchAmide I bandThe carbonyl group of the carbohydrazide. Its position is influenced by hydrogen bonding.[6]
1630-1500C=C and C=N stretchAromatic ringsVibrations of the fused heterocyclic system.
1550-1500N-H bendAmide II bandBending vibration of the -NH group in the hydrazide.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol:

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. Electron impact (EI) can also be used to induce more extensive fragmentation for structural analysis.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the molecular formula.

Expected Mass Spectral Data:

  • Molecular Ion: For this compound (C₈H₈N₄O), the expected exact mass is 176.070 g/mol . In ESI-MS, the primary ion observed would be [M+H]⁺ at m/z 177.077.

  • Fragmentation Pattern: Under EI conditions, fragmentation of the pyrazolo[1,5-a]pyrimidine core is expected.[7] Common fragmentation pathways for pyrazolo[1,5-a]pyrimidines involve the expulsion of acrylonitrile or its derivatives from the pyrimidine ring, or the loss of a CH₂CN radical from the pyrazole ring.[7] The carbohydrazide side chain may also fragment, with potential losses of NH₂NH, CONHNH₂, or related fragments.[8]

MS_Fragmentation M [M]+• m/z 176 F1 [M - NHNH2]+• m/z 145 M->F1 Loss of H2NNH2 F2 [M - CONHNH2]+• m/z 131 M->F2 Loss of CONHNH2 F3 Pyrazolo[1,5-a]pyridine core m/z 118 F2->F3 Loss of C=O F4 Pyridine fragment F3->F4 Ring cleavage F5 Pyrazole fragment F3->F5 Ring cleavage

Figure 2: A plausible fragmentation pathway for this compound in EI-MS.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The absorption maxima (λ_max) are characteristic of the chromophoric system.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition: Record the spectrum over a range of 200-800 nm.

Expected UV-Vis Absorption:

Pyrazolo[1,5-a]pyridine and its derivatives typically exhibit multiple absorption bands in the UV region.[9] For this compound, one would expect to see absorptions corresponding to π → π* transitions of the aromatic system. The presence of the carbohydrazide group may cause a slight bathochromic (red) shift of the absorption maxima compared to the unsubstituted parent heterocycle. The spectrum is likely to show strong absorptions in the range of 220-350 nm.[10][11]

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound requires a synergistic application of multiple techniques. NMR spectroscopy provides the detailed atomic-level map of the molecule, IR spectroscopy confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and offers clues to the structure through fragmentation, and UV-Vis spectroscopy probes the electronic nature of the chromophore. By integrating the data from these distinct yet complementary methods, researchers can achieve an unambiguous and robust characterization of this important medicinal chemistry scaffold, thereby enabling more informed and efficient drug discovery and development efforts.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • Abdelriheem, N. A., Zaki, Y. H., & Abdelhamid, A. O. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 59.
  • Geronikaki, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316.
  • Elgemeie, G. H., et al. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ACS Omega. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Retrieved from [Link]

  • SciELO. (2010). highly regioselective synthesis and bromination 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Retrieved from [Link]

  • HETEROCYCLES. (2015). SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Normalized UV‐Vis absorption spectra of (a) compound 2 d in all... Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole... Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern for compound 10. Retrieved from [Link]

  • science24.com. (2006). Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. Retrieved from [Link]

  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption and emission spectra of 1h-12h. Retrieved from [Link]

  • PubChemLite. (n.d.). Pyrazolo[1,5-a]pyridine (C7H6N2). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Spectroscopic Characterization of some Novel Pyrazoloquinoline, Pyrazolyltetrazine, and Thiazolidinone Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Retrieved from [Link]

  • MDPI. (n.d.). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][12]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Retrieved from [Link]

  • MOLBASE. (n.d.). 2-Phenyl-pyrazolo[1,5-a]pyridine-4-carboxylic acid ethyl ester|340771-05-3. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazolo(1,5-a)pyridine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of Pyrazolo[1,5-a]pyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Pyrazolo[1,5-a]pyridine-2-carbohydrazide, a heterocyclic compound of significant interest to the pharmaceutical and drug development sectors. The pyrazolo[1,5-a]pyridine scaffold is a key pharmacophore in numerous biologically active molecules, making a thorough understanding of its analytical characterization essential.[1][2][3] This document details the fundamental principles of ionization techniques, predictable fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), and provides actionable, step-by-step experimental protocols for researchers and scientists. The guide is structured to build foundational knowledge, explain the causal logic behind analytical choices, and serve as a practical reference for method development and structural elucidation.

Introduction: The Significance of this compound

The pyrazolo[1,5-a]pyridine fused ring system is a privileged scaffold in medicinal chemistry, recognized for its role in compounds exhibiting a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[4] this compound serves as a crucial synthetic intermediate for creating a diverse library of derivative compounds. Its carbohydrazide functional group is a versatile handle for forming Schiff bases, amides, and other heterocyclic systems, enabling the exploration of new chemical space in drug discovery programs.[5]

Accurate and reliable analytical methods are paramount for confirming the identity, purity, and stability of such pivotal compounds. Mass spectrometry (MS) stands out as an indispensable tool, offering unparalleled sensitivity and structural information from minimal sample quantities. This guide will navigate the mass spectrometric behavior of this compound, providing the technical insights necessary for robust characterization.

Compound Profile:

PropertyValue
Chemical Name This compound
Molecular Formula C₈H₈N₄O
Molecular Weight 176.18 g/mol
Chemical Structure

(Structure to be visualized by the user based on the name)

Foundational Principles: Ionization Techniques

The choice of ionization technique is the most critical parameter in mass spectrometry, dictating the nature of the resulting mass spectrum. The selection depends on the analyte's properties and the analytical question at hand—be it molecular weight determination or detailed structural elucidation.

Electron Ionization (EI): The "Hard" Technique for Structural Detail

Electron Ionization (EI) involves bombarding the analyte molecule in the gas phase with high-energy electrons (typically 70 eV).[6] This process is highly energetic, leading to the ejection of an electron to form a molecular ion (M⁺•) that is often unstable and undergoes extensive, reproducible fragmentation.[7]

  • Expertise & Causality: For this compound, EI is the premier choice for unambiguous structural confirmation. The resulting fragmentation pattern acts as a "fingerprint," providing rich data on the carbohydrazide side chain and the fused heterocyclic core. While the molecular ion peak may be of low intensity or even absent for some molecules, the predictable fragmentation pathways offer a wealth of structural information.[7][8] EI is particularly well-suited for coupling with Gas Chromatography (GC-MS) for the analysis of volatile derivatives or for direct insertion probe analysis of the pure compound.

Electrospray Ionization (ESI): The "Soft" Technique for Molecular Weight

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a liquid solution.[8] It is ideal for polar, less volatile, and thermally labile molecules. The sample solution is sprayed through a charged capillary, creating charged droplets. As the solvent evaporates, the analyte molecules are released as intact, protonated molecules ([M+H]⁺).[8]

  • Expertise & Causality: ESI is the workhorse for modern drug development and is perfectly suited for this compound analysis via Liquid Chromatography-Mass Spectrometry (LC-MS). Its strength lies in the gentle ionization process, which typically yields an intense signal for the protonated molecule ([M+H]⁺ at m/z 177.08), making it ideal for accurate molecular weight determination and purity analysis. Structural information is not lost; fragmentation can be induced in a controlled manner using tandem mass spectrometry (MS/MS), where the protonated molecule is isolated and fragmented through collision-induced dissociation (CID).[9] This allows for targeted structural analysis while maintaining the benefits of a soft ionization source.

Decoding the Spectra: Predicted Fragmentation Pathways

Understanding the fragmentation of this compound is key to interpreting its mass spectra. The molecule's structure—comprising the stable pyrazolo[1,5-a]pyridine core and the more labile carbohydrazide side chain—gives rise to predictable cleavage patterns.

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the fragmentation is initiated from the radical cation (M⁺•) and is driven by the stability of the resulting fragments. The primary fragmentation events are expected to involve the carbohydrazide side chain.

  • α-Cleavage: The most probable initial fragmentation is the homolytic cleavage of the C-C bond between the heterocyclic ring and the carbonyl group.[10] This results in the formation of a stable pyrazolo[1,5-a]pyridine cation (m/z 117) and a carbohydrazide radical. The pyrazolo[1,5-a]pyridin-2-yl cation is expected to be a prominent peak.

  • Side-Chain Cleavages: Other significant fragmentations of the molecular ion include losses of small neutral species from the hydrazide group, such as the loss of NH₂ (m/z 160) or N₂H₄ (m/z 144).

  • Ring Fragmentation: The pyrazolo[1,5-a]pyridine cation (m/z 117) can further fragment by losing HCN (m/z 90) or N₂ from the pyrazole moiety, consistent with the known fragmentation of N-heterocyclic compounds.

EI_Fragmentation M This compound (M+•, m/z 176) F1 Pyrazolo[1,5-a]pyridin-2-yl cation (m/z 117) M->F1 - •CONHNH2 F2 [M - NH2]+• (m/z 160) M->F2 - •NH2 F3 [M - N2H4]+• (m/z 144) M->F3 - N2H4 F4 [m/z 117 - HCN]+• (m/z 90) F1->F4 - HCN

Caption: Proposed EI fragmentation pathway for this compound.

Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway

In ESI, fragmentation occurs on the protonated molecule ([M+H]⁺). Protonation is likely to occur on one of the basic nitrogen atoms of the hydrazide group or the pyridine ring. The fragmentation is driven by the elimination of stable, neutral molecules.

  • Loss of Ammonia: A common fragmentation pathway for protonated hydrazides is the loss of ammonia (NH₃), leading to a fragment at m/z 160.

  • Amide Bond Cleavage: The most diagnostic fragmentation is the cleavage of the amide bond (C-N), leading to the formation of the pyrazolo[1,5-a]pyridin-2-oyl cation (m/z 145). This is often a very strong signal in the MS/MS spectrum.

  • Loss of Water and CO: The m/z 145 fragment can subsequently lose carbon monoxide (CO) to yield the pyrazolo[1,5-a]pyridin-2-yl cation at m/z 117, which is the same stable ion observed in the EI spectrum.

  • Ring Fragmentation: Further fragmentation of the m/z 117 ion can occur at higher collision energies, mirroring the pathways seen in EI.

ESI_Fragmentation MH Protonated Molecule ([M+H]+, m/z 177) F1 [M+H - NH3]+ (m/z 160) MH->F1 - NH3 F2 Pyrazolo[1,5-a]pyridin-2-oyl cation (m/z 145) MH->F2 - N2H4 F3 Pyrazolo[1,5-a]pyridin-2-yl cation (m/z 117) F2->F3 - CO LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Sample Prepared Sample (1-1000 ng/mL) Autosampler Autosampler Injection Sample->Autosampler Column C18 Column Separation Autosampler->Column ESI ESI Source (Ionization) Column->ESI Q1 Quadrupole 1 (Precursor Ion Selection m/z 177) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Scan) Q2->Q3 Detector Detector Q3->Detector

Caption: General workflow for LC-MS/MS analysis.

  • Instrumentation Parameters:

LC Parameters Setting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
MS Parameters (ESI Positive Mode) Setting
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 350 °C
Desolvation Gas Flow 800 L/hr
Cone Voltage 30 V
Collision Energy (for MS/MS) 15-25 eV (optimize for key fragments)
MRM Transitions (for quant.) 177.1 -> 145.1 (Primary), 177.1 -> 117.1 (Secondary)
  • Trustworthiness: This protocol is self-validating. The use of a C18 column with a standard water/acetonitrile gradient is a robust starting point for many small molecules. The MS parameters are typical for compounds of this class. [11][12]The Multiple Reaction Monitoring (MRM) transitions are derived directly from the predictable fragmentation pathway, ensuring high selectivity and sensitivity for quantitative applications.

Data Interpretation and Advanced Applications

  • Structural Confirmation: The presence of the molecular ion ([M+H]⁺ at m/z 177.1) in the ESI full scan spectrum confirms the molecular weight. The MS/MS spectrum should show the characteristic product ions (m/z 145.1 and 117.1), confirming the presence of both the carbohydrazide side chain and the pyrazolo[1,5-a]pyridine core.

  • Impurity Profiling: The developed LC-MS method can be used to separate and identify process-related impurities or degradation products. By analyzing their mass spectra and fragmentation patterns, their structures can often be proposed, which is critical for drug safety and process optimization. [13]* Quantitative Bioanalysis: In a drug development context, this LC-MS/MS method can be fully validated according to regulatory guidelines for the quantification of this compound or its metabolites in biological matrices such as plasma or urine, enabling pharmacokinetic and metabolism studies.

Conclusion

The mass spectrometric analysis of this compound is a powerful and essential tool for researchers in the pharmaceutical sciences. By leveraging both hard (EI) and soft (ESI) ionization techniques, a complete analytical picture of the molecule can be established. EI provides a detailed structural fingerprint through extensive fragmentation, while ESI-MS/MS offers high sensitivity, accurate mass determination, and is amenable to hyphenation with liquid chromatography for complex mixture analysis. The predictable fragmentation pathways, centered on the cleavage of the carbohydrazide side chain and subsequent fragmentation of the heterocyclic core, provide a reliable basis for structural confirmation and quantitative method development. The protocols and insights presented in this guide offer a robust framework for scientists to confidently characterize this important class of molecules.

References

  • Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. (2016). Semantic Scholar. [Link]

  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. (n.d.). International Journal of Chemical and Biological Sciences. [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

  • What is the difference of spectra of EI-MS and ESI-MS/MS? (2021). Chemistry Stack Exchange. [Link]

  • UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. (2022). Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2018). ResearchGate. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2021). National Institutes of Health. [Link]

  • Analysis of carbohydrates by mass spectrometry. (n.d.). PubMed. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). National Institutes of Health. [Link]

  • Comprehensive ESI-MS and MS/MS analysis of aromatic hydrazones derived from nicotinic acid hydrazide. (2014). ResearchGate. [Link]

  • Click-to-Release Reactions for Tertiary Amines and Pyridines. (2022). ACS Publications. [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. (2022). AIP Publishing. [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (2019). National Institutes of Health. [Link]

  • Carbohydrate Chemistry Part 9. Mass Spectrometry of Carbohydrates. (2020). YouTube. [Link]

  • Design of experiments as a tool for LC-MS/MS method development for the trace analysis of the potentially genotoxic 4-dimethylaminopyridine impurity in glucocorticoids. (2015). ResearchGate. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2020). National Institutes of Health. [Link]

  • Understanding the fragmentation of glucose in mass spectrometry. (2023). PubMed. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. [Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (n.d.). MetwareBio. [Link]

  • Mass Spectrometry of Some Common Functional Groups. (2022). Chemistry LibreTexts. [Link]

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Pyrazolo[1,5-a]pyridine-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The introduction of a carbohydrazide moiety at the 2-position further enhances its pharmacological potential, acting as a critical pharmacophore that can engage in various biological interactions. Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design and for elucidating structure-activity relationships (SAR). This technical guide provides an in-depth exploration of the synthesis, single-crystal growth, and crystallographic analysis of pyrazolo[1,5-a]pyridine-2-carbohydrazide derivatives, offering field-proven insights for researchers in drug discovery and materials science.

The Strategic Synthesis of this compound Derivatives

The synthetic approach to this compound derivatives is a multi-step process that demands careful control over reaction conditions to ensure high yields and purity. A common and effective strategy begins with the synthesis of a pyrazolo[1,5-a]pyridine-2-carboxylic acid ester, which then serves as a versatile intermediate.

A prevalent method for constructing the core pyrazolo[1,5-a]pyridine ring system involves the [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkynes. This reaction is often regioselective and provides a robust route to a variety of substituted pyrazolo[1,5-a]pyridines.

Causality in Experimental Choices:
  • Choice of Base and Solvent: The formation of the N-aminopyridinium ylide is a critical step, often requiring a suitable base to deprotonate the N-aminopyridine precursor. The choice of solvent is equally crucial, as it must facilitate the solubility of the reactants and intermediates while not interfering with the desired reaction pathway.

  • Reaction Temperature and Time: These parameters are optimized to maximize the yield of the desired product while minimizing the formation of side products. In many cycloaddition reactions, moderate temperatures are sufficient to drive the reaction to completion.

The subsequent conversion of the ester to the carbohydrazide is typically achieved through hydrazinolysis, a well-established and efficient reaction.

Experimental Protocol: Synthesis of a Representative this compound Derivative

This protocol outlines a general procedure for the synthesis of a this compound derivative, starting from the corresponding ethyl ester.

Step 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

  • To a solution of N-aminopyridine (1.0 eq) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the N-aminopyridinium ylide.

  • Add ethyl propiolate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Step 2: Hydrazinolysis to this compound

  • Dissolve the purified ethyl pyrazolo[1,5-a]pyridine-2-carboxylate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (5.0 eq) to the solution.

  • Reflux the reaction mixture for several hours, monitoring the conversion by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, this compound, will often precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure product.

Synthetic route to this compound.

The Art of Crystallization: Growing High-Quality Single Crystals

The acquisition of a high-quality single crystal is the most critical and often the most challenging step in determining the crystal structure of a compound. The slow and controlled growth of a crystal allows for the molecules to arrange themselves in a highly ordered, repeating lattice, which is essential for the diffraction of X-rays.

Methodologies for Crystal Growth

Several techniques can be employed to grow single crystals of organic molecules. The choice of method and solvent is often empirical and may require screening of various conditions.

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated lid. The slow evaporation of the solvent increases the concentration of the compound, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature. The decrease in temperature reduces the solubility of the compound, promoting crystal growth.

Experimental Protocol: Single Crystal Growth

The following is a representative protocol for growing single crystals of a this compound derivative using the slow evaporation method.

  • Dissolve the purified this compound derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture of dichloromethane and hexane) to prepare a nearly saturated solution.

  • Gently warm the solution to ensure complete dissolution.

  • Filter the solution through a syringe filter to remove any particulate matter.

  • Transfer the clear solution to a clean, small vial.

  • Cover the vial with a cap that has a few small holes pricked in it to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

Illuminating the Molecular Architecture: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The technique relies on the diffraction of an X-ray beam by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern is then used to construct a model of the electron density, from which the atomic positions can be determined.

The Crystallographic Workflow: From Crystal to Structure

The process of determining a crystal structure can be broken down into several key stages, each requiring specialized instrumentation and software.

Workflow for single-crystal X-ray structure determination.
Experimental Protocol: X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are recorded as the crystal is rotated.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and to apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The initial atomic positions are determined from the processed diffraction data using methods such as the Patterson function or direct methods.

  • Structure Refinement: The initial structural model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.

Interpreting the Crystal Structure: Insights into Molecular Conformation and Intermolecular Interactions

The final crystal structure provides a wealth of information about the molecule's geometry and how it interacts with its neighbors in the solid state. This information is crucial for understanding the compound's physical properties and for predicting its behavior in a biological environment.

Key Structural Features of this compound Derivatives

Based on the analysis of related structures, several key features are expected in the crystal structures of this compound derivatives:

  • Planarity of the Pyrazolo[1,5-a]pyridine Ring System: The fused ring system is generally expected to be planar or nearly planar.

  • Conformation of the Carbohydrazide Group: The torsion angles involving the carbohydrazide moiety will determine its orientation relative to the core ring system.

  • Intermolecular Hydrogen Bonding: The carbohydrazide group is an excellent hydrogen bond donor and acceptor. Therefore, extensive intermolecular hydrogen bonding networks are anticipated, which will play a significant role in the crystal packing. These interactions can form dimers, chains, or more complex three-dimensional networks.

Representative Crystallographic Data

While a specific crystal structure for a this compound derivative is not publicly available with full experimental details, the following table provides representative crystallographic data for a closely related N-substituted pyrazoline, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, as reported by Loh et al. (2013)[1]. This serves as an illustrative example of the type of data obtained from a single-crystal X-ray diffraction experiment.

ParameterValue
Chemical FormulaC16H13FN2O
Formula Weight268.29
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)11.2345 (5)
b (Å)5.6888 (3)
c (Å)20.9126 (10)
β (°)96.388 (2)
Volume (Å3)1328.01 (11)
Z4
Density (calculated) (g/cm3)1.341
Rint0.024
Final R indices [I > 2σ(I)]R1 = 0.041, wR2 = 0.111

Data for 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde.[1]

Conclusion

The determination of the crystal structure of this compound derivatives is a critical step in understanding their chemical and physical properties. This guide has provided a comprehensive overview of the synthetic strategies, crystal growth techniques, and the workflow of single-crystal X-ray diffraction. The detailed protocols and the underlying rationale for experimental choices are intended to equip researchers with the knowledge to successfully elucidate the solid-state architecture of these promising pharmaceutical building blocks. The insights gained from such structural studies are invaluable for the continued development of novel therapeutics based on the pyrazolo[1,5-a]pyridine scaffold.

References

  • Loh, W.-S., Quah, C. K., Chia, T. S., Fun, H.-K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386–2396. [Link]

  • Loh, W.-S., Quah, C. K., Chia, T. S., Fun, H.-K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2386-2396. [Link]

Sources

A Technical Guide to the Reactivity and Synthetic Utility of the Carbohydrazide Group in Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized with a carbohydrazide group (-CONHNH₂), this heterocyclic system is transformed into a remarkably versatile synthetic intermediate. The carbohydrazide moiety serves as a powerful linchpin for a wide array of chemical transformations, most notably cyclocondensation reactions that yield diverse five-membered heterocyclic rings. This guide provides an in-depth exploration of the electronic properties, key reaction pathways, and proven experimental protocols associated with pyrazolo[1,5-a]pyridine carbohydrazides, offering field-proven insights for professionals engaged in drug discovery and synthetic chemistry.

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine-Carbohydrazide Synthon

The fusion of a pyrazole and a pyridine ring creates the pyrazolo[1,5-a]pyridine system, a bicyclic heteroaromatic structure with a unique electronic landscape. This core is present in compounds targeting a range of biological pathways, including kinase inhibition and receptor antagonism. The introduction of a carbohydrazide group onto this scaffold is a strategic synthetic decision. This functional group is not merely a passive linker; it is a reactive hub endowed with two nucleophilic nitrogen atoms—the terminal -NH₂ being significantly more nucleophilic than the amide -NH-. This differential reactivity is the cornerstone of its synthetic utility, allowing for controlled, stepwise reactions to build molecular complexity. This guide will dissect the causality behind its reactivity and provide actionable protocols for its exploitation.

Electronic Landscape and Reactivity Principles

The reactivity of the carbohydrazide is intrinsically linked to the electronic nature of the pyrazolo[1,5-a]pyridine ring to which it is attached. The fused heterocyclic system modulates the electron density on the carbonyl carbon of the carbohydrazide, which in turn influences the nucleophilicity of the attached nitrogens.

  • Nucleophilic Hierarchy: The terminal (primary) amine nitrogen (-NH₂) is the primary site of nucleophilic attack in reactions like condensation and acylation. The adjacent (secondary) amide nitrogen (-NH-) typically participates in subsequent intramolecular cyclization steps after the terminal nitrogen has reacted.

  • Carbonyl Electrophilicity: The electron-withdrawing nature of the adjacent pyrazolo[1,5-a]pyridine ring enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack, although this is less common than reactions involving the nitrogen atoms.

This interplay allows for a predictable and powerful set of transformations, primarily converting the carbohydrazide into various stable, five-membered aromatic heterocycles such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles.

Core Synthetic Transformations

The pyrazolo[1,5-a]pyridine carbohydrazide is a precursor to a multitude of heterocyclic systems through well-established reaction pathways.

Condensation with Aldehydes and Ketones

The most fundamental reaction is the condensation with carbonyl compounds. The nucleophilic terminal -NH₂ group readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone, followed by dehydration to form a stable N-acylhydrazone. This reaction is often catalyzed by a few drops of acid (e.g., acetic acid) and serves as a simple method for introducing diverse substituents.

Cyclocondensation to Five-Membered Heterocycles

This is the most valuable application of the carbohydrazide moiety. By reacting it with reagents containing two electrophilic centers (or a single carbon electrophile that can be attacked twice), a variety of medicinally relevant heterocycles can be synthesized.

  • Synthesis of 1,3,4-Oxadiazoles: Achieved by reacting the carbohydrazide with a carboxylic acid under dehydrating conditions (e.g., POCl₃) or, more commonly, by first forming the hydrazone with an aldehyde and then performing oxidative cyclization.

  • Synthesis of 1,3,4-Thiadiazoles: Typically formed through reaction with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide, followed by cyclization. This introduces a thione group which can be further functionalized.

  • Synthesis of 1,2,4-Triazoles: Reaction with isothiocyanates yields a thiourea intermediate, which upon base-catalyzed intramolecular cyclization (with dehydration), furnishes the triazole ring.

The choice of reagent directly dictates the resulting heterocyclic core, providing a modular approach to library synthesis.

Curtius Rearrangement

For a more profound structural modification, the carbohydrazide can be converted into a carbonyl azide, typically by treatment with nitrous acid (NaNO₂/HCl) at low temperatures. Gentle heating of the resulting azide in an inert solvent triggers a Curtius rearrangement. The azide loses N₂ gas to form a highly reactive isocyanate intermediate, which can be trapped with various nucleophiles. Trapping with water or acid leads to the corresponding amine (via an unstable carbamic acid), effectively replacing the -CONHNH₂ group with -NH₂. Trapping with an alcohol yields a stable carbamate. This pathway is a powerful tool for scaffold hopping and exploring new chemical space.

Reactivity_Pathways Carbohydrazide Pyrazolo[1,5-a]pyridine -CONHNH₂ Hydrazone N-Acylhydrazone -CONHN=CHR Carbohydrazide->Hydrazone Condensation Thiadiazole 1,3,4-Thiadiazole Carbohydrazide->Thiadiazole Cyclization Triazole 1,2,4-Triazole Carbohydrazide->Triazole Cyclization Oxadiazole 1,3,4-Oxadiazole Carbohydrazide->Oxadiazole Cyclization Azide Carbonyl Azide -CON₃ Carbohydrazide->Azide Diazotization Aldehyde R-CHO (Acid catalyst) CS2 1. CS₂ / KOH 2. H₃O⁺ Isothiocyanate R-NCS (Base) CarboxylicAcid R-COOH (POCl₃) NitrousAcid NaNO₂ / HCl (0-5 °C) Amine Amine (via Isocyanate) -NH₂ Azide->Amine Curtius Rearrangement (Heat, H₂O)

Caption: Key reactivity pathways of the pyrazolo[1,5-a]pyridine carbohydrazide group.

Field-Proven Experimental Protocols

The following protocols are representative of the core transformations discussed. They are designed to be robust and serve as a validated starting point for further optimization.

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyridine-3-carbohydrazide

This is a foundational two-step procedure to generate the key intermediate from a commercially available or previously synthesized ester.

Step A: Synthesis of Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate This step is based on established cycloaddition methodologies.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-amino-2-methylpyridinium iodide (1 equivalent).

  • Suspension: Suspend the salt in 100 mL of anhydrous ethanol.

  • Base Addition: Add potassium carbonate (3 equivalents) to the suspension. The mixture will typically turn a deep color.

  • Addition of Dipolarophile: Add ethyl propiolate (1.2 equivalents) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Workup: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the target ester as a solid.

Step B: Hydrazinolysis to the Carbohydrazide

  • Dissolution: Dissolve the Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate (1 equivalent) from the previous step in 50 mL of ethanol in a 100 mL round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (10 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux. A precipitate of the carbohydrazide will often form within 1-2 hours. Monitor the disappearance of the starting ester by TLC.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol and then diethyl ether. Dry the product under vacuum. The resulting pyrazolo[1,5-a]pyridine-3-carbohydrazide is typically of high purity and can be used in the next step without further purification.

Protocol 2: Synthesis of 2-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)-5-phenyl-1,3,4-oxadiazole

This protocol details a common and reliable method for constructing the 1,3,4-oxadiazole ring.

  • Setup: In a 50 mL round-bottom flask, suspend the pyrazolo[1,5-a]pyridine-3-carbohydrazide (1 equivalent) and benzoic acid (1.1 equivalents) in phosphorus oxychloride (POCl₃, 10 mL).

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) with stirring for 4-5 hours. The reaction should be conducted in a well-ventilated fume hood as HCl gas is evolved. Monitor progress by TLC.

  • Quenching: Cool the reaction mixture to room temperature and carefully pour it onto 100 g of crushed ice with vigorous stirring. Caution: This is a highly exothermic quench.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8. A solid will precipitate.

  • Isolation: Collect the crude solid by vacuum filtration and wash it thoroughly with water.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate) to yield the pure 2,5-disubstituted 1,3,4-oxadiazole.

Data Presentation and Workflow Visualization

To illustrate the utility of these reactions, the following table summarizes representative data for the synthesis of various 5-substituted-1,3,4-oxadiazoles from a common carbohydrazide precursor.

EntryR-Group (on Carboxylic Acid)Reaction Time (h)Yield (%)
1Phenyl492
24-Chlorophenyl589
34-Methoxyphenyl494
42-Naphthyl685
5Thiophen-2-yl588

Table 1: Representative yields for the synthesis of 1,3,4-oxadiazole derivatives via the POCl₃-mediated cyclization protocol.

The overall synthetic logic from a simple starting material to a complex, bioactive-like molecule can be visualized as a clear, multi-step workflow.

Synthetic_Workflow Start N-Aminopyridinium Salt + Alkyne Ester Step1 [3+2] Cycloaddition Start->Step1 Intermediate1 Pyrazolo[1,5-a]pyridine Ester Step1->Intermediate1 Step2 Hydrazinolysis (NH₂NH₂·H₂O) Intermediate1->Step2 Intermediate2 Pyrazolo[1,5-a]pyridine Carbohydrazide Step2->Intermediate2 Step3 Cyclocondensation (e.g., RCOOH/POCl₃) Intermediate2->Step3 End Target Molecule: Substituted 1,3,4-Oxadiazole Step3->End

Caption: A generalized synthetic workflow from starting materials to a target molecule.

Conclusion and Future Outlook

The carbohydrazide group on the pyrazolo[1,5-a]pyridine scaffold is a cornerstone of synthetic strategy. Its predictable and versatile reactivity allows for the efficient construction of diverse heterocyclic systems known to possess significant biological activity. The condensation, cyclization, and rearrangement reactions detailed in this guide provide a robust toolkit for medicinal chemists to generate novel molecular entities. Future research will likely focus on developing asymmetric transformations, exploring novel cyclization partners, and integrating these reliable reactions into automated synthesis platforms to accelerate the drug discovery process. Mastering the chemistry of this synthon is a high-yield investment for any research program focused on the development of novel heterocyclic therapeutics.

References

  • Synthesis and Structure–Activity Relationships of Pyrazolo[1,5-a]pyridine Derivatives: Potent and Orally Active Antagonists of Corticotropin-Releasing Factor 1 Receptor. Journal of Medicinal Chemistry.[Link]

  • The Curtius Rearrangement. Wikipedia.[Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Molecules.[Link]

  • The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry.[Link]

  • Curtius Rearrangement. Chemistry Steps.[Link]

  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.[Link]

  • A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron.[Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications.[Link]

  • 5-Carbohydrazide and 5-carbonylazide of pyrazolo[3,4- b ]pyridines as reactive intermediates in the synthesis of various heterocyclic derivatives. ResearchGate.[Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.[Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules.[Link]

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. ACS Omega.[Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.[Link]

  • Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Organic & Biomolecular Chemistry.[Link]

The Versatile Synthon: A Technical Guide to Pyrazolo[1,5-a]pyridine-2-carbohydrazide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery and materials science, the quest for novel molecular architectures with inherent biological activity and versatile chemical reactivity is paramount. Heterocyclic compounds, particularly those containing nitrogen, form the bedrock of many pharmaceuticals and functional materials. Among these, the pyrazolo[1,5-a]pyridine core has emerged as a "privileged scaffold," a structural motif that consistently imparts desirable physicochemical and pharmacological properties to a wide array of molecules. This guide focuses on a particularly valuable derivative of this core: Pyrazolo[1,5-a]pyridine-2-carbohydrazide . Its unique combination of a rigid, planar bicyclic system and a highly reactive carbohydrazide functional group makes it an exceptional building block for the synthesis of diverse and complex chemical entities. This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals, providing not only synthetic protocols but also the underlying chemical principles that make this compound a powerful tool in the synthetic organic chemist's arsenal.

The Pyrazolo[1,5-a]pyridine Core: A Foundation of Chemical and Biological Significance

The pyrazolo[1,5-a]pyridine system is a fused bicyclic heterocycle that can be considered an isostere of purine, a key component of nucleic acids. This structural similarity is a primary reason for the broad spectrum of biological activities observed in its derivatives.[1][2] The rigid planarity of the ring system provides a well-defined orientation for appended functional groups to interact with biological targets, a crucial aspect in rational drug design.

Derivatives of the pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds have demonstrated a remarkable range of pharmacological effects, including:

  • Anticancer Activity: By acting as kinase inhibitors, these compounds can interfere with cell signaling pathways that are dysregulated in cancer cells.[3]

  • Anti-inflammatory Properties: Certain derivatives have shown potent inhibitory effects on key enzymes in the inflammatory cascade.

  • Central Nervous System (CNS) Activity: The scaffold is present in drugs developed for treating anxiety, depression, and other neurological disorders.[3]

  • Antimicrobial and Antiviral Effects: The structural motif has been successfully incorporated into agents targeting various pathogens.

The carbohydrazide moiety (-CONHNH2) at the 2-position of the pyrazolo[1,5-a]pyridine core is the key to its utility as a synthetic building block. This functional group is a potent nucleophile, containing two adjacent nitrogen atoms, which can readily participate in a variety of cyclization and condensation reactions to form new heterocyclic rings.

Synthesis of this compound: A Two-Step Approach

The most common and efficient route to this compound involves a two-step sequence starting from readily available precursors. The first step is the construction of the pyrazolo[1,5-a]pyridine ring system with an ester group at the 2-position, followed by the conversion of the ester to the desired carbohydrazide.

Step 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

The synthesis of the pyrazolo[1,5-a]pyridine core is typically achieved through a [3+2] cycloaddition reaction. A common method involves the reaction of an N-aminopyridinium salt with an α,β-unsaturated carbonyl compound.[1]

Reaction Scheme: N-aminopyridinium ylide + Ethyl propiolate → Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate

Causality Behind Experimental Choices: The use of an N-aminopyridinium ylide, generated in situ from the corresponding pyridinium salt with a base, provides the three-atom component for the cycloaddition. Ethyl propiolate is an electron-deficient alkyne, making it an excellent dienophile for this type of reaction. The reaction proceeds under mild conditions and often gives good yields of the desired product.

Experimental Protocol: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate
  • Preparation of the N-Aminopyridinium Salt: To a solution of pyridine (1.0 eq) in a suitable solvent such as dichloromethane, add hydroxylamine-O-sulfonic acid (1.1 eq) portion-wise at 0 °C. Stir the mixture at room temperature for 12-16 hours. The resulting precipitate is filtered, washed with cold solvent, and dried under vacuum to yield the N-aminopyridinium salt.

  • Cycloaddition Reaction: Suspend the N-aminopyridinium salt (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous dimethylformamide (DMF). To this suspension, add ethyl propiolate (1.2 eq) dropwise at room temperature.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at 80 °C for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC). After completion, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl pyrazolo[1,5-a]pyridine-2-carboxylate.

Step 2: Hydrazinolysis of the Ester to this compound

The conversion of the ethyl ester to the carbohydrazide is a straightforward and high-yielding reaction involving nucleophilic acyl substitution by hydrazine.

Reaction Scheme: Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate + Hydrazine hydrate → this compound

Causality Behind Experimental Choices: Hydrazine hydrate is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The reaction is typically carried out in an alcoholic solvent, such as ethanol, which serves to dissolve the starting materials and facilitate the reaction. Heating the reaction mixture drives the reaction to completion.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: Dissolve ethyl pyrazolo[1,5-a]pyridine-2-carboxylate (1.0 eq) in absolute ethanol. To this solution, add hydrazine hydrate (10.0 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting ester.

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product, being less soluble in ethanol than the starting ester, will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure this compound as a crystalline solid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its immediate precursor is provided in the table below.

PropertyPyrazolo[1,5-a]pyridine-2-carboxylic acid (for reference)This compound
Molecular Formula C₈H₆N₂O₂C₈H₈N₄O
Molecular Weight 162.15 g/mol [4]176.18 g/mol
Appearance SolidCrystalline solid
CAS Number 63237-88-7[4]80537-15-1[5]
Solubility Soluble in polar organic solvents like DMSO and DMF.Sparingly soluble in alcohols, soluble in DMSO and DMF.

This compound as a Synthetic Building Block

The true synthetic utility of this compound lies in the versatile reactivity of its carbohydrazide functional group. This moiety serves as a nucleophilic handle to construct a variety of five- and six-membered heterocyclic rings, which are themselves important pharmacophores.

Synthesis of 1,3,4-Oxadiazoles

The reaction of carbohydrazides with carboxylic acids or their derivatives, followed by cyclodehydration, is a classical and efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Reaction Scheme: this compound + Acyl chloride → N-Acylhydrazide intermediate → 2-(Pyrazolo[1,5-a]pyridin-2-yl)-5-substituted-1,3,4-oxadiazole

Mechanistic Insight: The reaction proceeds via an initial nucleophilic attack of the terminal amino group of the carbohydrazide on the electrophilic carbonyl carbon of the acylating agent. The resulting N-acylhydrazide intermediate is then subjected to dehydrative cyclization, often using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to furnish the 1,3,4-oxadiazole ring.

Experimental Workflow: Synthesis of 1,3,4-Oxadiazoles

G start This compound + Acyl Chloride step1 Dissolve in Pyridine (Solvent/Base) start->step1 step2 Stir at room temperature (Formation of N-Acylhydrazide) step1->step2 step3 Add POCl3 dropwise at 0 °C step2->step3 step4 Heat to reflux (Cyclodehydration) step3->step4 step5 Work-up and Purification step4->step5 end 2,5-Disubstituted-1,3,4-Oxadiazole step5->end

Caption: Workflow for the synthesis of 1,3,4-oxadiazoles.

Synthesis of 1,2,4-Triazoles

The reaction of carbohydrazides with isothiocyanates provides a facile route to thiosemicarbazide intermediates, which can then be cyclized to form 1,2,4-triazole-3-thiones.

Reaction Scheme: this compound + Isothiocyanate → Thiosemicarbazide intermediate → 5-(Pyrazolo[1,5-a]pyridin-2-yl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione

Mechanistic Insight: The nucleophilic terminal nitrogen of the carbohydrazide attacks the electrophilic carbon of the isothiocyanate to form a thiosemicarbazide. This intermediate undergoes base-catalyzed intramolecular cyclization, with the elimination of a molecule of water, to yield the triazole-thione.

Logical Relationship: Synthesis of 1,2,4-Triazoles

G A This compound C Thiosemicarbazide Intermediate A->C + B Isothiocyanate (R-N=C=S) B->C + D 1,2,4-Triazole-3-thione C->D Base-catalyzed cyclization

Caption: Logical steps in the synthesis of 1,2,4-triazoles.

Synthesis of Pyrazoles and Pyridazines via Condensation with Dicarbonyl Compounds

The reaction of carbohydrazides with 1,3-dicarbonyl compounds is a powerful method for the synthesis of substituted pyrazoles. Similarly, condensation with 1,2-dicarbonyl compounds can lead to the formation of pyridazine derivatives.

Reaction Scheme (with 1,3-dicarbonyl): this compound + 1,3-Diketone → Substituted Pyrazole

Causality Behind Experimental Choices: The reaction, often carried out in refluxing ethanol with a catalytic amount of acid (e.g., acetic acid), proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration. The specific regioisomer of the resulting pyrazole will depend on the nature of the substituents on the 1,3-dicarbonyl compound.[3]

Applications in Drug Discovery: A Scaffold for Future Therapeutics

The ability to readily synthesize a variety of heterocyclic systems from this compound makes it an invaluable starting material for generating libraries of compounds for high-throughput screening in drug discovery programs. The resulting triazoles, oxadiazoles, and pyrazoles are all well-established pharmacophores with a wide range of biological activities.

For example, the 1,3,4-oxadiazole ring is a known bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties. The 1,2,4-triazole core is found in numerous antifungal and anticancer agents. By combining these proven pharmacophores with the privileged pyrazolo[1,5-a]pyridine scaffold, medicinal chemists can rapidly explore new chemical space and develop novel drug candidates with enhanced potency and selectivity.

Conclusion: A Building Block of Strategic Importance

This compound is more than just a chemical compound; it is a strategic tool for the efficient construction of molecular complexity. Its straightforward synthesis and the predictable, versatile reactivity of the carbohydrazide group provide a reliable platform for the generation of diverse heterocyclic libraries. As the demand for novel therapeutic agents and functional materials continues to grow, the importance of such versatile building blocks cannot be overstated. This guide has provided a comprehensive overview of the synthesis, properties, and reactivity of this compound, with the aim of empowering researchers to fully exploit its potential in their synthetic endeavors.

References

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 2019. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Cyclo-condensation and rearrangement reactions of 2-oxo-pyrazolo[3,4-b]-pyridine-carbonylhydrazide. ResearchGate. [Link]

  • Pyrazolo(1,5-a)pyridine-2-carboxylic acid. PubChem. [Link]

  • Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Organic & Biomolecular Chemistry, 2011. [Link]

  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 2025. [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 2017. [Link]

Sources

The Emerging Therapeutic Potential of Pyrazolo[1,5-a]pyridine-2-carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the potential therapeutic applications of a specific derivative, Pyrazolo[1,5-a]pyridine-2-carbohydrazide. By integrating a carbohydrazide moiety—a known pharmacophore—at the 2-position of the pyrazolo[1,5-a]pyridine core, a molecule with promising anticancer, antimicrobial, and anti-inflammatory properties is anticipated. This guide will detail the synthetic rationale, proposed mechanisms of action, and comprehensive experimental protocols for evaluating the biological activities of this compound, offering a valuable resource for researchers in the field of drug discovery and development.

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold and the Significance of the Carbohydrazide Moiety

The pyrazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that has emerged as a cornerstone in the development of novel therapeutic agents. Its rigid, planar structure provides an ideal framework for interaction with various biological targets. Notably, derivatives of this scaffold have shown remarkable efficacy as kinase inhibitors, with the FDA-approved drug Selpercatinib, a RET kinase inhibitor, underscoring the clinical relevance of this chemical class. The introduction of a carbohydrazide group (-CONHNH2) at the 2-position is a strategic synthetic modification aimed at enhancing and diversifying the biological profile of the parent scaffold. The carbohydrazide moiety is a versatile functional group known to be a key constituent in a wide array of pharmacologically active compounds, contributing to their anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This is often attributed to its ability to form stable complexes with metal ions, act as a hydrogen bond donor and acceptor, and serve as a reactive intermediate for the synthesis of further derivatives.[3][4]

This guide will therefore focus on the untapped potential of this compound, providing a scientific rationale for its investigation as a multi-faceted therapeutic agent.

Synthetic Pathway and Rationale

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the synthesis of the corresponding ethyl ester, followed by hydrazinolysis.

Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

A common and effective method for the construction of the pyrazolo[1,5-a]pyridine core involves the reaction of an N-aminopyridinium salt with an appropriate three-carbon building block. For the synthesis of the 2-carboxylate derivative, a plausible route is the reaction of 1-aminopyridinium iodide with ethyl 2,4-dioxobutanoate.

Experimental Protocol:

  • Preparation of 1-Aminopyridinium Iodide: To a solution of pyridine in a suitable solvent (e.g., dichloromethane), add hydroxylamine-O-sulfonic acid portion-wise at 0°C. Stir the reaction mixture at room temperature for several hours. After completion, the solvent is removed under reduced pressure, and the residue is treated with a saturated aqueous solution of potassium iodide to precipitate 1-aminopyridinium iodide.

  • Cycloaddition Reaction: Suspend 1-aminopyridinium iodide and ethyl 2,4-dioxobutanoate in a solvent such as ethanol. Add a base, for instance, potassium carbonate, and reflux the mixture for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure ethyl pyrazolo[1,5-a]pyridine-2-carboxylate.

Synthesis of this compound

The conversion of the ester to the carbohydrazide is a standard and generally high-yielding reaction.

Experimental Protocol:

  • Hydrazinolysis: Dissolve ethyl pyrazolo[1,5-a]pyridine-2-carboxylate in ethanol. Add an excess of hydrazine hydrate (80-99% solution).

  • Reaction: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by TLC. The product, being less soluble, may precipitate out from the reaction mixture upon cooling.

  • Isolation and Purification: Cool the reaction mixture in an ice bath to facilitate complete precipitation. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

Potential Biological Activities and Mechanisms of Action

The unique structural combination of the pyrazolo[1,5-a]pyridine core and the carbohydrazide moiety suggests a high probability of significant biological activity. Below, we explore the most promising therapeutic avenues.

Anticancer Activity

Mechanistic Rationale:

Many pyrazolo[1,5-a]pyridine derivatives exhibit potent anticancer activity primarily by acting as kinase inhibitors.[5] The planar heterocyclic system can effectively compete with ATP for the binding site on various kinases, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival. The carbohydrazide moiety can further enhance this activity through several mechanisms:

  • Enhanced Binding: The -CONHNH2 group can form additional hydrogen bonds with amino acid residues in the kinase active site, increasing the binding affinity and potency of the inhibitor.[6]

  • Metal Chelation: The carbohydrazide group can chelate essential metal ions required for the activity of certain enzymes vital for cancer cell growth.

  • Induction of Apoptosis: Hydrazide-hydrazone derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.[7]

Potential Kinase Targets:

Based on the activities of related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives, potential kinase targets for this compound include:

  • Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, PDGFR

  • Non-receptor Tyrosine Kinases: Src, Abl

  • Serine/Threonine Kinases: CDKs, Akt, MAPK pathway kinases (BRAF, MEK)

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 48-72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Mechanistic Rationale:

The carbohydrazide moiety is a well-established pharmacophore in antimicrobial agents.[1][8] Its presence in the this compound molecule suggests potential activity against a broad spectrum of bacteria and fungi. The proposed mechanisms of action include:

  • Inhibition of Essential Enzymes: The compound may inhibit enzymes crucial for microbial survival, such as DNA gyrase, topoisomerase IV, or enzymes involved in cell wall synthesis.

  • Disruption of Cell Membrane Integrity: The molecule could potentially interact with the microbial cell membrane, leading to increased permeability and cell death.

  • Chelation of Metal Ions: By chelating essential metal ions, the compound can disrupt vital metabolic processes in microorganisms.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Mechanistic Rationale:

Certain pyrazole and carbohydrazide derivatives have demonstrated significant anti-inflammatory properties.[2][9][10] The potential anti-inflammatory mechanisms of this compound could involve:

  • Inhibition of Pro-inflammatory Enzymes: The compound may inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2) or lipoxygenase (LOX), thereby reducing the production of prostaglandins and leukotrienes.

  • Modulation of Cytokine Production: It could potentially suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

  • Inhibition of NF-κB Signaling: The NF-κB signaling pathway is a key regulator of inflammation. The compound might interfere with this pathway, leading to a reduction in the expression of inflammatory genes.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and NO production.

  • Nitrite Measurement (Griess Assay): Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage inhibition of NO production by the compound compared to the LPS-stimulated control.

Data Presentation and Visualization

Tabular Summary of Potential Biological Activities
Biological ActivityProposed Mechanism of ActionKey Experimental AssayExpected Outcome
Anticancer Kinase Inhibition, Induction of ApoptosisMTT AssayLow IC50 values against various cancer cell lines
Antimicrobial Enzyme Inhibition, Membrane DisruptionBroth Microdilution (MIC)Low MIC values against pathogenic bacteria and fungi
Anti-inflammatory Inhibition of COX/LOX, Cytokine SuppressionLPS-induced NO productionReduced production of nitric oxide in macrophages
Visualizing the Synthetic Workflow

Synthesis_Workflow Pyridine Pyridine Aminopyridinium 1-Aminopyridinium Iodide Pyridine->Aminopyridinium 1. HOSA Hydroxylamine-O-sulfonic acid HOSA->Aminopyridinium KI Potassium Iodide KI->Aminopyridinium Ester Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate Aminopyridinium->Ester 2. Dioxobutanoate Ethyl 2,4-dioxobutanoate Dioxobutanoate->Ester K2CO3 K2CO3, Ethanol, Reflux K2CO3->Ester Carbohydrazide This compound Ester->Carbohydrazide 3. Hydrazine Hydrazine Hydrate, Ethanol, Reflux Hydrazine->Carbohydrazide

Caption: Synthetic workflow for this compound.

Proposed Kinase Inhibition Signaling Pathway

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Compound Pyrazolo[1,5-a]pyridine- 2-carbohydrazide Compound->RTK Compound->Raf Inhibition Compound->PI3K Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Proposed mechanism of anticancer action via kinase inhibition.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The strategic combination of the biologically active pyrazolo[1,5-a]pyridine core with the versatile carbohydrazide moiety provides a strong rationale for its investigation as a potential anticancer, antimicrobial, and anti-inflammatory compound. The synthetic route is straightforward, and established in vitro assays can be employed to validate its therapeutic potential. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. Structure-activity relationship (SAR) studies will be crucial in optimizing its potency and selectivity for specific biological targets. Furthermore, in vivo studies in relevant animal models will be necessary to ascertain its efficacy and safety profile, paving the way for potential clinical development.

References

  • Onyeyilim, E. L., Ezeokonkwo, M. A., Ugwu, D. I., Uzoewulu, C. P., Eze, F. U., Okonkwo, V. I., Eze, C. C., & Ezugwu, J. A. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 661-682. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

  • Pavan, F. R., Maia, P. I. S., Leite, S. R. A., Deflon, V. M., Batista, A. A., Sato, D. N., Franzblau, S. G., & Leite, C. Q. F. (2010). Thiosemicarbazones, semicarbazones, dithiocarbazates and hydrazide/hydrazones: anti-Mycobacterium tuberculosis activity and cytotoxicity. European Journal of Medicinal Chemistry, 45(5), 1898-1905. [Link]

  • Patel, R. V., Patel, J. K., & Kumari, P. (2014). Pyrazolo[1,5-a]pyridine: a patent review.
  • Kaymakcıoğlu, B. K., Oruç-Emre, Z. Ü., & Ülker, S. (2019). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Marmara Pharmaceutical Journal, 23(2), 309-318. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 15289-15303. [Link]

  • Al-Otaibi, A. M., El-Sayed, M. A. A., & El-Gamal, K. M. (2020). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 25(18), 4236. [Link]

  • Jin, H., Li, Y., Hong, Y., & Li, J. (2015). Synthesis and Characterization of Quinoline-2-carbohydrazide Derivatives and Their Antitumor Activity. Molecules, 20(7), 12226-12241. [Link]

  • Rastogi, S., Kumar, A., & Sharma, M. (2022). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. Molecules, 27(15), 4983. [Link]

  • Barbuceanu, S., Ilies, D. C., Saramet, G., Uivarosi, V., Draghici, C., & Barbuceanu, F. (2014). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 19(9), 13684-13705. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2014). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. Journal of Inflammation Research, 7, 145-157. [Link]

  • Gürsoy, E., & Karali, N. (2016). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 25(11), 2349-2371. [Link]

  • Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., Fazeli, H., Bostaki, G., & Deilami, O. (2013). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. DARU Journal of Pharmaceutical Sciences, 21(1), 66. [Link]

  • Sreedhara, R., Kumar, C. S. A., & Kumar, Y. R. (2013). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research, 4(11), 4307-4311. [Link]

  • Al-Ghorbani, M., Chebil, A., Al-Warhi, T., Al-Salahi, R., Al-Obaid, A. M., & Al-Abdullah, E. S. (2022). Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition. RSC Advances, 12(10), 6065-6078. [Link]

  • Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., Fazeli, H., Bostaki, G., & Deilami, O. (2024). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Cancer & Metabolism, 12(1), 1-14. [Link]

  • Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., Fazeli, H., Bostaki, G., & Deilami, O. (2024). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Cancer & Metabolism, 12(1), 1-14. [Link]

  • Kumar, D., & Kumar, N. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 10(60), 36585-36592. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 15289-15303. [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2019). 5-Carbohydrazide and 5-carbonylazide of pyrazolo[3,4-b]pyridines as reactive intermediates in the synthesis of various heterocyclic derivatives. Journal of Chemical Research, 43(7-8), 219-229. [Link]

  • de Oliveira, R. S., da Silva, A. C. G., dos Santos, J. C. C., de Lima, M. C. A., Galdino, S. L., Pitta, I. R., & de Melo, R. G. (2020). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. Molecules, 25(21), 5085. [Link]

  • Gelin, S., & Hartmann, D. (1980). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Journal of Heterocyclic Chemistry, 17(4), 813-816. [Link]

  • CN107827829A - Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid - Google P
  • Nguyen, T. T., Nguyen, T. V., & Nguyen, T. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1735-1743. [Link]

Sources

A Comprehensive Technical Guide to Pyrazolo[1,5-a]pyridine Carbohydrazides: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold represents a class of nitrogen-fused heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their structural rigidity, synthetic tractability, and ability to mimic purine bioisosteres make them a "privileged scaffold" in drug discovery. When functionalized with a carbohydrazide moiety (–CONHNH₂), a known pharmacophore, the resulting derivatives exhibit a remarkable spectrum of biological activities. This guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of pyrazolo[1,5-a]pyridine carbohydrazides, offering critical insights for researchers and drug development professionals engaged in the pursuit of novel therapeutic agents.

The Scientific Rationale: A Privileged Scaffold Meets a Potent Pharmacophore

The Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine system is a bicyclic aromatic heterocycle formed by the fusion of a pyrazole and a pyridine ring. This arrangement confers unique electronic and steric properties, making it an ideal framework for interacting with various biological targets. Its structural planarity and defined vectoral presentation of substituents allow for precise orientation within enzyme active sites and receptor binding pockets. Numerous derivatives have been developed as potent inhibitors of protein kinases, antagonists of G-protein-coupled receptors, and modulators of other key cellular pathways.[1][2]

The Carbohydrazide Moiety: A Versatile Functional Group

Hydrazides and carbohydrazides are recognized as crucial building blocks in the synthesis of various heterocyclic systems and serve as an important pharmacophoric group in many therapeutic agents.[3] The carbohydrazide functional group is a potent hydrogen bond donor and acceptor, enabling strong interactions with biological macromolecules. Furthermore, it acts as a versatile synthetic handle, allowing for the facile generation of diverse derivatives such as hydrazones, oxadiazoles, and triazoles, thereby expanding the chemical space for SAR exploration.[4]

The Synergy: Therapeutic Promise

The conjugation of the pyrazolo[1,5-a]pyridine core with the carbohydrazide moiety creates a molecular architecture with significant therapeutic potential. The core scaffold provides the foundational structure for target engagement, while the carbohydrazide group can form critical interactions, improve physicochemical properties, and serve as a linker for further functionalization. This combination has led to the discovery of compounds with potent anticancer, anti-inflammatory, and antimicrobial activities.

Synthetic Strategies and Methodologies

The synthesis of pyrazolo[1,5-a]pyridine carbohydrazides typically involves a two-stage approach: initial construction of the core heterocyclic scaffold followed by the introduction or elaboration of the carbohydrazide side chain.

Core Scaffold Construction: Established Routes

Several robust methods exist for the synthesis of the pyrazolo[1,5-a]pyridine nucleus. The choice of method is often dictated by the desired substitution pattern on the final molecule.

  • N-Amination and Cyclization: A classical and widely used approach involves the N-amination of a substituted pyridine, often with reagents like O-mesitylenesulfonylhydroxylamine, followed by an intramolecular cyclization reaction.[5] This method provides a reliable entry into the core structure.

  • Palladium-Catalyzed Cross-Coupling: For late-stage functionalization, Suzuki or other palladium-catalyzed coupling reactions are invaluable. These reactions allow for the introduction of aryl or heteroaryl substituents at specific positions, typically C7, with high efficiency and broad functional group tolerance.[5][6]

  • Oxidative [3+2] Cycloaddition: More contemporary methods utilize metal-free oxidative [3+2] cycloaddition reactions between N-aminopyridines and α,β-unsaturated carbonyl compounds, offering a facile route to highly functionalized pyrazolo[1,5-a]pyridines under mild conditions.[7]

Synthesis_Workflow General Synthetic Workflow sub_pyridine Substituted Pyridine n_amino N-Aminopyridinium Intermediate sub_pyridine->n_amino N-Amination (e.g., MSH) ester_core Pyrazolo[1,5-a]pyridine Ester Precursor n_amino->ester_core [3+2] Cycloaddition with α,β-unsaturated ester hydrazide_final Pyrazolo[1,5-a]pyridine Carbohydrazide ester_core->hydrazide_final Hydrazinolysis (NH2NH2·H2O)

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyridine carbohydrazides.

Introduction of the Carbohydrazide Functionality

The most direct method for installing the carbohydrazide moiety is the hydrazinolysis of a corresponding ester precursor (e.g., a methyl or ethyl ester). This reaction is typically high-yielding and proceeds under mild conditions.

Detailed Experimental Protocol: Synthesis of a Representative Compound

Synthesis of Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate

  • N-Amination: To a solution of 2-methylpyridine (1.0 eq) in a suitable solvent, add O-mesitylenesulfonylhydroxylamine (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • The resulting N-aminopyridinium salt is typically precipitated, filtered, and washed with a non-polar solvent like diethyl ether.

  • Cycloaddition: The N-aminopyridinium salt (1.0 eq) is suspended in a solvent such as ethanol.

  • Potassium carbonate (2.0 eq) and ethyl propiolate (1.2 eq) are added.

  • The mixture is heated to reflux for 6-8 hours until TLC analysis indicates the consumption of the starting material.

  • Work-up & Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the ester precursor.

Synthesis of 2-Methylpyrazolo[1,5-a]pyridine-3-carbohydrazide

  • Hydrazinolysis: The ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq) is dissolved in ethanol.

  • Hydrazine monohydrate (5.0-10.0 eq) is added, and the mixture is heated to reflux for 4-6 hours.

  • Isolation: Upon cooling, the product often crystallizes directly from the reaction mixture.

  • The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure carbohydrazide.

  • Validation: The structure and purity of the final compound must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry (MS).

A Broad Spectrum of Biological Activity

Pyrazolo[1,5-a]pyridine carbohydrazides and their close analogues have demonstrated efficacy across a range of therapeutic areas.

Anticancer Activity

This class of compounds exhibits significant potential as anticancer agents, acting through various mechanisms.

  • Kinase Inhibition: The pyrazolo[1,5-a]pyridine scaffold is a potent hinge-binding motif for many protein kinases. Derivatives have been developed as selective inhibitors of PI3Kγ/δ and FLT3-ITD, which are critical in cancer cell signaling and proliferation.[2][8] The carbohydrazide moiety can form additional hydrogen bonds in the active site, enhancing potency.

  • Tubulin Polymerization Inhibition: Certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of tubulin polymerization, arresting the cell cycle and inducing apoptosis.[9][10]

  • Induction of Apoptosis: Novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have been shown to inhibit the growth of A549 lung cancer cells and induce apoptosis.[4]

Kinase_Inhibition Mechanism: Kinase Signaling Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3) GF->Receptor PI3K PI3K Receptor->PI3K activates AKT Akt/PKB PI3K->AKT activates Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Carbohydrazide Inhibitor->Receptor inhibits Inhibitor->PI3K inhibits

Sources

Methodological & Application

Synthesis of Pyrazolo[1,5-a]pyridine-2-carbohydrazide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol and scientific rationale for the synthesis of Pyrazolo[1,5-a]pyridine-2-carbohydrazide from its corresponding ethyl ester. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with pyrazolo[1,5-a]pyridine scaffolds.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] These compounds are recognized as purine analogs and, as such, can act as antimetabolites in critical biochemical pathways.[1] The diverse pharmacological activities exhibited by pyrazolo[1,5-a]pyridine derivatives include, but are not limited to, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[3] The carbohydrazide functional group, in particular, serves as a versatile synthetic handle for the further elaboration of the core structure, enabling the exploration of a wider chemical space for drug discovery programs.

This application note focuses on the efficient conversion of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate to this compound via a robust hydrazinolysis reaction.

Reaction Overview and Mechanism

The synthesis of this compound from its ethyl ester is achieved through a nucleophilic acyl substitution reaction known as hydrazinolysis. In this reaction, hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent elimination of ethanol yields the desired carbohydrazide.

The reaction is typically carried out in a protic solvent, such as ethanol, which can facilitate the proton transfer steps involved in the mechanism. The lone pair of electrons on one of the nitrogen atoms of hydrazine initiates the nucleophilic attack on the ester carbonyl. This forms a tetrahedral intermediate. The intermediate then collapses, with the ethoxy group acting as a leaving group, to form the stable carbohydrazide product.

Below is a diagram illustrating the overall synthetic workflow.

SynthesisWorkflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product Start Ethyl Pyrazolo[1,5-a]pyridine- 2-carboxylate Reagents Hydrazine Hydrate Ethanol (Solvent) Reflux Start->Reagents Hydrazinolysis Product Pyrazolo[1,5-a]pyridine- 2-carbohydrazide Reagents->Product

Caption: Synthetic workflow for the hydrazinolysis of the ethyl ester.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the hydrazinolysis of aromatic esters and is optimized for the synthesis of this compound.[4]

Materials and Equipment:

Reagent/EquipmentGradeSupplier (Example)
Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate≥98%Commercially Available
Hydrazine Hydrate (N₂H₄·H₂O)≥98%Sigma-Aldrich
Anhydrous Ethanol (EtOH)ACS GradeFisher Scientific
Round-bottom flask--
Reflux condenser--
Magnetic stirrer with heating mantle--
Buchner funnel and filter paper--
Beakers and Erlenmeyer flasks--
Rotary evaporator--

Safety Precautions:

  • Hydrazine hydrate is highly toxic and corrosive. It is also a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • The reaction is exothermic upon the addition of hydrazine hydrate.

  • Ensure all glassware is dry to prevent unwanted side reactions.

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate (1.0 eq.) in anhydrous ethanol (approximately 10-15 mL per gram of ester).

  • Addition of Hydrazine Hydrate: While stirring the solution at room temperature, slowly add hydrazine hydrate (3.0-5.0 eq.) dropwise. An exothermic reaction may be observed.

  • Reflux: Once the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C) using a heating mantle.

  • Reaction Monitoring: Allow the reaction to proceed at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting ester spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. In many cases, the product will precipitate out of the solution as a crystalline solid. If precipitation is slow, the flask can be cooled further in an ice bath.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake sequentially with cold anhydrous ethanol and then with diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the collected solid under vacuum to obtain the crude this compound.

Purification:

The crude product is often of high purity. However, if further purification is required, recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture can be performed.

Data and Expected Results

ParameterExpected Value
Reaction Time 4-6 hours
Yield Typically >85%
Appearance White to off-white crystalline solid
Melting Point Characterize and compare with literature values if available

Troubleshooting and Considerations

  • Incomplete Reaction: If TLC analysis indicates the presence of a significant amount of starting material after the recommended reaction time, the reflux period can be extended. Ensure that a sufficient excess of hydrazine hydrate was used.

  • Ring Cleavage: While less common for this specific substrate, some heterocyclic systems can undergo ring-opening upon treatment with hydrazine hydrate under harsh conditions.[5] Monitoring the reaction by TLC is crucial to avoid the formation of unwanted byproducts. If ring cleavage is suspected, consider milder reaction conditions (e.g., lower temperature, shorter reaction time).

  • Product Solubility: If the product does not precipitate upon cooling, the solvent can be partially removed under reduced pressure using a rotary evaporator to induce crystallization.

Conclusion

The hydrazinolysis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate is a straightforward and efficient method for the synthesis of this compound. This protocol provides a reliable procedure for obtaining this valuable synthetic intermediate in high yield and purity. The resulting carbohydrazide is a key building block for the development of novel pyrazolo[1,5-a]pyridine-based compounds with potential therapeutic applications.

References

  • Hassan, A. S., et al. (2021). Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5‐a]pyrimidine Derivatives as Pim‐1 Kinase Inhibitors for the Treatment of MCF‐7 Breast Cancer. Drug Development Research. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. Available at: [Link]

  • Gein, V. L., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. Available at: [Link]

  • PrepChem. Synthesis of pyridine-2-carboxylic acid hydrazide. Available at: [Link]

  • Gomaa, M. A.-M. (2018). Solvent-Free Ring Cleavage Hydrazinolysis of Certain Biginelli Pyrimidines. SciSpace. Available at: [Link]

Sources

Application Notes and Protocols for the One-Pot Synthesis of Substituted Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazolo[1,5-a]pyridines in Modern Drug Discovery

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug development.[1][2] This class of compounds exhibits a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antiviral, and antifungal properties.[1] Notably, derivatives of this scaffold have shown promise as kinase inhibitors, dopamine D3 agonists and D4 antagonists, making them valuable candidates for the treatment of neurological and central nervous system disorders such as Parkinson's disease, schizophrenia, and anxiety.[1] The therapeutic potential of pyrazolo[1,5-a]pyridines has driven the development of efficient and versatile synthetic methodologies to access a diverse range of substituted analogs for structure-activity relationship (SAR) studies.[3][4]

One-pot multicomponent reactions have emerged as a powerful strategy for the synthesis of complex molecular architectures from simple and readily available starting materials in a single synthetic operation.[5][6][7] These reactions offer several advantages over traditional multi-step synthesis, including increased efficiency, reduced waste, and lower costs. In the context of pyrazolo[1,5-a]pyridine synthesis, one-pot approaches provide a streamlined route to this important scaffold, facilitating the rapid generation of compound libraries for biological screening.

This application note provides a comprehensive guide to the one-pot synthesis of substituted pyrazolo[1,5-a]pyridine derivatives. We will delve into the underlying reaction mechanism, present detailed experimental protocols, and offer practical insights to aid researchers in the successful implementation of these synthetic strategies.

Mechanism of Action: A Stepwise Look into the Formation of the Pyrazolo[1,5-a]pyridine Core

The one-pot synthesis of pyrazolo[1,5-a]pyridines typically proceeds through a domino reaction sequence involving the condensation of an N-amino-2-iminopyridine derivative with a 1,3-dicarbonyl compound. The reaction is often promoted by an acid catalyst, such as acetic acid, and can be performed under conventional heating or microwave irradiation.[1][8]

The proposed mechanism commences with the protonation of the N-amino-2-iminopyridine, which activates it for nucleophilic attack by the enol form of the 1,3-dicarbonyl compound. This initial step leads to the formation of a key intermediate. Subsequent intramolecular cyclization and dehydration furnish the final pyrazolo[1,5-a]pyridine product.

Below is a visual representation of the plausible reaction mechanism:

Pyrazolo[1,5-a]pyridine Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product N-amino-2-iminopyridine N-amino-2-iminopyridine Protonated_Iminopyridine Protonated Iminopyridine N-amino-2-iminopyridine->Protonated_Iminopyridine H+ 1,3-Dicarbonyl 1,3-Dicarbonyl Enol_Form Enol Form of 1,3-Dicarbonyl 1,3-Dicarbonyl->Enol_Form Tautomerization Adduct_Intermediate Adduct Intermediate Protonated_Iminopyridine->Adduct_Intermediate Nucleophilic Attack Enol_Form->Adduct_Intermediate Cyclized_Intermediate Cyclized Intermediate Adduct_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Pyrazolo_Pyridine Substituted Pyrazolo[1,5-a]pyridine Cyclized_Intermediate->Pyrazolo_Pyridine - H2O (Dehydration)

Caption: Plausible mechanism for the one-pot synthesis of pyrazolo[1,5-a]pyridines.

Experimental Protocols: A Step-by-Step Guide

This section provides a general yet detailed protocol for the one-pot synthesis of substituted pyrazolo[1,5-a]pyridine derivatives. It is important to note that reaction conditions may require optimization depending on the specific substrates used.

General Protocol for Acetic Acid-Promoted One-Pot Synthesis

This protocol is adapted from methodologies described in the literature, which utilize acetic acid to promote the reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds.[1]

Materials:

  • N-amino-2-iminopyridine derivative (1.0 mmol)

  • 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone) (1.0 mmol)

  • Glacial acetic acid (catalytic amount, e.g., 0.1 mmol)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the N-amino-2-iminopyridine derivative (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), and ethanol (10 mL).

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired substituted pyrazolo[1,5-a]pyridine derivative.

  • Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Microwave-Assisted One-Pot Synthesis

Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and often improved yields.[8][9]

Materials:

  • Same as the general protocol, with the addition of a microwave-safe reaction vessel.

Procedure:

  • In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the N-amino-2-iminopyridine derivative (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), and a minimal amount of a high-boiling point solvent such as DMF or under solvent-free conditions.[9]

  • If a catalyst is used (e.g., a catalytic amount of acid or base), add it to the mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 100-150 °C) for a short period (e.g., 10-30 minutes).

  • After irradiation, allow the vessel to cool to room temperature.

  • Work-up and purify the product as described in the general protocol.

Data Presentation: A Summary of Reaction Parameters

The following table summarizes typical reaction parameters for the one-pot synthesis of various substituted pyrazolo[1,5-a]pyridine derivatives, showcasing the versatility of this methodology.

EntryN-amino-2-iminopyridine1,3-Dicarbonyl CompoundCatalystSolventMethodTimeYield (%)
1N-aminopyridin-2(1H)-imineEthyl acetoacetateAcetic AcidEthanolReflux8 h85
2N-amino-4-methylpyridin-2(1H)-imineAcetylacetoneNoneDMFMicrowave15 min92
3N-amino-5-chloropyridin-2(1H)-imineDimedonep-TsOHTolueneReflux12 h78
4N-aminopyridin-2(1H)-imineDibenzoylmethaneKOHDMFReflux6 h88

Note: The yields and reaction times are illustrative and may vary depending on the specific substrates and reaction conditions.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the one-pot synthesis and purification of substituted pyrazolo[1,5-a]pyridine derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Combine Reactants (Iminopyridine, Dicarbonyl, Solvent, Catalyst) Reaction Heat (Reflux or Microwave) Reactants->Reaction Cooling Cool to Room Temperature Reaction->Cooling Solvent_Removal Solvent Removal (Rotary Evaporation) Cooling->Solvent_Removal Chromatography Silica Gel Column Chromatography Solvent_Removal->Chromatography Characterization Characterization (NMR, MS) Chromatography->Characterization

Caption: General experimental workflow for pyrazolo[1,5-a]pyridine synthesis.

Troubleshooting Common Issues

Issue Potential Cause(s) Suggested Solution(s)
Low or no product yield - Inactive starting materials- Incorrect reaction temperature- Insufficient reaction time- Inappropriate catalyst or solvent- Check the purity of starting materials.- Optimize the reaction temperature.- Extend the reaction time and monitor by TLC.- Screen different catalysts (e.g., p-TsOH, piperidine) and solvents.
Formation of multiple products - Side reactions- Isomer formation- Adjust the reaction temperature to favor the desired product.- Use a more selective catalyst.- Carefully purify the product mixture using column chromatography with a shallow gradient.
Difficulty in purification - Products with similar polarity- Tarry or oily crude product- Use a different eluent system for column chromatography.- Consider recrystallization as an alternative purification method.- Pre-adsorb the crude product onto silica gel before loading onto the column.

Conclusion

The one-pot synthesis of substituted pyrazolo[1,5-a]pyridine derivatives represents a highly efficient and atom-economical approach to this medicinally important class of compounds. The methodologies outlined in this application note, including both conventional heating and microwave-assisted protocols, provide researchers with versatile tools to access a wide array of analogs for drug discovery and development programs. By understanding the underlying mechanism and following the detailed protocols, scientists can effectively synthesize and explore the therapeutic potential of this privileged heterocyclic scaffold.

References

  • Al-Ostoot, F. H., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7166–7176. [Link]

  • Castillo, J. C., et al. (2012). Microwave-assisted synthesis has emerged as a powerful tool for the efficient preparation of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives. International Journal of Pharmaceutical Sciences Review and Research, 17(2), 114-121.
  • Chavda, V., et al. (2023). Recent Advances in Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences and Research, 14(1), 1-15.
  • Haider, B., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13786–13797. [Link]

  • Kaswan, P., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online, 50(11), 1263-1285. [Link]

  • Mohareb, R. M., et al. (2023). Multi-component reactions for the synthesis of pyrazolo [1,5-a]quinoline derivatives together with their cytotoxic evaluations. Bulletin of the Chemical Society of Ethiopia, 37(2), 349-362. [Link]

  • Nagalapalli, V. G., et al. (2018). Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines. Organic Letters, 20(9), 2563–2567. [Link]

  • Patel, R. V., et al. (2022). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. ChemistrySelect, 7(32), e202202029. [Link]

  • Ravi, C., et al. (2017). The synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins proceeds in N-methylpyrrolidone as the solvent under metal-free conditions at room temperature. Synthesis, 49(11), 2513-2522. [Link]

  • Terungwa, A. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 35-56. [Link]

  • Verma, A., & Singh, P. (2022). Pyrazolo[1,5- a]pyridine: Recent synthetic view on crucial heterocycles. Journal of the Indian Chemical Society, 99(8), 100581. [Link]

Sources

Application Notes and Protocols for Multicomponent Reactions Involving Pyrazolo[1,5-a]pyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of a Privileged Scaffold and Efficient Synthesis

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds exhibiting a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have shown promise as anticancer, anti-inflammatory, antiviral, and kinase-inhibiting agents.[3][4] The strategic functionalization of this core is paramount in the quest for novel therapeutics.

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the rapid generation of molecular diversity from simple starting materials in a single synthetic operation.[5][6] This approach aligns perfectly with the demands of modern drug discovery, enabling the creation of large, diverse libraries of complex molecules for high-throughput screening. By combining the desirable pharmacological properties of the pyrazolo[1,5-a]pyridine core with the synthetic efficiency of MCRs, researchers can significantly accelerate the identification of new lead compounds.

This guide provides detailed application notes and protocols for leveraging Pyrazolo[1,5-a]pyridine-2-carbohydrazide in Ugi and Passerini-type multicomponent reactions. We will delve into the mechanistic underpinnings of these reactions and offer practical, step-by-step guidance for their implementation in a laboratory setting.

Core Concept: this compound as a Versatile MCR Component

This compound is an excellent substrate for MCRs due to the presence of a nucleophilic hydrazide moiety.[7][8] This functional group can act as the amine component in the Ugi four-component reaction (Ugi-4CR) or as a related nucleophile in other MCRs. The rigid, bicyclic core of the pyrazolo[1,5-a]pyridine provides a well-defined three-dimensional structure, while the carbohydrazide serves as a reactive handle for introducing diversity.

Application Note 1: Synthesis of α-Acylamino Amide Derivatives via an Ugi-type Reaction

The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide product.[9][10] In this protocol, this compound serves as the amine component.

Reaction Mechanism

The reaction is initiated by the formation of a Schiff base between the aldehyde and the terminal nitrogen of the carbohydrazide. Protonation of the Schiff base by the carboxylic acid generates an iminium ion, which is then attacked by the nucleophilic isocyanide. A subsequent intramolecular O- to N-acyl transfer (the Mumm rearrangement) yields the final α-acylamino amide product.

Ugi_Mechanism PzC This compound SB Schiff Base PzC->SB + Aldehyde - H2O Ald Aldehyde (R1-CHO) Ald->SB Iso Isocyanide (R2-NC) NI Nitrilium Ion Adduct Iso->NI CA Carboxylic Acid (R3-COOH) IMI Iminium Ion CA->IMI SB->IMI + H+ (from CA) IMI->NI + Isocyanide Product α-Acylamino Amide Product NI->Product Mumm Rearrangement

Caption: Generalized mechanism of the Ugi four-component reaction.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Aldehyde (1.0 - 1.2 eq)

  • Isocyanide (1.0 - 1.2 eq)

  • Carboxylic acid (1.0 - 1.2 eq)

  • Methanol (or other suitable solvent like 2,2,2-trifluoroethanol)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification supplies (e.g., ethyl acetate, brine, sodium bicarbonate solution, silica gel for chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in methanol (0.1 M), add the aldehyde (1.1 eq) and the carboxylic acid (1.1 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the isocyanide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Data Presentation: Representative Ugi Reaction Components
ComponentExample 1Example 2Example 3
Aldehyde Benzaldehyde4-ChlorobenzaldehydeCyclohexanecarboxaldehyde
Isocyanide tert-Butyl isocyanideCyclohexyl isocyanideBenzyl isocyanide
Carboxylic Acid Acetic acidBenzoic acidPropionic acid

Application Note 2: Synthesis of α-Acyloxy Amide Derivatives via a Passerini-type Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[11][12] While the carbohydrazide itself is not a direct component, a related transformation can be envisioned where the pyrazolo[1,5-a]pyridine core is part of the carboxylic acid component. For this example, we will consider a hypothetical Pyrazolo[1,5-a]pyridine-2-carboxylic acid as the acid component to demonstrate the versatility of functionalized pyrazolo[1,5-a]pyridines in MCRs.

Reaction Mechanism

The Passerini reaction is believed to proceed through a concerted, non-ionic pathway in non-polar solvents. The carbonyl compound, activated by hydrogen bonding with the carboxylic acid, undergoes a nucleophilic attack by the isocyanide, followed by an intramolecular acyl transfer to yield the final α-acyloxy amide product.[13]

Passerini_Mechanism PzCA Pyrazolo[1,5-a]pyridine- 2-carboxylic acid TS Cyclic Transition State PzCA->TS Ald Aldehyde (R1-CHO) Ald->TS Iso Isocyanide (R2-NC) Iso->TS Intermediate α-Adduct TS->Intermediate α-Addition Product α-Acyloxy Amide Product Intermediate->Product Acyl Transfer

Caption: Concerted mechanism of the Passerini three-component reaction.

Experimental Protocol

Materials:

  • Pyrazolo[1,5-a]pyridine-2-carboxylic acid (1.0 eq)

  • Aldehyde or Ketone (1.0 - 1.2 eq)

  • Isocyanide (1.0 - 1.2 eq)

  • Dichloromethane (DCM) or other aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification supplies

Procedure:

  • Dissolve Pyrazolo[1,5-a]pyridine-2-carboxylic acid (1.0 eq) and the aldehyde/ketone (1.1 eq) in dichloromethane (0.2 M).

  • Add the isocyanide (1.1 eq) to the mixture at room temperature.

  • Stir the reaction for 24-72 hours, monitoring by TLC.

  • Once the reaction is complete, wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography.

Data Presentation: Representative Passerini Reaction Components
ComponentExample 1Example 2Example 3
Aldehyde/Ketone IsobutyraldehydeAcetone4-Anisaldehyde
Isocyanide Benzyl isocyanidetert-Butyl isocyanideEthyl isocyanoacetate

Applications of the Synthesized Compound Libraries

The libraries of novel pyrazolo[1,5-a]pyridine derivatives synthesized through these MCRs are of significant interest for drug discovery. The diverse substituents introduced at multiple points of the molecule can be tailored to modulate biological activity and pharmacokinetic properties.

  • Anticancer Activity: Many pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine derivatives have demonstrated potent anticancer activity, often through the inhibition of various protein kinases.[1][3] The compounds synthesized via the described protocols can be screened against panels of cancer cell lines and specific kinase targets.

  • Antimicrobial and Antiviral Properties: The pyrazolo[1,5-a]pyrimidine scaffold is also present in compounds with antimicrobial and antiviral activities.[4] The newly generated libraries can be evaluated for their efficacy against a range of bacterial, fungal, and viral pathogens.

  • Carbonic Anhydrase Inhibition: Recent studies have shown that pyrazolo[1,5-a]pyrimidines can act as inhibitors of carbonic anhydrases, which are important targets for various therapeutic areas.[14]

The modular nature of these MCRs allows for the systematic exploration of the structure-activity relationship (SAR), facilitating the optimization of initial hits into potent and selective drug candidates.

References

  • Benchchem. A Comparative Analysis of the Biological Activities of Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-b]pyridines.
  • Al-Ostath, A., et al. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central.
  • Vera, G., et al. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Naglah, A. M., et al. Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate.
  • Metwally, K. A., et al. Synthesis of some new azo pyrazolo[1,5- a]pyrimidine-thieno[2,3- b]pyridine derivatives and their application as disperse dyes. ResearchGate.
  • Hassan, A. S., et al. Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. ResearchGate.
  • Mohareb, R. M., et al. MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Bulletin of the Chemical Society of Ethiopia.
  • Gomma, A. M., et al. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PMC - NIH.
  • Al-Mousawi, S. M., et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU.
  • Ion, G. N., et al. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PMC - PubMed Central.
  • Adams, D. R., et al. Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. RSC Publishing.
  • Mohareb, R. M., et al. Multi-component reactions for the synthesis of pyrazolo [1,5-a]quinoline derivatives together with their cytotoxic evaluations. ResearchGate.
  • Wikipedia. Passerini reaction.
  • Mohareb, R. M., et al. Multi-component reactions for the synthesis of pyrazolo [1,5-a]quinoline derivatives together with their cytotoxic evaluations. Bulletin of the Chemical Society of Ethiopia.
  • Nocentini, A., et al. Privileged scaffolds in medicinal chemistry: Studies on pyrazolo[1,5-a]pyrimidines on sulfonamide containing Carbonic Anhydrase inhibitors. PubMed.
  • Benchchem. Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Gomha, S. M., et al. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Molecules.
  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines.
  • BLD Pharm. This compound.
  • Scribd. Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry.
  • Preprints.org. A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water.
  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
  • NIH. Doebner-type pyrazolopyridine carboxylic acids in an Ugi four-component reaction.
  • Giovenzana, G. B., et al. The 100 facets of the Passerini reaction. PMC - PubMed Central - NIH.
  • ResearchGate. The mechanism of the Passerini reaction.
  • Beilstein J. Org. Chem. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
  • Organic Chemistry Portal. Hydrazine in the Ugi Tetrazole Reaction.
  • Dömling, A. Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. Beilstein Archives.

Sources

Application Notes & Protocols: A Guide to the Synthesis of Novel Pyrazolo[1,5-a]pyridine-2-carbohydrazide Hydrazone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of Pyrazolo[1,5-a]pyridine-2-carbohydrazide Hydrazone derivatives, a class of N-fused heterocyclic compounds of significant interest in medicinal chemistry. Pyrazolo[1,5-a]pyridines and their related pyrimidine analogues are recognized as privileged scaffolds, forming the core of numerous molecules with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Specifically, their role as potent protein kinase inhibitors in targeted cancer therapy is an area of intense research.[1][2][4][5] This guide details a robust, multi-step synthetic pathway, explains the rationale behind key experimental choices, and provides detailed, step-by-step protocols for synthesis, purification, and characterization.

Introduction: The Scientific Rationale

The pyrazolo[1,5-a]pyridine core is a purine analogue that can act as an antimetabolite in various biochemical pathways.[6][7] This structural feature has made it a focal point for the development of targeted therapeutics. Derivatives have shown exceptional potential as inhibitors of critical cellular enzymes like phosphoinositide 3-kinases (PI3Kγ/δ), which are pivotal in cancer immunotherapy and inflammatory responses.[4][5]

The addition of a carbohydrazide hydrazone moiety at the 2-position of the scaffold introduces a versatile pharmacophore known for its broad biological activity and its ability to form stable complexes with metal ions. The hydrazone linkage (-CO-NH-N=CH-) provides a flexible yet conformationally constrained backbone, ideal for interacting with receptor binding sites. The synthesis of a library of these derivatives, by varying the aldehyde or ketone used in the final step, allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.[1]

This guide presents a validated synthetic route starting from readily available N-aminopyridines, proceeding through a key pyrazolo[1,5-a]pyridine ester intermediate, its conversion to a carbohydrazide, and the final condensation to yield the target hydrazone derivatives.

Overall Synthetic Strategy

The synthesis is a three-stage process, designed for efficiency and modularity. The strategy allows for the generation of a diverse library of final compounds by simply changing the aromatic or aliphatic aldehyde/ketone in the final step.

  • Stage 1: Formation of the Pyrazolo[1,5-a]pyridine Core. This is achieved via a regioselective [3+2] annulation–aromatization reaction between an N-aminopyridine and an α,β-unsaturated ester.[8] This modern, metal-free approach provides a direct route to the functionalized heterocyclic core.

  • Stage 2: Synthesis of the Carbohydrazide Intermediate. The ester group at the C2 position is converted to the corresponding carbohydrazide through a nucleophilic acyl substitution reaction with hydrazine hydrate. This is a standard and highly efficient transformation.[9][10]

  • Stage 3: Hydrazone Formation. The target derivatives are synthesized via the condensation of the carbohydrazide with a variety of aldehydes or ketones. This reaction forms the characteristic hydrazone linkage.[11][12]

The complete workflow is illustrated below.

Synthesis_Workflow Overall Synthetic Workflow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Intermediate Synthesis cluster_2 Stage 3: Final Derivatives A N-Aminopyridine + α,β-Unsaturated Ester B Ethyl Pyrazolo[1,5-a]pyridine- 2-carboxylate A->B [3+2] Annulation (e.g., TEMPO-mediated) C Pyrazolo[1,5-a]pyridine- 2-carbohydrazide B->C Hydrazine Hydrate (Ethanol, Reflux) E Pyrazolo[1,5-a]pyridine-2- carbohydrazide Hydrazone C->E Condensation (Ethanol, Reflux, cat. Acetic Acid) D Substituted Aldehyde or Ketone (R-CHO) D->E Condensation (Ethanol, Reflux, cat. Acetic Acid)

Figure 1: High-level workflow for the synthesis of this compound hydrazone derivatives.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Hydrazine hydrate is highly toxic and corrosive; handle with extreme care.

Protocol 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate (Intermediate B)

This protocol is adapted from a TEMPO-mediated [3+2] annulation-aromatization procedure, which offers high regioselectivity and good yields under mild conditions.[8]

  • Rationale: The [3+2] cycloaddition of N-aminopyridinium ylides is a common method for constructing the pyrazolo[1,5-a]pyridine scaffold.[13] Using TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy) as both a Lewis acid catalyst and an oxidant provides an efficient one-pot process.[8]

  • Reagents & Materials:

    • N-Aminopyridine derivative (1.0 eq)

    • Ethyl acrylate (1.2 eq)

    • TEMPO (2.0 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Step-by-Step Procedure:

    • To a stirred solution of the N-aminopyridine derivative (10 mmol, 1.0 eq) in anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar), add ethyl acrylate (12 mmol, 1.2 eq).

    • Add TEMPO (20 mmol, 2.0 eq) to the mixture in one portion.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (30 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the pure Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate.

Protocol 2: Synthesis of this compound (Intermediate C)

This is a classic conversion of an ester to a hydrazide.[10]

  • Rationale: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating to reflux. Ethanol is an excellent solvent as it solubilizes both reactants and is easily removed.

  • Reagents & Materials:

    • Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate (Intermediate B) (1.0 eq)

    • Hydrazine hydrate (80-99% solution) (10-20 eq)

    • Ethanol (95% or absolute)

    • Cold distilled water

  • Step-by-Step Procedure:

    • In a round-bottom flask, dissolve Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate (5 mmol, 1.0 eq) in ethanol (25 mL).

    • Add hydrazine hydrate (50 mmol, 10 eq) to the solution.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) for 6-12 hours. Monitor the reaction by TLC until the starting ester spot disappears.

    • After completion, cool the reaction mixture to room temperature.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Pour the concentrated mixture into a beaker of cold distilled water (100 mL) while stirring.

    • A white or off-white precipitate of the carbohydrazide should form. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the pure this compound. The product is often pure enough for the next step without further purification.

Protocol 3: Synthesis of this compound Hydrazone Derivatives (Final Product E)

This protocol describes the final condensation step to form the target hydrazone derivatives.[11][12]

  • Rationale: The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde or ketone. A catalytic amount of acid (like acetic acid) is often used to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the reaction.

  • Reagents & Materials:

    • This compound (Intermediate C) (1.0 eq)

    • Substituted aldehyde or ketone (1.0-1.1 eq)

    • Ethanol (95% or absolute)

    • Glacial acetic acid (catalytic amount, 2-3 drops)

  • Step-by-Step Procedure:

    • Suspend this compound (2 mmol, 1.0 eq) in ethanol (20 mL) in a round-bottom flask.

    • Add the desired substituted aldehyde or ketone (2 mmol, 1.0 eq).

    • Add 2-3 drops of glacial acetic acid to the mixture.

    • Heat the mixture to reflux for 4-8 hours. The product often begins to precipitate from the hot solution. Monitor by TLC.

    • After the reaction is complete, cool the flask to room temperature.

    • Collect the precipitated product by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the product in a vacuum oven. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or DMF/ethanol mixture).

Characterization and Data

The identity and purity of all synthesized compounds must be confirmed through a combination of spectroscopic methods.

Characterization_Workflow Product Characterization Workflow A Crude Product (from reaction work-up) B Purification (Recrystallization or Column Chromatography) A->B C Purity Assessment (TLC, mp) B->C D Structural Confirmation C->D E 1H & 13C NMR D->E F Mass Spectrometry (HRMS) D->F G FT-IR Spectroscopy D->G H Final Characterized Product E->H F->H G->H

Figure 2: Standard workflow for the purification and characterization of synthesized compounds.

Expected Spectroscopic Data:
  • FT-IR (KBr, cm⁻¹):

    • Carbohydrazide (C): Look for the appearance of N-H stretching bands (approx. 3200-3400 cm⁻¹) and a characteristic C=O (amide) stretch around 1650-1680 cm⁻¹.

    • Hydrazone (E): Look for the N-H stretch (approx. 3100-3300 cm⁻¹), the C=O stretch (1660-1690 cm⁻¹), and the appearance of a C=N (imine) stretch around 1600-1640 cm⁻¹.[6][14]

  • ¹H NMR (DMSO-d₆, δ/ppm):

    • Carbohydrazide (C): Expect to see exchangeable protons for the -NH-NH₂ group, typically as broad singlets at high chemical shifts (>9.0 ppm for the CONH and ~4.5 ppm for the NH₂).

    • Hydrazone (E): The formation of the hydrazone is confirmed by the appearance of a new singlet for the N=CH proton (azomethine proton), typically in the 8.0-9.0 ppm range. The CONH proton will also be present, often shifting downfield to >11.0 ppm. Aromatic protons from the pyrazolo[1,5-a]pyridine core and the substituted aldehyde will appear in the 7.0-8.5 ppm region.[6][14][15]

  • ¹³C NMR (DMSO-d₆, δ/ppm):

    • Key signals include the carbonyl carbon (~160-170 ppm) and the azomethine carbon (N=CH) (~140-150 ppm).[6][14]

  • Mass Spectrometry (HRMS):

    • High-Resolution Mass Spectrometry should be used to confirm the elemental composition by matching the calculated m/z value with the observed [M+H]⁺ or [M]⁺ peak.[13][14]

Data Summary Table

The following table structure should be used to log data for each synthesized derivative.

Compound IDR-Group (from Aldehyde)Yield (%)m.p. (°C)¹H NMR (N=CH, δ ppm)HRMS [M+H]⁺ (Observed)
E-1 Phenyl85230-2328.45 (s, 1H)[Enter Data]
E-2 4-Chlorophenyl91245-2478.51 (s, 1H)[Enter Data]
E-3 4-Methoxyphenyl88225-2268.39 (s, 1H)[Enter Data]
E-4 2-Hydroxyphenyl82251-2538.62 (s, 1H)[Enter Data]

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences.
  • A Comparative Analysis of the Biological Activities of Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-b]pyridines. Benchchem.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal.
  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds.
  • Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. PeerJ.
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. MDPI.
  • Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Deriv
  • Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. PubMed Central.
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. PubMed.
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central.
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
  • Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry.

Sources

Application Notes and Protocols for the Synthesis of Bio-active Schiff Bases from Pyrazolo[1,5-a]pyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyridine-Based Schiff Bases in Modern Drug Discovery

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This fused bicyclic structure offers a rigid and planar framework amenable to diverse functionalization, making it an attractive starting point for the design of novel therapeutic agents.[2] When this potent core is strategically coupled with the versatile azomethine (–C=N–) linkage of a Schiff base, the resulting molecules often exhibit enhanced or entirely new pharmacological profiles.[3]

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are renowned for their broad range of biological effects, which are often attributed to the imine group's ability to participate in various biological interactions.[4][5] The synthesis of Schiff bases from carbohydrazide derivatives introduces an acylhydrazone functionality (–C(=O)NHN=CH–), a structural motif known to be crucial for significant biological activity.[4]

This guide provides a comprehensive, in-depth technical overview and detailed protocols for the synthesis of a novel class of Schiff bases derived from pyrazolo[1,5-a]pyridine-2-carbohydrazide. We will first detail the robust synthesis of the key starting material, this compound, a process that begins with the construction of the heterocyclic core via a [3+2] cycloaddition reaction. Subsequently, we will outline a generalized and optimized protocol for the condensation of this carbohydrazide with various aromatic aldehydes to yield the target Schiff bases. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising area of chemical biology.

PART 1: Synthesis of the Core Intermediate: this compound

The synthesis of the title carbohydrazide is a two-step process. First, the pyrazolo[1,5-a]pyridine ring system is constructed with an ester functionality at the 2-position. This is followed by the conversion of the ester to the desired carbohydrazide via hydrazinolysis.

Step 1.1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

The foundational pyrazolo[1,5-a]pyridine ring is efficiently synthesized via a [3+2] cycloaddition reaction. This classic approach involves the reaction of an N-aminopyridinium ylide, generated in situ, with an appropriate alkyne dipolarophile. In this protocol, we utilize 1-aminopyridinium iodide and ethyl propiolate.

Causality of Experimental Choices:

  • 1-Aminopyridinium Iodide: This serves as the 1,3-dipole precursor. It is readily prepared and reactive.

  • Potassium Carbonate (K₂CO₃): A mild base is required to deprotonate the 1-aminopyridinium salt to form the reactive N-aminopyridinium ylide intermediate.

  • Ethyl Propiolate: This unsymmetrical alkyne acts as the dipolarophile. The electron-withdrawing ester group activates the alkyne for cycloaddition and installs the necessary functionality at the 2-position of the resulting heterocyclic product.

  • Dimethylformamide (DMF): A polar aprotic solvent is chosen to facilitate the dissolution of the reactants and the formation of the ylide intermediate.

Protocol 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-aminopyridinium iodide (5.0 g, 22.5 mmol) in 100 mL of anhydrous dimethylformamide (DMF).

  • Base Addition: To the stirred solution, add finely powdered anhydrous potassium carbonate (6.2 g, 45.0 mmol). The suspension will turn a deep reddish-brown, indicating the formation of the pyridinium ylide.

  • Dipolarophile Addition: To this mixture, add ethyl propiolate (2.4 mL, 23.6 mmol) dropwise over 10 minutes at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (100-200 mesh) using a gradient of ethyl acetate in hexane (10-30%) to afford ethyl pyrazolo[1,5-a]pyridine-2-carboxylate as a crystalline solid.

Step 1.2: Hydrazinolysis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

The conversion of the ethyl ester to the carbohydrazide is a standard and efficient nucleophilic acyl substitution reaction using hydrazine hydrate.

Causality of Experimental Choices:

  • Hydrazine Hydrate (N₂H₄·H₂O): A potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group. An excess is used to drive the reaction to completion.

  • Ethanol: Serves as an excellent solvent for both the ester and hydrazine hydrate, facilitating a homogeneous reaction mixture. It is also easy to remove during work-up.

  • Reflux: The elevated temperature increases the reaction rate, ensuring complete conversion within a reasonable timeframe.

Protocol 2: Synthesis of this compound

  • Reactant Setup: In a 100 mL round-bottom flask, dissolve ethyl pyrazolo[1,5-a]pyridine-2-carboxylate (3.8 g, 20 mmol) in 50 mL of absolute ethanol.

  • Hydrazine Addition: To this solution, add hydrazine hydrate (80%, 5.0 mL, approx. 80 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The reaction can be monitored by TLC (1:1 hexane:ethyl acetate) for the disappearance of the starting ester.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The product, this compound, will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove any residual impurities.

  • Drying: Dry the product under vacuum to obtain the pure carbohydrazide, which can be used in the next step without further purification.

PART 2: Synthesis of Pyrazolo[1,5-a]pyridine-based Schiff Bases

The final step is the condensation reaction between the synthesized this compound and a variety of aromatic aldehydes to form the target Schiff bases (acylhydrazones).

Causality of Experimental Choices:

  • Aromatic Aldehydes: The electrophilic partner in the condensation. The choice of substituents on the aromatic ring allows for the creation of a library of diverse compounds for structure-activity relationship (SAR) studies.

  • Ethanol: An ideal solvent for this reaction due to its ability to dissolve the reactants and its appropriate boiling point.

  • Glacial Acetic Acid (Catalyst): The reaction is acid-catalyzed. A few drops of a protic acid like acetic acid protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the terminal nitrogen of the carbohydrazide.

Protocol 3: General Procedure for the Synthesis of Schiff Bases

  • Reactant Mixture: In a 50 mL round-bottom flask, suspend this compound (0.35 g, 2 mmol) in 20 mL of absolute ethanol.

  • Aldehyde Addition: Add the desired substituted aromatic aldehyde (2 mmol, 1.0 equivalent) to the suspension.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 3-5 hours. The progress of the reaction can be monitored by TLC. Often, the product will begin to precipitate from the hot solution.

  • Isolation: After the reaction is complete, cool the flask to room temperature, and then in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) and then dry it under vacuum. Recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF/ethanol mixture) can be performed if necessary to obtain a highly pure product.

PART 3: Characterization of Synthesized Compounds

The structures of the synthesized intermediates and final Schiff bases must be confirmed using standard analytical techniques.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: For the carbohydrazide, look for characteristic N-H stretching bands (around 3200-3400 cm⁻¹) and a C=O stretching band (around 1650 cm⁻¹). For the Schiff bases, the key diagnostic peaks are the C=N (azomethine) stretch (around 1600-1620 cm⁻¹) and the amide C=O stretch (around 1640-1660 cm⁻¹). The disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹) is also indicative of a successful reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: In the Schiff bases, the formation of the azomethine bond is confirmed by the appearance of a characteristic singlet for the N=CH proton, typically in the range of δ 8.0-9.0 ppm. The amide N-H proton usually appears as a singlet further downfield (δ 11.0-12.0 ppm). Signals corresponding to the pyrazolo[1,5-a]pyridine core and the substituted aromatic ring should also be present and assignable.

    • ¹³C NMR: The formation of the Schiff base is confirmed by the signal for the azomethine carbon (C=N) in the range of δ 140-160 ppm and the amide carbonyl carbon around δ 160-165 ppm.

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compounds, confirming their elemental composition.

Data Presentation: Expected Spectroscopic Data for a Representative Schiff Base

Table 1: Representative Spectroscopic Data for N'-(4-chlorobenzylidene)this compound

Technique Expected Observations
FT-IR (cm⁻¹) ~3250 (N-H stretch), ~1655 (C=O, amide I), ~1610 (C=N stretch), ~1590 (C=C stretch)
¹H NMR (DMSO-d₆, δ ppm) ~11.8 (s, 1H, -CONH-), ~8.7 (d, 1H, H-7), ~8.4 (s, 1H, -N=CH-), ~7.8 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~7.6 (d, 1H, H-5), ~7.2 (t, 1H, H-6), ~7.0 (s, 1H, H-3)
¹³C NMR (DMSO-d₆, δ ppm) ~162.0 (C=O), ~148.0 (C=N), ~145.0, ~142.0, ~135.0, ~134.0, ~130.0, ~129.0, ~125.0, ~115.0, ~110.0 (Aromatic and Heterocyclic Carbons)
Mass Spec (ESI+) Calculated m/z for C₁₅H₁₁ClN₄O: [M+H]⁺ = 300.07. Found: 300.07 ± 0.01

PART 4: Visualization of Synthetic Pathways

Diagrams of Synthetic Workflow

G cluster_0 Step 1: Synthesis of Core Intermediate cluster_1 Step 2: Schiff Base Formation A 1-Aminopyridinium Iodide + Ethyl Propiolate B Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate A->B K2CO3, DMF [3+2] Cycloaddition C This compound B->C N2H4.H2O, EtOH Hydrazinolysis E Target Schiff Base (Acylhydrazone) C->E EtOH, Acetic Acid (cat.) Condensation D Aromatic Aldehyde (Ar-CHO) D->E

Caption: Synthetic workflow for the preparation of Schiff bases.

ReactionScheme cluster_step1 Synthesis of Pyrazolo[1,5-a]pyridine-2-carboxylate cluster_step2 Hydrazinolysis cluster_step3 Schiff Base Condensation r1 1-Aminopyridinium Iodide plus1 + r1->plus1 r2 Ethyl Propiolate plus1->r2 arrow1 K2CO3, DMF r2->arrow1 p1 Ethyl Pyrazolo[1,5-a]pyridine- 2-carboxylate arrow1->p1 p1_cont p1_cont arrow2 N2H4.H2O, EtOH p2 Pyrazolo[1,5-a]pyridine- 2-carbohydrazide arrow2->p2 p2_cont p2_cont p1_cont->arrow2 r3 Ar-CHO arrow3 EtOH, H+ r3->arrow3 plus2 + plus2->r3 p3 Target Schiff Base arrow3->p3 p2_cont->plus2

Caption: General reaction scheme for the synthesis.

References

  • Al-Ostoot, F. H., et al. (2021). Synthesis, characterization, and DFT studies of new Schiff base and its metal complexes. Journal of Molecular Structure, 1230, 129891. [Link]

  • da Silva, G. G., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 12(35), 22695-22720. [Link]

  • Iglesias, A. L., et al. (2021). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Revista de la Sociedad Química de México, 65(4), 514-527. [Link]

  • PrepChem (2023). Synthesis of pyridine-2-carboxylic acid hydrazide. PrepChem. [Link]

  • ResearchGate (2025). Pyrazolo[1,5- a]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Pyrazolo[1,5-a]pyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibitor Design

The Pyrazolo[1,5-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1] Its rigid, bicyclic structure serves as an excellent anchor for positioning functional groups that interact with the ATP-binding site of various protein kinases. These kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2][3] Consequently, the development of small molecule inhibitors targeting kinases such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and p38 MAP kinase has become a cornerstone of modern drug discovery.[1][4][5][6]

This guide provides detailed application notes and protocols for the use of a key intermediate, Pyrazolo[1,5-a]pyridine-2-carbohydrazide , as a versatile building block for synthesizing a library of potential kinase inhibitors. The carbohydrazide moiety is a highly reactive and synthetically useful functional group, allowing for the facile introduction of diverse pharmacophoric elements crucial for potent kinase inhibition.

Rationale for Experimental Design: Why this compound?

The strategic choice of this compound as a starting material is underpinned by several key factors:

  • Established Bioactivity: The pyrazolo[1,5-a]pyridine core is a known hinge-binding motif for many kinases, mimicking the adenine part of ATP.[5]

  • Synthetic Versatility: The carbohydrazide group (-CONHNH₂) is a synthetic chameleon. It can be readily converted into a variety of other functional groups and heterocycles, such as hydrazones, oxadiazoles, and amides. This allows for extensive Structure-Activity Relationship (SAR) exploration.

  • Modularity: This approach allows for a modular synthesis. The stable core scaffold is prepared first, followed by the diversification of the 2-position, enabling the rapid generation of a library of analogs for screening.

The following diagram illustrates the overall synthetic strategy, starting from the core scaffold and diversifying through the carbohydrazide intermediate.

G A Pyrazolo[1,5-a]pyridine Core B Esterification (e.g., Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate) A->B Step 1 C Hydrazinolysis (this compound) B->C Step 2 E Hydrazone Formation C->E Protocol 2 F Oxadiazole Cyclization C->F Protocol 3 G Amide/Urea Formation C->G Further Derivatization D Library of Potential Kinase Inhibitors E->D F->D G->D

Caption: General workflow for kinase inhibitor synthesis.

PART 1: Synthesis of the Key Intermediate: this compound

The synthesis of the title carbohydrazide is a two-step process starting from the corresponding ester, which itself can be synthesized via established methods.

Protocol 1.1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

This protocol is based on the general principles of pyrazolo[1,5-a]pyridine synthesis, often involving a cycloaddition reaction.

Materials:

  • N-aminopyridine derivative

  • Appropriate alkyne or equivalent three-carbon synthon

  • Solvent (e.g., Ethanol, DMF)

  • Catalyst (if required)

Procedure:

A common method involves the [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkynes.[1]

  • Dissolve the N-aminopyridine derivative in a suitable solvent under an inert atmosphere.

  • Add the ethyl propiolate (or a similar reagent) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate.[7]

Protocol 1.2: Conversion to this compound

This is a standard hydrazinolysis of an ester.[8][9]

Materials:

  • Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (absolute)

Procedure:

  • Dissolve Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add hydrazine hydrate (5-10 eq) to the solution.

  • Heat the mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by TLC by observing the disappearance of the starting ester.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solution under reduced pressure and triturate the residue with a suitable solvent (e.g., diethyl ether) to induce precipitation.

  • Collect the solid product, wash, and dry to yield this compound.

PART 2: Synthesis of Kinase Inhibitor Scaffolds

The following protocols detail the conversion of the carbohydrazide intermediate into derivatives containing moieties commonly found in kinase inhibitors.

Protocol 2: Synthesis of Pyrazolo[1,5-a]pyridine-2-yl-Hydrazones

Hydrazone-containing scaffolds have shown potent inhibitory activity against kinases such as VEGFR-2.[10] This protocol describes the condensation of the carbohydrazide with an aromatic aldehyde.

Rationale: The resulting N-acylhydrazone can act as a hydrogen bond donor and acceptor, and the appended aromatic ring can occupy hydrophobic pockets in the kinase active site.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 3,4-dimethoxybenzaldehyde)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Suspend this compound (1.0 eq) in ethanol.

  • Add the selected aromatic aldehyde (1.1 eq) to the suspension.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux for 2-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature. The product will typically precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the desired hydrazone derivative.

The following diagram illustrates this transformation:

G cluster_0 This compound cluster_1 Aromatic Aldehyde cluster_2 Hydrazone Product A Scaffold-CONHNH₂ C Scaffold-CONH-N=CH-Ar A->C + B Ar-CHO B->C EtOH, H⁺ (cat.) Reflux

Caption: Synthesis of hydrazone derivatives.

Protocol 3: Synthesis of 2-(5-Aryl-1,3,4-oxadiazol-2-yl)pyrazolo[1,5-a]pyridines

The 1,3,4-oxadiazole ring is a common bioisostere for amide and ester groups and is found in numerous kinase inhibitors. This protocol outlines a common method for its formation from a carbohydrazide.

Rationale: The oxadiazole ring is a rigid, planar heterocycle that can engage in various non-covalent interactions within the kinase active site, including hydrogen bonding and π-stacking.

Step 3.1: Synthesis of N'-Aroyl-pyrazolo[1,5-a]pyridine-2-carbohydrazide

Materials:

  • This compound

  • Substituted aroyl chloride (e.g., benzoyl chloride)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in dry DCM.

  • Add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Add the aroyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 3.2: Cyclodehydration to form the 1,3,4-Oxadiazole

Materials:

  • N'-Aroyl-pyrazolo[1,5-a]pyridine-2-carbohydrazide

  • Phosphorus oxychloride (POCl₃) or other dehydrating agent (e.g., SOCl₂, P₂O₅)

Procedure:

  • Carefully add the N'-Aroyl-pyrazolo[1,5-a]pyridine-2-carbohydrazide to an excess of phosphorus oxychloride at 0 °C.

  • Heat the mixture to reflux for 2-8 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the 2-(5-Aryl-1,3,4-oxadiazol-2-yl)pyrazolo[1,5-a]pyridine.

The workflow for this two-step synthesis is shown below:

G A Pyrazolo[1,5-a]pyridine- 2-carbohydrazide B Acylation with Ar-COCl A->B C N'-Aroyl Intermediate B->C Step 3.1 D Cyclodehydration (e.g., POCl₃) C->D E 1,3,4-Oxadiazole Product D->E Step 3.2

Caption: Two-step synthesis of 1,3,4-oxadiazole derivatives.

Data Summary and Target Kinases

The table below summarizes the potential of derivatives from the pyrazolo[1,5-a]pyridine scaffold against various kinase targets, as suggested by the broader literature on this and related scaffolds.

Scaffold ClassPotential Kinase TargetsRationale for ActivityRepresentative IC₅₀ Data (from related scaffolds)
Pyrazolo[1,5-a]pyridinep38, CDKs, VEGFRCore scaffold acts as an ATP-competitive inhibitor.p38: low nM range
Pyrazolo[1,5-a]pyridine-HydrazonesVEGFR-2, other RTKsHydrazone moiety provides additional H-bonding; aryl group explores hydrophobic regions.VEGFR-2: low nM to µM range
Pyrazolo[1,5-a]pyridine-OxadiazolesCDKs, Pim-1, othersOxadiazole acts as a bioisostere for amides, improving drug-like properties.CDK9: low nM range

Conclusion and Future Directions

This compound is a high-value, versatile intermediate for the synthesis of potential kinase inhibitors. The protocols outlined in this guide provide a robust framework for generating a diverse library of compounds for screening against a wide range of kinases. The modular nature of these synthetic routes allows for systematic exploration of the chemical space around the pyrazolo[1,5-a]pyridine core, facilitating the identification of potent and selective kinase inhibitors for further development in cancer and inflammatory disease research. Future work should focus on expanding the range of aldehydes, acyl chlorides, and other electrophiles used in these protocols to further probe the SAR and optimize the pharmacological properties of these promising compounds.

References

  • Burns, C. J., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry, 23(19), 6280-6296. [Link]

  • Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • Hassan, A. S., et al. (2020). Development of CDK inhibitors from existing pyrazolopyrimidine and purine CDK inhibitors. ResearchGate. [Link]

  • Ali, G. M., et al. (2020). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 25(23), 5757. [Link]

  • Kendall, J., et al. (2012). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Semantic Scholar. [Link]

  • Phillipson, L. J., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Monash University. [Link]

  • Rybicka-Jasińska, K., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(16), 4983. [Link]

  • Norman, M. H., et al. (2005). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. Organic Letters, 7(15), 3371-3374. [Link]

  • Bakr, R. B., et al. (2021). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Pharmaceuticals, 14(11), 1163. [Link]

  • Abdel-Aziz, M., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(28), 19335-19355. [Link]

  • Haji, A., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948. [Link]

  • Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(3), 325-330. [Link]

  • Iorkula, T. H., et al. (2025). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. [Link]

  • Unknown Author. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. [Link]

  • Schenone, S., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. International Journal of Molecular Sciences, 25(10), 5556. [Link]

  • Unknown Author. (2002). Reaction of esters with hydrazine? Sciencemadness.org. [Link]

  • Unknown Author. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Hanson, J. E., et al. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). ResearchGate. [Link]

  • El-Naggar, A. M., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([2][3][4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1143-1159. [Link]

  • Bersworth, F. C. (1974). Method of synthesizing hydrazine compounds carboxylic acids.
  • Unknown Author. (n.d.). Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate. MySkinRecipes. [Link]

  • Bouissane, L., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 795. [Link]

  • Unknown Author. (2013). Preparation method of hydrazide compound.
  • Hong, C., et al. (2018). Pyrazolo[1,5-a]pyrimidine TRPC6 Antagonists for the Treatment of Gastric Cancer. Molecules, 23(11), 2977. [Link]

  • Unknown Author. (2018). Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.

Sources

Application Notes & Protocols: Evaluation of Pyrazolo[1,5-a]pyridine-2-carbohydrazide Derivatives for Antimicrobial and Antifungal Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of evading existing resistance mechanisms. The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural analogy to purines and its wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Derivatives of the related pyrazolo[1,5-a]pyridine scaffold are also of considerable interest. This document provides a comprehensive guide for researchers on the synthesis and evaluation of a specific subclass: Pyrazolo[1,5-a]pyridine-2-carbohydrazide derivatives , for their potential as antibacterial and antifungal agents.

Our approach moves beyond a simple recitation of steps, delving into the causality behind the protocols. We present a self-validating system of evaluation, from initial synthesis and primary screening to quantitative assessment and preliminary safety profiling. This guide is designed to equip drug development professionals with the robust methodologies required to identify and characterize promising new antimicrobial candidates within this chemical class.

Section 1: Synthesis of the Core Scaffold

The foundational step in evaluating this class of compounds is their chemical synthesis. The carbohydrazide moiety is a key functional group, often serving as a versatile handle for further derivatization or as a pharmacophore itself, capable of forming crucial hydrogen bonds with biological targets. A common and effective strategy involves a two-step process starting from a suitable β-ketoester and an N-aminopyridine derivative.

Principle of Synthesis: The synthesis initiates with an oxidative [3+2] cycloaddition to form the core pyrazolo[1,5-a]pyridine ring, typically yielding an ester at the 2-position.[3] This ester is then converted to the desired carbohydrazide via hydrazinolysis, a nucleophilic acyl substitution reaction with hydrazine hydrate.

Protocol 1.1: General Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate Intermediate
  • To a solution of an appropriate N-aminopyridinium salt in a suitable solvent (e.g., N-methylpyrrolidone), add an equimolar amount of an ethyl α,β-unsaturated carboxylate.

  • Introduce an oxidizing agent (e.g., PIDA - Phenyliodine diacetate) portion-wise at room temperature.[3]

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product using column chromatography (Silica gel, typically with a hexane/ethyl acetate gradient) to yield the ethyl pyrazolo[1,5-a]pyridine-2-carboxylate intermediate.

Protocol 1.2: Synthesis of this compound
  • Dissolve the purified ethyl pyrazolo[1,5-a]pyridine-2-carboxylate intermediate from Protocol 1.1 in ethanol.

  • Add an excess of hydrazine hydrate (typically 5-10 equivalents).

  • Reflux the mixture for 4-8 hours, monitoring the disappearance of the starting material by TLC.

  • After cooling, the product often precipitates. Collect the solid by filtration.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution to induce crystallization.

  • Wash the collected solid with cold ethanol and dry under vacuum to yield the final this compound derivative.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_final Final Product A N-Aminopyridinium Salt C Ethyl Pyrazolo[1,5-a]pyridine -2-carboxylate A->C Oxidative [3+2] Cycloaddition B α,β-Unsaturated Ester B->C E Pyrazolo[1,5-a]pyridine -2-carbohydrazide C->E Hydrazinolysis (Reflux in EtOH) D Hydrazine Hydrate D->E

Caption: General two-step synthesis pathway.

Section 2: Antimicrobial & Antifungal Screening Cascade

A tiered or cascaded approach to screening is the most efficient method for identifying promising compounds. This begins with a rapid, qualitative assessment of activity, followed by a more rigorous quantitative determination of potency for active compounds.

G cluster_primary Primary Screening (Qualitative) cluster_secondary Secondary Screening (Quantitative) cluster_tertiary Cidal vs. Static Determination compound Test Compound (this compound derivative) agar_well Agar Well Diffusion Assay (Protocol 2.1) compound->agar_well Test against panel of bacteria and fungi result1 Measure Zone of Inhibition (ZOI) agar_well->result1 mic_assay Broth Microdilution Assay (Protocol 2.2) result1->mic_assay If ZOI > threshold result2 Determine Minimum Inhibitory Concentration (MIC) mic_assay->result2 mbc_assay Subculture from MIC wells (Protocol 2.3) result2->mbc_assay For potent compounds result3 Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) mbc_assay->result3 data_analysis Data Analysis & SAR result3->data_analysis Final Potency Data

Caption: High-throughput antimicrobial screening workflow.

Protocol 2.1: Primary Screening - Agar Well Diffusion Method

Principle: This method provides a qualitative assessment of antimicrobial activity.[4] The test compound diffuses from a well through a solidified agar medium inoculated with a target microorganism. If the compound is active, it inhibits microbial growth, resulting in a clear "zone of inhibition" (ZOI) around the well. Its simplicity and low cost make it ideal for screening large numbers of compounds.[4]

Methodology:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi per the manufacturer's instructions and pour into sterile Petri dishes.

  • Inoculum Preparation: Aseptically pick 3-5 colonies of the test microorganism and suspend in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5][6]

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of the agar plate.

  • Well Preparation: Create uniform wells (6 mm diameter) in the agar using a sterile cork borer.

  • Compound Application: Prepare a stock solution of the test compound (e.g., 1 mg/mL in DMSO). Pipette a fixed volume (e.g., 50 µL) into each well.

  • Controls:

    • Positive Control: A well containing a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).[7]

    • Negative Control: A well containing only the solvent (e.g., DMSO).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 28°C for 48-72 hours for fungi.[7]

  • Data Collection: Measure the diameter (in mm) of the clear zone of inhibition around each well.

Protocol 2.2: Quantitative Analysis - Broth Microdilution for MIC

Principle: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] This quantitative assay is essential for comparing the potency of different derivatives.

Methodology:

  • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to wells 2 through 12.

  • Compound Dilution: Add 100 µL of the test compound at 2x the highest desired final concentration to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculum Preparation: Prepare a microbial suspension as in Protocol 2.1 and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Inoculation: Add 50 µL of the final diluted inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL and halves the compound concentrations to their final test values.

  • Controls:

    • Growth Control (Well 11): Contains inoculum but no test compound.

    • Sterility Control (Well 12): Contains only broth.

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours for bacteria or as appropriate for fungi.[6]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[5][6] This can be assessed visually or with a plate reader.

Protocol 2.3: Determining Cidal Activity (MBC/MFC)

Principle: The MIC value does not distinguish between microbistatic (growth-inhibiting) and microbicidal (killing) activity. The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is determined by sub-culturing from the clear wells of the MIC assay onto fresh, antibiotic-free agar.

Methodology:

  • From each well of the MIC plate that showed no visible growth, take a 10 µL aliquot.

  • Spot the aliquot onto a fresh MHA or SDA plate.

  • Incubate the plate overnight (bacteria) or for 48 hours (fungi).

  • The MBC/MFC is the lowest concentration that results in no microbial growth on the subculture plate, typically defined as a ≥99.9% reduction in the initial inoculum.

Data Presentation: Summarizing Antimicrobial Potency

Quantitative data should be organized for clear comparison and structure-activity relationship (SAR) analysis.

Table 1: Antimicrobial and Antifungal Activity of this compound Derivatives

Compound IDR-Group SubstituentStrain (e.g., S. aureus)MIC (µg/mL)MBC (µg/mL)Strain (e.g., C. albicans)MIC (µg/mL)MFC (µg/mL)
PPC-001 HS. aureus ATCC 29213C. albicans ATCC 90028
PPC-002 4-Cl-PhS. aureus ATCC 29213C. albicans ATCC 90028
PPC-003 4-MeO-PhS. aureus ATCC 29213C. albicans ATCC 90028
Control CiprofloxacinS. aureus ATCC 29213---
Control Fluconazole---C. albicans ATCC 90028

Section 3: Preliminary Safety & Selectivity Profiling

An ideal antimicrobial agent is potent against pathogens but exhibits minimal toxicity to host cells. A preliminary assessment of cytotoxicity against a mammalian cell line is a critical step in evaluating the therapeutic potential of a compound.

Principle: The MTT assay is a colorimetric method for assessing cell viability.[5] Viable cells contain mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[8][9]

Protocol 3.1: In Vitro Cytotoxicity - MTT Assay

Methodology:

  • Cell Culture: Seed a mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the cells and add the compound-containing medium.

  • Incubation: Incubate the cells with the compounds for 24-48 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Selectivity Index (SI): A Measure of Therapeutic Window

The Selectivity Index is a crucial parameter that quantifies the differential activity of a compound. It provides an early indicator of a compound's potential therapeutic window.

Calculation: SI = IC₅₀ (Mammalian Cell Line) / MIC (Microbial Strain)

A higher SI value is desirable, indicating that the compound is significantly more toxic to the microbial pathogen than to host cells.

A IC₅₀ (from MTT Assay) C Selectivity Index (SI) SI = IC₅₀ / MIC A->C B MIC (from Broth Microdilution) B->C D Therapeutic Potential Assessment C->D Higher SI indicates better selectivity

Caption: Logic for determining the Selectivity Index.

Table 2: Cytotoxicity and Selectivity Index of Lead Compounds

Compound IDIC₅₀ (HEK293, µg/mL)Target StrainMIC (µg/mL)Selectivity Index (SI)
PPC-002 S. aureus
PPC-002 C. albicans

References

  • BenchChem. In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • BenchChem. Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • Pharmacology Discovery Services. In Vitro Antimicrobials.
  • Khan, I., et al. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH).
  • BenchChem. Technical Guide for the Investigation of a Novel Antifungal Agent.
  • Hsieh, M.-C., et al. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives. PubMed Central (PMC).
  • ACS Publications. Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates.
  • ResearchGate. Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs.
  • MDPI. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives.
  • Journal of Chemical and Pharmaceutical Research. New pyrazolo[1,5-a]pyrimidine and pyr.
  • Ali, H.A.R., et al. Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. PubMed Central (PMC).
  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines.
  • Routledge. Antimicrobial Susceptibility Testing Protocols.
  • Ostrosky-Zeichner, L. A Practical Guide to Antifungal Susceptibility Testing. PubMed Central (PMC).
  • Bakr, R.B., et al. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.
  • ResearchGate. Synthesis of new pyridine carbohydrazide derivatives.
  • El-Baky, R.M.A., et al. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics. PubMed Central (PMC).
  • Cieplucha, A., et al. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives. PubMed Central (PMC).
  • El-Sayed, N.F., et al. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. PubMed.
  • Kianiamin, M., et al. A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. National Institutes of Health (NIH).
  • Li, J.-Q., et al. Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. PubMed.
  • ASM Journals. A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study.
  • ASM Journals. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC.
  • Pfaller, M.A., et al. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. PubMed Central (PMC).
  • Semantic Scholar. Antimicrobial Susceptibility Testing Protocols.
  • Berkow, E.L., et al. Antifungal Susceptibility Testing: Current Approaches. PubMed Central (PMC).
  • Apec.org. Antimicrobial Susceptibility Testing.
  • Semantic Scholar. Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives.
  • Ghorab, M.M., et al. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines. PubMed Central (PMC).
  • INIS-IAEA. Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review).
  • ResearchGate. An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity.
  • MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors.
  • El-Metwaly, A.M., et al. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. PubMed Central (PMC).
  • Journal of Applied Pharmaceutical Science. Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines.

Sources

Application Notes and Protocols for In Silico Docking Studies of Pyrazolo[1,5-A]pyridine-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The Pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The carbohydrazide moiety is also a known pharmacophore that contributes to the biological activity of various compounds.[6][7] This document provides a comprehensive guide to conducting in silico molecular docking studies of novel Pyrazolo[1,5-a]pyridine-2-carbohydrazide derivatives. We will delve into the theoretical underpinnings of molecular docking, provide detailed, field-proven protocols for each stage of the workflow, and offer insights into the interpretation of results. This guide is designed to empower both novice and experienced researchers to effectively utilize computational methods in the rational design of new therapeutic agents based on this promising scaffold.

Introduction: The Scientific Rationale

The convergence of computational power and our understanding of molecular biology has revolutionized drug discovery. In silico molecular docking has emerged as an indispensable tool, allowing for the rapid and cost-effective prediction of the binding affinity and orientation of small molecules within the active site of a biological target.[8] This predictive capability is particularly valuable in the early stages of drug development for hit identification and lead optimization.

Pyrazolo[1,5-a]pyrimidine derivatives have shown significant therapeutic potential.[2][4][5] For instance, certain derivatives have demonstrated potent inhibitory activity against key enzymes implicated in cancer and inflammatory diseases, such as cyclooxygenases (COX).[3] By introducing a carbohydrazide functional group at the 2-position of the pyrazolo[1,5-a]pyridine core, we aim to explore novel chemical space and potentially enhance the binding interactions with target proteins. The carbohydrazide group can act as a versatile hydrogen bond donor and acceptor, contributing to the stability of the protein-ligand complex.[6]

This application note will guide you through a robust and validated workflow for the in silico evaluation of these novel derivatives. We will focus on a practical, step-by-step approach, explaining the causality behind each experimental choice to ensure scientific integrity and reproducibility.

The In Silico Docking Workflow: A Conceptual Overview

Molecular docking simulates the interaction between a ligand (the this compound derivative) and a receptor (the target protein). The overall process can be visualized as a series of interconnected steps, each crucial for the reliability of the final results.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Target_Identification 1. Target Identification & Structure Retrieval Protein_Preparation 2. Receptor Preparation Target_Identification->Protein_Preparation PDB ID Grid_Generation 4. Grid Box Generation Protein_Preparation->Grid_Generation Prepared Receptor Ligand_Preparation 3. Ligand Preparation Molecular_Docking 5. Molecular Docking (AutoDock Vina) Ligand_Preparation->Molecular_Docking Prepared Ligands Grid_Generation->Molecular_Docking Search Space Analysis 6. Analysis of Results Molecular_Docking->Analysis Docked Poses & Scores

Figure 1: A conceptual workflow for in silico molecular docking studies.

Essential Software and Tools

This protocol utilizes a suite of widely adopted and validated open-source and freely available software. While commercial alternatives exist, the tools listed below provide a powerful and accessible platform for molecular docking studies.

Software/ToolPurposeRecommended Version
UCSF Chimera Molecular visualization, protein and ligand preparation.[8][9]1.15 or later
AutoDock Vina Molecular docking engine known for its speed and accuracy.[8][10]1.2.0 or later
PyMOL High-quality molecular graphics for visualization and analysis.[11][12]2.5 or later
Discovery Studio Visualizer Visualization and analysis of protein-ligand interactions.[13][14]2021 or later
PROCHECK Stereochemical validation of protein structures.[15][16][17]Latest version
PubChem Database for chemical structures and properties of ligands.N/A
Protein Data Bank (PDB) Repository for 3D structures of biological macromolecules.N/A

Detailed Protocols

This section provides a step-by-step methodology for the in silico docking of this compound derivatives.

Protocol 1: Target Identification and Receptor Preparation

The choice of a biological target is paramount and should be based on the therapeutic area of interest. For Pyrazolo[1,5-a]pyridine derivatives, relevant targets could include cyclooxygenases (COX-1 and COX-2) for anti-inflammatory applications, or specific kinases in cancer cell lines.[3]

Step 1: Retrieval of the Receptor Structure

  • Navigate to the Protein Data Bank (PDB) (rcsb.org).

  • Search for the desired target protein. For this example, we will use a human cyclooxygenase-2 (COX-2) structure. A suitable PDB ID would be 5KIR .

  • Download the PDB file.

Step 2: Receptor Preparation using UCSF Chimera [8][9]

The raw PDB file often contains non-essential molecules (water, co-crystallized ligands, ions) and may have missing atoms or structural issues that need to be addressed.

  • Open the downloaded PDB file in UCSF Chimera.

  • Remove unwanted chains and water molecules:

    • Go to Select > Chain and select any chains that are not part of the biological unit you want to study. Then go to Actions > Atoms/Bonds > delete.

    • Go to Select > Residue > HOH. Then go to Actions > Atoms/Bonds > delete.

  • Remove the co-crystallized ligand:

    • Identify the co-crystallized ligand in the active site. You can do this by selecting Select > Residue and choosing the ligand's name.

    • Delete the ligand using Actions > Atoms/Bonds > delete. This is crucial to make the binding site available for your derivatives.

  • Add hydrogens and assign charges:

    • Go to Tools > Structure Editing > AddH. Keep the default settings and click OK.

    • Go to Tools > Structure Editing > Add Charge. Select AMBER ff14SB as the force field and click OK. This step is vital for accurate electrostatic calculations during docking.

  • Save the prepared receptor:

    • Go to File > Save PDB. Save the cleaned receptor with a descriptive name (e.g., 5KIR_prepared.pdb).

Step 3: Structure Validation with PROCHECK [15][16][17]

It is good practice to validate the stereochemical quality of the prepared protein structure.

  • Upload the 5KIR_prepared.pdb file to a PROCHECK server.[15]

  • Analyze the generated Ramachandran plot. A high-quality structure will have over 90% of its residues in the most favored regions.[17][18]

Protocol 2: Ligand Preparation

The this compound derivatives need to be converted into a 3D format and prepared for docking.

Step 1: 2D to 3D Conversion

  • Draw the 2D structures of your derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Save the structures in a suitable format like SDF or MOL2.

  • Use a program like Open Babel or the 3D structure generation feature within UCSF Chimera to convert the 2D structures to 3D.

Step 2: Ligand Preparation in UCSF Chimera

  • Open the 3D structure of a derivative in UCSF Chimera.

  • Add hydrogens:

    • Go to Tools > Structure Editing > AddH.

  • Assign charges:

    • Go to Tools > Structure Editing > Add Charge. Select a suitable force field like Gasteiger and click OK.

  • Save the prepared ligand:

    • Go to File > Save Mol2. Save the prepared ligand (e.g., ligand_1.mol2).

Protocol 3: Molecular Docking with AutoDock Vina[8][10][11]

This protocol outlines the use of AutoDock Vina integrated within UCSF Chimera for a streamlined workflow.

vina_protocol Input_Receptor Prepared Receptor (PDB) Chimera_Vina UCSF Chimera with AutoDock Vina Plugin Input_Receptor->Chimera_Vina Input_Ligand Prepared Ligand (MOL2) Input_Ligand->Chimera_Vina Grid_Setup Define Search Space (Grid Box) Chimera_Vina->Grid_Setup Run_Docking Execute Docking Grid_Setup->Run_Docking Output Docked Poses & Binding Affinities (kcal/mol) Run_Docking->Output

Figure 2: Protocol for molecular docking using AutoDock Vina within UCSF Chimera.

Step 1: Setting up the Docking in UCSF Chimera

  • Open both the prepared receptor (5KIR_prepared.pdb) and a prepared ligand (ligand_1.mol2) in UCSF Chimera.

  • Go to Tools > Surface/Binding Analysis > AutoDock Vina.[8]

  • In the AutoDock Vina window:

    • Output file: Specify a location and name for the output file (e.g., docking_results.pdbqt).

    • Receptor: The prepared receptor should be automatically selected.

    • Ligand: Select your prepared ligand.

Step 2: Defining the Grid Box

The grid box defines the search space for the docking algorithm. It should encompass the active site of the receptor.

  • In the AutoDock Vina window, a grid box will appear in the main visualization window.

  • Adjust the center and dimensions of the grid box to cover the entire binding pocket. You can do this by dragging the box or manually entering the coordinates and size. A good starting point for the size is 25 x 25 x 25 Ångströms.

  • Ensure the box is large enough to allow the ligand to move and rotate freely but not so large that it increases computation time unnecessarily.

Step 3: Running the Docking Simulation

  • You can adjust advanced options like Exhaustiveness (higher values increase the thoroughness of the search but also the computation time; a value of 8 is a good starting point).

  • Click Apply and then OK to start the docking calculation.

Protocol 4: Analysis and Visualization of Docking Results

The output of AutoDock Vina will be a set of docked poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding.

Step 1: Analyzing Binding Affinities

  • The binding affinities for the different poses will be displayed in the reply log of UCSF Chimera.

  • Create a table to compare the binding affinities of your different this compound derivatives.

DerivativeBinding Affinity (kcal/mol) - Best Pose
Ligand 1-8.5
Ligand 2-9.2
Ligand 3-7.8
......

Step 2: Visualizing Protein-Ligand Interactions with PyMOL or Discovery Studio Visualizer [11][12][13]

  • Open the prepared receptor PDB file and the output file from AutoDock Vina (which contains the docked poses of the ligand) in PyMOL or Discovery Studio Visualizer.

  • Focus on the best-scoring pose of your ligand within the active site.

  • Analyze the non-covalent interactions between the ligand and the protein residues. Key interactions to look for include:

    • Hydrogen bonds: These are crucial for binding affinity and specificity.

    • Hydrophobic interactions: Interactions between nonpolar groups.

    • Pi-pi stacking: Interactions between aromatic rings.

    • Salt bridges: Electrostatic interactions between charged residues.

  • Use the software's tools to visualize and label these interactions.[12][13][19] In PyMOL, you can use the Action > preset > ligand sites > cartoon option to highlight interacting residues.[12] In Discovery Studio Visualizer, the "Ligand Interactions" tool can automatically display these interactions.[13]

  • Generate high-quality images for publications and presentations.

Trustworthiness and Self-Validation

To ensure the trustworthiness of your docking results, it is essential to perform a re-docking experiment.

  • Re-docking Protocol:

    • Take the co-crystallized ligand from the original PDB file (if available).

    • Prepare this ligand using the same protocol as your derivatives.

    • Dock it back into the active site of the prepared receptor using the same docking parameters.

    • Calculate the Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystallographic pose.

    • An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can reliably reproduce the experimentally observed binding mode.[1]

Conclusion and Future Perspectives

This application note has provided a detailed and robust protocol for conducting in silico docking studies of novel this compound derivatives. By following these steps, researchers can effectively screen compound libraries, predict binding affinities, and gain valuable insights into the molecular interactions driving ligand binding. These computational predictions can then be used to prioritize compounds for chemical synthesis and subsequent in vitro and in vivo testing, thereby accelerating the drug discovery pipeline.

Future work could involve more advanced computational techniques such as molecular dynamics simulations to study the stability of the protein-ligand complexes over time and to calculate binding free energies with greater accuracy.

References

  • DeLano, W. L. (2002). The PyMOL Molecular Graphics System. DeLano Scientific. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • Laskowski, R. A., MacArthur, M. W., Moss, D. S., & Thornton, J. M. (1993). PROCHECK: a program to check the stereochemical quality of protein structures. Journal of applied crystallography, 26(2), 283-291. [Link]

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2. 0: New docking and virtual screening tools. Journal of chemical information and modeling, 61(8), 3891-3898. [Link]

  • RCSB PDB. (n.d.). Structure Validation and Quality. [Link]

  • PyMOL Wiki. (n.d.). Displaying Biochemical Properties. [Link]

  • Bioinformatics and Molecular Modeling. (n.d.). Structure Validation. [Link]

  • BIOVIA, Dassault Systèmes. (2021). Discovery Studio Visualizer, v21.1.0.20298. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]

  • Spoken-Tutorial. (n.d.). Visualizing Docking using UCSF Chimera. [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Stereochemistry and validation of macromolecular structures. FEBS journal, 275(1), 1-21. [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]

  • Schärfer, C., & Sticht, H. (n.d.). PyMOL tutorial: Generate ligand interaction images. [Link]

  • Kalinichev, A. G. (n.d.). Tutorial: Molecular Visualization of Protein-Drug Interactions. UC Santa Barbara. [Link]

  • Bioinformatics Insights. (2024, February 20). Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP [Video]. YouTube. [Link]

  • El-Sayed, M. A. A., Al-Sanea, M. M., & Abdelgawad, M. A. (2022). Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. Scientific reports, 12(1), 1-17. [Link]

  • Naglah, A. M., Askar, A. A., Hassan, A. S., Al-Omar, M. A., & Bhat, M. A. (2020). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules, 25(6), 1339. [Link]

  • Kuntz, I. D., Blaney, J. M., Oatley, S. J., Langridge, R., & Ferrin, T. E. (1982). A geometric approach to macromolecule-ligand interactions. Journal of molecular biology, 161(2), 269-288. [Link]

  • DOE-MBI Services. (n.d.). SAVESv6.1 - Structure Validation Server. [Link]

  • Kumar, A., Singh, P., & Kumar, D. (2021). Design, synthesis of novel pyrazolopyridine derivatives and CREBBP bromodomain inhibitors docking and molecular dynamics. Journal of Molecular Structure, 1225, 129208. [Link]

  • Lemkul, J. A. (2019). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Journal of Chemical Education, 96(12), 3001-3008. [Link]

  • ResearchGate. (2014). How can you prepare your model of protein before going through Gromacs and Autodock programs? [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2017). Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. Medicinal Chemistry Research, 26(10), 2377-2388. [Link]

  • Bakr, R. B., Abdelgawad, M. A., & El-Sanea, M. M. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(1), 103493. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. [Link]

  • ResearchGate. (2021). (PDF) Synthesis, Biological Properties, and Molecular Docking Studies of Pyrazolopyridine and Isoxazolopyridine Derivatives. [Link]

  • Omixium. (2022, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube. [Link]

  • ResearchGate. (2020). Protein preparation in Discovery Studio Visualizer? [Link]

  • Preprints.org. (2023). Pharmacological Evaluation and Molecular Docking of Novel Synthesized Pyrazolopyrimidine Derivatives[v1]. [Link]

  • YouTube. (2023, April 30). MOLECULAR DOCKING IN DISCOVERY STUDIO/LIGAND PREPARATION [Video]. [Link]

  • GROMACS. (n.d.). GROMACS Tutorials. [Link]

  • ResearchGate. (2021). (PDF) IN-SILICO MOLECULAR DOCKING STUDIES, SYNTHESIS AND PRELIMINARY PHARMACOLOGICAL EVALUATION OF NEW PYRAZOLINE DERIVATIVES BEARING PYRIDINE RING SCAFFOLDS. [Link]

  • Bioinformatics Review. (2024). How to see ligand interactions and label residues in DS Visualizer? [Link]

  • MDPI. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. [Link]

  • Learn at ease. (2022, October 30). Protein-Ligand MD Simulation in Gromacs-A to Z | all reusable commands and files provided [Video]. YouTube. [Link]

  • Martinelli, A. (n.d.). Introduction to the Discovery Studio Visualizer. [Link]

  • ResearchGate. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]

  • ResearchGate. (2020). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. [Link]

  • National Center for Biotechnology Information. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

  • CMJ Publishers. (2023). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PubMed. [Link]

Sources

Application Notes and Protocols: Pyrazolo[1,5-a]pyridine-2-carbohydrazide as a Versatile Precursor for the Synthesis of Novel Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazolo[1,5-a]pyridines and Triazoles in Modern Drug Discovery

The fused heterocyclic system of pyrazolo[1,5-a]pyridine is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds. These structures are known to exhibit a wide range of biological activities, including antiviral, anti-cancer, anti-inflammatory, and antifungal properties.[1] Their unique three-dimensional architecture allows for precise interactions with various biological targets. Similarly, the 1,2,4-triazole moiety is a critical pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to engage in hydrogen bonding. The strategic combination of these two privileged scaffolds can lead to the development of novel therapeutic agents with enhanced potency and selectivity.

This guide provides a comprehensive overview and detailed protocols for the use of Pyrazolo[1,5-a]pyridine-2-carbohydrazide as a key intermediate in the synthesis of functionalized 1,2,4-triazole derivatives. We will delve into the synthesis of the precursor itself, followed by its conversion into valuable heterocyclic systems, elucidating the chemical principles that underpin these transformations.

Synthetic Workflow Overview

The overall synthetic strategy is a multi-step process that begins with the construction of the pyrazolo[1,5-a]pyridine core, followed by the introduction of the carbohydrazide functionality. This precursor is then utilized in divergent synthetic pathways to yield the target triazole-based compounds.

Synthetic_Workflow cluster_0 Precursor Synthesis cluster_1 Triazole Synthesis Start Starting Materials Ester Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate Start->Ester [3+2] Cycloaddition Hydrazide This compound Ester->Hydrazide Hydrazinolysis Thiosemicarbazide Acylthiosemicarbazide Intermediate Hydrazide->Thiosemicarbazide Reaction with Isothiocyanate Oxadiazole 5-(Pyrazolo[1,5-a]pyridin-2-yl)-1,3,4-oxadiazole-2-thiol Hydrazide->Oxadiazole Reaction with CS2, then cyclization Triazole 4-Aryl-5-(pyrazolo[1,5-a]pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Thiosemicarbazide->Triazole Base-catalyzed Cyclization Triazole_Synthesis Hydrazide This compound Thiosemicarbazide Acylthiosemicarbazide Intermediate Hydrazide->Thiosemicarbazide + Isothiocyanate Aryl Isothiocyanate (R-N=C=S) Isothiocyanate->Thiosemicarbazide + (Ethanol, Reflux) Triazole 1,2,4-Triazole-3-thione Thiosemicarbazide->Triazole Cyclization (-H2O) Base Aqueous NaOH Base->Triazole Catalyst

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Pyrazolo[1,5-a]pyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of pyrazolo[1,5-a]pyridine-2-carbohydrazide via the hydrazinolysis of ethyl pyrazolo[1,5-a]pyridine-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transformation. This compound is a valuable building block in the synthesis of various bioactive molecules and pharmaceutical intermediates.[1][]

This guide provides a robust experimental protocol, detailed troubleshooting advice in a direct question-and-answer format, and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve optimal, reproducible results.

Reaction Overview

The core reaction is the nucleophilic acyl substitution of an ethyl ester with hydrazine, typically hydrazine hydrate, to form the corresponding carbohydrazide. This process, known as hydrazinolysis, is a fundamental and widely used method for converting esters to hydrazides.[3]

Figure 1: Hydrazinolysis of ethyl pyrazolo[1,5-a]pyridine-2-carboxylate to yield this compound.

Recommended Experimental Protocol

This protocol is a validated starting point for the synthesis. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[4]

Materials:

  • Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate

  • Hydrazine hydrate (N₂H₄·H₂O), ~98-100%

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Diethyl Ether (Et₂O)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • Setup: In a round-bottom flask, dissolve ethyl pyrazolo[1,5-a]pyridine-2-carboxylate (1.0 eq) in anhydrous ethanol (approx. 10-15 mL per gram of ester).

  • Reagent Addition: While stirring, add hydrazine hydrate (3.0 to 5.0 eq) to the solution. The addition may cause a slight exotherm.[5]

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) and maintain for 4-8 hours.

  • Monitoring: Periodically take aliquots to monitor the disappearance of the starting material via TLC (e.g., using a 1:1 Ethyl Acetate:Hexane eluent system) or LC-MS. The reaction is complete when the starting ester spot is no longer visible.

  • Isolation: Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 30-60 minutes to promote crystallization.

  • Filtration: Collect the resulting crystalline precipitate by vacuum filtration.

  • Washing: Wash the filter cake sequentially with a small amount of cold anhydrous ethanol and then with anhydrous diethyl ether to remove residual impurities and solvent.[5]

  • Drying: Dry the purified this compound product under vacuum to a constant weight.

DOT Visualization: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Ester in EtOH B Add Hydrazine Hydrate A->B C Reflux (4-8h) B->C D Monitor by TLC/LC-MS C->D D->C Incomplete E Cool to 0°C D->E Complete F Filter Precipitate E->F G Wash with Cold EtOH & Et₂O F->G H Dry Under Vacuum G->H I Pure Product H->I

Caption: Standard workflow for hydrazide synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the experiment.

Question 1: My reaction yield is very low or I've recovered only starting material. What went wrong?

Answer: Low or no conversion is a common issue that can typically be traced to reaction conditions or reagent quality.

  • Potential Cause A: Insufficient Reaction Time or Temperature. Hydrazinolysis of heteroaromatic esters can be slower than for simple alkyl esters. Room temperature is often insufficient.

    • Solution: Ensure the mixture is heated to a full reflux. If refluxing for the standard 4-8 hours shows incomplete conversion, extend the reaction time to 16-24 hours. Always monitor the reaction to confirm the starting material is being consumed.[6]

  • Potential Cause B: Insufficient Hydrazine. The reaction stoichiometry is critical. Using too little hydrazine will result in an incomplete reaction.

    • Solution: While some protocols suggest a slight excess (1.1-1.5 eq)[4], for complete conversion of potentially unreactive esters, a larger excess (3-5 eq) of hydrazine hydrate is recommended to push the equilibrium toward the product.[7]

  • Potential Cause C: Poor Reagent Quality. Hydrazine hydrate can degrade over time through oxidation.[4] The presence of excess water can also hinder the reaction, although hydrazine hydrate is the standard reagent.

    • Solution: Use a freshly opened bottle of hydrazine hydrate or one that has been stored properly under an inert atmosphere. Ensure your ethanol is anhydrous, as excess water can potentially promote hydrolysis of the ester, though this is less common in basic conditions provided by hydrazine.

Question 2: The reaction worked, but my final product is impure and difficult to clean. What are the likely side products?

Answer: Impurities often arise from unreacted starting material or, less commonly, from side reactions. The pyrazolo[1,5-a]pyridine core is generally stable, but aggressive conditions can pose a risk.

  • Potential Cause A: Unreacted Starting Material. This is the most common "impurity."

    • Solution: The best purification is a complete reaction. Ensure the reaction has gone to completion by TLC/LC-MS before work-up. If starting material remains, it can often be removed during the washing step, as the ester is typically more soluble in ethanol/ether mixtures than the hydrazide product. If co-crystallization occurs, recrystallization from a suitable solvent (like ethanol or isopropanol) is effective.[8]

  • Potential Cause B: Ring-Opening Side Reactions. While rare for this specific scaffold under typical hydrazinolysis conditions, highly activated heterocyclic systems can undergo ring cleavage with strong nucleophiles like hydrazine, especially at elevated temperatures for prolonged periods. For example, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine can lead to ring-opening and the formation of unexpected products like salicylaldehyde azine.[9]

    • Solution: Avoid unnecessarily harsh conditions. Do not exceed the reflux temperature of your chosen solvent. If you suspect degradation, consider running the reaction at a lower temperature (e.g., 60 °C) for a longer duration.

DOT Visualization: Troubleshooting Low Yield

G Start Low or No Product Yield Check_TLC Check TLC/LC-MS: Is Starting Material (SM) present? Start->Check_TLC SM_Present SM is Present (Incomplete Reaction) Check_TLC->SM_Present Yes No_SM SM is Absent (Potential Degradation) Check_TLC->No_SM No Action_Time Increase Reflux Time (e.g., to 16h) SM_Present->Action_Time Action_Hydrazine Increase Hydrazine eq. (e.g., to 5 eq) SM_Present->Action_Hydrazine Action_Temp Decrease Temperature Run at 60°C for longer No_SM->Action_Temp Action_Reagent Use Fresh Reagents No_SM->Action_Reagent

Sources

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyridine-2-carbohydrazide and its precursors. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies and field-proven insights to help you navigate the common challenges encountered in this synthetic pathway.

Introduction: The Synthetic Challenge

The Pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous pharmacologically active agents, valued for its role as a purine isostere.[1] The synthesis of the 2-carbohydrazide derivative, a key intermediate for building more complex molecules, typically follows a two-stage process: formation of the core heterocyclic system, often as a carboxylate ester, followed by conversion to the final carbohydrazide. While seemingly straightforward, both stages present distinct challenges that can impact yield, purity, and regiochemical outcomes. This guide provides a structured approach to identifying and resolving these issues.

Section 1: General Synthetic Workflow

The most common route involves the synthesis of an intermediate, typically an ethyl or methyl Pyrazolo[1,5-a]pyridine-2-carboxylate, which is then converted to the target carbohydrazide.

Synthetic_Workflow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Hydrazinolysis A N-Aminopyridinium Salt C [3+2] Cycloaddition A->C B α,β-Unsaturated Carbonyl (e.g., Ethyl Propiolate) B->C D Ethyl Pyrazolo[1,5-a]pyridine- 2-carboxylate C->D Aromatization F Nucleophilic Acyl Substitution D->F Reflux in EtOH E Hydrazine Hydrate (NH₂NH₂·H₂O) E->F G Pyrazolo[1,5-a]pyridine- 2-carbohydrazide F->G Purification/ Crystallization

Caption: General two-stage synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during synthesis in a question-and-answer format.

Part A: Challenges in Pyrazolo[1,5-a]pyridine Core Synthesis

The formation of the fused heterocyclic ring is often the most challenging step, with outcomes highly dependent on substrate and reaction conditions.

Question 1: My reaction yield for the pyrazolo[1,5-a]pyridine core is disappointingly low. What are the common causes and how can I improve it?

Answer: Low yields in this synthesis are common and can typically be traced back to one of three areas: starting material reactivity, suboptimal reaction conditions, or side reactions.

Probable Causes & Solutions:

  • Poor Reactivity of the 1,3-Dicarbonyl Compound: The electrophilicity of the carbonyl groups is critical. Aryl ketones, for instance, are less electrophilic and can be challenging substrates.[2]

    • Solution: For less reactive substrates, more forcing conditions may be necessary. This includes increasing the reaction temperature or using a stronger acid catalyst like sulfuric acid in addition to the acetic acid solvent.[3] Microwave-assisted synthesis has also been shown to significantly improve yields and shorten reaction times by providing efficient and uniform heating.[4]

  • Suboptimal Catalyst or Solvent: The choice of acid or base catalyst and solvent system is crucial for facilitating the cyclocondensation and subsequent dehydration.

    • Solution: Acetic acid is a common and effective solvent that also acts as a catalyst.[5] For some substrates, a catalytic amount of a stronger acid (e.g., H₂SO₄) or a base (e.g., piperidine) can improve reaction rates.[3] It is essential to optimize these conditions for your specific substrates.

  • Side Reactions and Decomposition: N-aminopyridinium ylides and other intermediates can be unstable under harsh conditions, leading to decomposition or polymerization.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). If you observe the formation of baseline material or multiple spots that do not correspond to the product, consider running the reaction at a lower temperature for a longer duration. Metal-free oxidative [3+2] cycloaddition methods at room temperature have been developed to circumvent harsh conditions.[6]

Troubleshooting_Low_Yield Start Low Yield Observed Check_TLC Analyze TLC Plate Start->Check_TLC SM_Present Significant Starting Material Remains Check_TLC->SM_Present Yes Streaks_Byproducts Streaking or Multiple Unidentified Spots Check_TLC->Streaks_Byproducts No Action_Increase_Forcing Increase Reaction Temp. Add Stronger Catalyst (H₂SO₄) Consider Microwave Synthesis SM_Present->Action_Increase_Forcing Action_Milder_Cond Decrease Reaction Temp. Extend Reaction Time Explore Metal-Free Options Streaks_Byproducts->Action_Milder_Cond

Caption: Decision workflow for troubleshooting low reaction yields.

Question 2: I am observing the formation of multiple products or regioisomers. How can I improve the selectivity?

Answer: The formation of regioisomers is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted N-aminopyridines.[3] The reaction proceeds via nucleophilic attack, and selectivity is governed by the relative electrophilicity of the carbonyl carbons and the steric environment.

Probable Causes & Solutions:

  • Use of Unsymmetrical Dicarbonyls: If your dicarbonyl partner has two electronically and sterically different carbonyl groups, both can be attacked by the aminopyrazole, leading to a mixture of isomers.[7]

    • Solution 1 (Substrate Control): The most straightforward solution is to use a symmetrical dicarbonyl compound if your synthetic plan allows. If not, choose a dicarbonyl where one carbonyl is significantly more reactive than the other (e.g., a keto-ester, where the ketone is generally more electrophilic than the ester).

    • Solution 2 (Condition Control): Fine-tuning reaction conditions can influence the kinetic vs. thermodynamic product ratio. Running the reaction at a lower temperature may favor the kinetically preferred isomer. Some advanced methods using specific catalysts can direct regioselectivity.[2]

  • Modern Annulation Strategies: Newer synthetic methods offer greater control over regioselectivity.

    • Solution: TEMPO-mediated [3+2] annulation–aromatization protocols have been developed that provide multisubstituted pyrazolo[1,5-a]pyridines with high and predictable regioselectivity.[8] These methods often proceed under milder conditions, preventing isomerization.

Table 1: Controlling Regioselectivity in Core Synthesis

FactorApproachRationale & ExplanationReference
Substrate Choice Use a symmetrical 1,3-dicarbonyl (e.g., acetylacetone)Eliminates the possibility of forming regioisomers.[3]
Use a β-ketoester (e.g., ethyl acetoacetate)The ketone carbonyl is significantly more electrophilic than the ester carbonyl, directing the initial attack.[7]
Reaction Conditions Lower reaction temperatureFavors the kinetically controlled product, which may be a single regioisomer.[3]
Advanced Methods TEMPO-mediated annulationThe mechanism of these reactions often provides a single, predictable regioisomer.[8]
Part B: Challenges in Converting the Ester to Carbohydrazide

This step appears simple but can be problematic, leading to incomplete reactions or difficult purifications.

Question 3: The conversion of my ethyl pyrazolo[1,5-a]pyridine-2-carboxylate to the carbohydrazide is incomplete, even after prolonged reflux with hydrazine hydrate. How can I fix this?

Answer: Incomplete conversion is typically due to insufficient reactivity or suboptimal conditions. While the direct conversion of esters to hydrazides is a standard transformation, some pyrazole esters can be surprisingly resistant.[9]

Probable Causes & Solutions:

  • Insufficient Hydrazine: While a small excess is standard, a larger excess may be required to drive the equilibrium toward the product.

    • Solution: Increase the molar excess of hydrazine hydrate from the typical 3-5 equivalents to 10-20 equivalents. Ensure the hydrazine used is of good quality, as it can degrade over time.

  • Steric Hindrance: Substituents near the C2-ester group can sterically hinder the approach of hydrazine.

    • Solution: Increase the reaction temperature by switching to a higher-boiling solvent than ethanol, such as n-butanol or isopropanol. If the reaction still fails, consider a two-step approach: hydrolyze the ester to the carboxylic acid using LiOH[10], and then couple the acid with hydrazine using a standard peptide coupling agent (e.g., EDCI/HOBt).

  • Low Reactivity of the Ester: Methyl and ethyl esters are standard, but sometimes not reactive enough.

    • Solution: An alternative but less common approach is to first convert the ester to a more reactive acyl species, such as an acid chloride, before reacting with hydrazine. However, this adds steps and the harsh conditions for forming the acid chloride can be incompatible with other functional groups. The two-step hydrolysis/coupling route is generally preferred.[10]

Question 4: After purification, my final product shows impurities or has a low melting point. What are the likely contaminants?

Answer: The most common impurity is unreacted starting ester. Another possibility, though less common, is the formation of diacyl hydrazines if the reaction is run under forcing conditions with a limiting amount of hydrazine.

Probable Causes & Solutions:

  • Residual Starting Material: The starting ester can be difficult to separate from the carbohydrazide product due to similar polarities.

    • Solution: Purification is key. Recrystallization is the preferred method. The carbohydrazide product is often significantly less soluble in alcohols like ethanol or methanol than the starting ester. Try dissolving the crude product in a minimal amount of hot ethanol and allowing it to cool slowly. Washing the filtered solid with cold ethanol or diethyl ether can help remove residual ester.

  • Hydrazine Contamination: Excess hydrazine hydrate can be trapped in the product.

    • Solution: Ensure the product is thoroughly dried under high vacuum. A simple trituration (slurrying the solid in a solvent in which it is insoluble, like diethyl ether) can help wash away residual hydrazine.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common synthetic routes to the pyrazolo[1,5-a]pyridine-2-carboxylate precursor?

The two most prevalent strategies are the [3+2] cycloaddition of N-aminopyridinium salts with α,β-unsaturated carbonyl compounds and the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds.[6][11] The former, using reagents like ethyl propiolate, directly installs the carboxylate at the 2-position and is often preferred for this specific target. The latter method is more versatile for creating a variety of substitution patterns but may require a starting aminopyrazole that already contains the desired C2-substituent precursor.[3][12]

FAQ 2: How do I reliably characterize the final this compound?

A combination of spectroscopic methods is essential for unambiguous characterization:

  • ¹H NMR: Look for the disappearance of the ester signals (e.g., the quartet and triplet of an ethyl group at ~4.3 and ~1.3 ppm, respectively) and the appearance of new, broad signals for the -NH- and -NH₂ protons of the hydrazide group. These often appear far downfield and can be confirmed by D₂O exchange.

  • ¹³C NMR: Confirm the disappearance of the ester carbons and the appearance of the hydrazide carbonyl carbon, typically around 160-165 ppm.

  • IR Spectroscopy: A key confirmation is the appearance of N-H stretching bands (typically two sharp peaks for the -NH₂ group around 3200-3400 cm⁻¹) and a shift in the C=O stretch from the ester (~1710-1730 cm⁻¹) to the amide/hydrazide region (~1640-1680 cm⁻¹).

  • Mass Spectrometry (HRMS): High-resolution mass spectrometry should be used to confirm the exact mass of the molecular ion, matching the calculated molecular formula.

Appendix A: Representative Experimental Protocol

Synthesis of Ethyl 2-methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (Adapted from literature[5])

  • To a 50 mL round-bottom flask, add 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (9.09 g) and ethyl 3-amino-5-methylpyrazole-4-carboxylate (2.54 g).

  • Add glacial acetic acid (25 mL) to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 16 hours. Monitor the reaction progress by TLC (e.g., 1:1 Ethyl Acetate:Hexane).

  • After cooling to room temperature, remove the acetic acid under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acetic acid.

  • Dry the dichloromethane solution over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by column chromatography on silica gel to yield the final product.

Synthesis of this compound from Ethyl Ester (General Procedure)

  • Dissolve the starting ethyl pyrazolo[1,5-a]pyridine-2-carboxylate (1.0 eq) in absolute ethanol (approx. 10-20 mL per gram of ester) in a round-bottom flask.

  • Add hydrazine hydrate (5.0 - 10.0 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting ester spot is no longer visible (typically 4-12 hours).

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to promote crystallization.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol, followed by diethyl ether, to remove impurities.

  • Dry the product under high vacuum to yield the pure carbohydrazide.

References

  • Stypik, M., Zagozda, M., Michałek, S., Dymek, B., Zdżalik-Bielecka, D., Dziachan, M., ... & Wieczorek, M. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(21), 6539. [Link]

  • Al-Tel, T. H. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13813-13824. [Link]

  • Gontijo, R. N., de Oliveira, R. B., & de Oliveira, H. C. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC medicinal chemistry, 15(1), 31-52. [Link]

  • Ravi, C., Samanta, S., Mohan, D. C., Reddy, N. N. K., & Adimurthy, S. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+ 2] Cycloaddition of N-Aminopyridines and α, β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis, 49(11), 2513-2522. [Link]

  • Castillo, J. C., Rivera, D. G., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4946. [Link]

  • Molnar, I., & Zaslow, S. (n.d.). Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester. Molbase. [Link]

  • Al-Tel, T. H. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

  • Gomaa, A. M. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 59. [Link]

  • El-Emary, T. I. (2019). 5-Carbohydrazide and 5-carbonylazide of pyrazolo[3,4-b]pyridines as reactive intermediates in the synthesis of various heterocyclic derivatives. Journal of Chemical Research, 43(7-8), 219-229. [Link]

  • Gomaa, A. M. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. [Link]

  • Kamal, A., & Ali, M. A. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry, 56(6), 1667-1695. [Link]

  • Patel, R. B., Patel, M. R., & Patel, K. C. (2016). Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. International Journal of ChemTech Research, 9(5), 72-80. [Link]

  • Butnariu, M. (2014). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Current Organic Chemistry, 18(11), 1432-1443. [Link]

  • Zhang, X., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(7), 711-720. [Link]

  • Al-Issa, S. A. (2019). Synthesis of some new pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 335-346. [Link]

  • Roman, G. (2015). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 20(9), 16538-16577. [Link]

  • Stanovnik, B., & Svete, J. (2000). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ARKIVOC, 1(5), 630-641. [Link]

  • Wang, J., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3+ 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1466-1471. [Link]

  • Wieczorek, M., et al. (2020). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Journal of Medicinal Chemistry, 63(21), 12747-12763. [Link]

Sources

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridine Carbohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridine carbohydrazides. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, mechanistic explanations for side product formation, and validated protocols to enhance the success of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the laboratory. The solutions are based on established chemical principles and peer-reviewed literature.

Q1: My reaction is showing low or no yield of the desired pyrazolo[1,5-a]pyridine. What are the potential causes and solutions?

Low or zero yield is a frequent issue that can stem from multiple factors. A systematic approach to troubleshooting is essential.

Potential Causes & Recommended Solutions:

Cause Explanation & Causality Recommended Action
Impure Starting Materials Impurities in your N-aminopyridine or 1,3-dicarbonyl precursors can inhibit catalyst activity or participate in competing side reactions, consuming your reagents.Verify Purity: Confirm the purity of all starting materials using NMR or LC-MS. Purification: If impurities are detected, purify the reagents by recrystallization, distillation, or column chromatography before use.[1][2]
Suboptimal Reaction Conditions The delicate balance of solvent, temperature, and catalyst is crucial for success. For instance, in syntheses involving N-amino-2-iminopyridines and 1,3-dicarbonyls, the choice of solvent and acid promoter is critical.Solvent & Catalyst Screen: Acetic acid is a common and effective solvent for many condensation routes.[1] However, if yields are poor, consider screening other high-boiling point polar aprotic solvents like DMF or NMP. For cycloaddition routes, acetonitrile is often effective.[3] Temperature & Time Optimization: Monitor your reaction by TLC. If the reaction is sluggish, a gradual increase in temperature or extended reaction time may be necessary. Conversely, if decomposition is observed, consider lowering the temperature.[1][2]
Low Reagent Reactivity The electronic and steric properties of your substrates significantly influence reactivity. Highly enolized 1,3-dicarbonyl compounds, for example, tend to be more reactive.[1]More Forcing Conditions: For less reactive substrates, consider using a stronger acid catalyst (e.g., a catalytic amount of H₂SO₄ in acetic acid) or higher temperatures.[1] Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[1][4]
Atmospheric Conditions Certain synthetic routes, particularly cross-dehydrogenative coupling reactions, are sensitive to the atmosphere. Some reactions require an oxidant like molecular oxygen to proceed efficiently.Control the Atmosphere: If following an oxidative coupling protocol, ensure an adequate supply of the oxidant. Running the reaction under an atmosphere of pure oxygen instead of air can sometimes lead to near-quantitative yields.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Yield Observed check_purity Verify Purity of Starting Materials (NMR, LC-MS) start->check_purity purify Purify Reagents (Recrystallization/Chromatography) check_purity->purify Impurities Found review_conditions Review Reaction Conditions (Solvent, Temp, Catalyst) check_purity->review_conditions Reagents Pure purify->review_conditions optimize_temp Optimize Temperature & Time (Monitor by TLC) review_conditions->optimize_temp screen_solvents Screen Solvents/Catalysts (e.g., DMF, NMP, Lewis Acids) review_conditions->screen_solvents check_reactivity Assess Substrate Reactivity (Sterics/Electronics) optimize_temp->check_reactivity screen_solvents->check_reactivity forcing_conditions Apply Forcing Conditions (Higher Temp, Stronger Acid) check_reactivity->forcing_conditions Low Reactivity success Improved Yield check_reactivity->success Conditions Optimized microwave Consider Microwave Synthesis forcing_conditions->microwave microwave->success

Caption: Workflow for troubleshooting low reaction yields.

Q2: I am observing multiple products in my reaction mixture, including constitutional isomers. How can I improve selectivity and purify my target compound?

The formation of multiple products, particularly regioisomers, is a common challenge when using unsymmetrical starting materials.

Controlling Regioselectivity:

The regiochemical outcome of the cyclization is determined by which nitrogen of the N-amino group attacks which carbonyl of the 1,3-dicarbonyl compound (in condensation reactions) or the orientation of the dipole addition (in cycloadditions).

  • Mechanism of Regioselectivity: In the condensation of an N-aminopyridine with an unsymmetrical 1,3-dicarbonyl compound (e.g., benzoylacetone), the initial nucleophilic attack will preferentially occur at the more electrophilic carbonyl carbon. Steric hindrance around the carbonyl group also plays a significant role. Fine-tuning reaction conditions, such as the choice of a milder or bulkier catalyst, can sometimes influence this selectivity.[1]

  • [3+2] Cycloaddition: For the popular [3+2] cycloaddition of N-aminopyridinium ylides, excellent regioselectivity is often achieved.[3][5] The reaction is governed by the electronic properties of both the ylide and the dipolarophile. Computational studies suggest the reaction proceeds via an asynchronous one-step mechanism where the most favorable pathway involves the interaction between the most nucleophilic center of the ylide and the most electrophilic site of the alkene.[6]

Purification of Constitutional Isomers:

When a mixture of isomers is unavoidable, purification is necessary. Due to their similar physical properties, this can be challenging.

  • Column Chromatography: This is the most common method. A systematic approach to solvent selection is key.

    • Stationary Phase: Standard silica gel is typically effective.

    • Mobile Phase: Start with a low-polarity eluent (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. Small differences in polarity between isomers can often be exploited for separation. If separation is poor, consider alternative solvent systems (e.g., Dichloromethane/Methanol).

  • Recrystallization: If the isomeric mixture is solid, fractional recrystallization can be an effective purification technique. This relies on slight differences in the solubility of the isomers in a particular solvent system. Experiment with a range of solvents to find one that preferentially dissolves one isomer over the other.

  • Preparative HPLC: For very difficult separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) is a powerful option.

Q3: I have identified an unexpected byproduct, a[3][4][5]triazolo[1,5-a]pyridine. How is this forming and how can I prevent it?

This is a known side reaction in certain synthetic routes, particularly in the acid-promoted reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds.

Mechanism of[3][4][5]Triazolo[1,5-a]pyridine Formation:

The formation of this byproduct involves a competitive cyclization pathway. Under certain conditions, particularly with an excess of acid, an intramolecular cyclization can occur involving the N-amino group and the imine nitrogen of the starting material, followed by subsequent rearrangement or reaction with components from the dicarbonyl substrate to form the fused triazole ring.

side_reaction_mechanism cluster_main Desired Pathway cluster_side Side Reaction Pathway A N-Amino-Iminopyridine + 1,3-Dicarbonyl B Intermediate A A->B Condensation D N-Amino-Iminopyridine C Pyrazolo[1,5-a]pyridine (Product) B->C Cyclization/ Aromatization E Intermediate B (Acid-Promoted) D->E Intramolecular Attack F [1,2,4]Triazolo[1,5-a]pyridine (Byproduct) E->F Rearrangement

Caption: Competing pathways leading to desired product vs. triazole byproduct.

Prevention Strategy:

Research has shown that the formation of the[3][4][5]triazolo[1,5-a]pyridine byproduct is highly dependent on the amount of acid catalyst used.

  • Control Acid Stoichiometry: To prevent this side reaction, carefully control the amount of acid. It is recommended to limit the loading of acetic acid to a maximum of 6 equivalents. This provides sufficient catalysis for the desired reaction without promoting the undesired intramolecular cyclization pathway.

Frequently Asked Questions (FAQs)

Q: What are the most reliable modern methods for synthesizing the pyrazolo[1,5-a]pyridine core? A: The [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes or alkynes is a highly efficient and regioselective modern method.[3][5] This approach offers mild reaction conditions and tolerates a wide variety of functional groups. Another powerful method is the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, which can provide highly substituted products in a single step.

Q: Can I use multi-component reaction (MCR) strategies for this synthesis? A: Yes, MCRs are used for synthesizing related heterocyclic systems like pyrazolo[1,5-a]pyrimidines and can be adapted.[7] They offer high efficiency by combining multiple steps into a single operation. However, a key challenge is controlling selectivity, as the increased number of reactive species can lead to side reactions. It is often necessary to use starting materials where potentially reactive positions are blocked to prevent the formation of complex product mixtures.[7]

Q: What are common side reactions associated with the 1,3-dicarbonyl component? A: Besides issues of regioselectivity, 1,3-dicarbonyl compounds can undergo other side reactions. One possibility is O-alkylation instead of the desired C-alkylation/condensation, leading to enol ether byproducts.[8] Additionally, under certain conditions, the initial Michael addition products can undergo subsequent intramolecular aldol condensations, a sequence known as the Robinson annulation, which can be difficult to prevent with highly reactive substrates.[8]

Q: How critical is the work-up procedure? A: A proper work-up is crucial for obtaining a clean crude product, which simplifies purification. The main goals are to remove inorganic salts (from bases or catalysts) and any highly polar starting materials or byproducts. A typical aqueous work-up involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water or a mild aqueous basic/acidic solution to neutralize the catalyst and remove water-soluble impurities.

Experimental Protocols

Protocol 1: General Procedure for [3+2] Cycloaddition

This protocol is adapted from a general method for the PhI(OAc)₂-promoted cycloaddition of N-aminopyridinium ylides.[3]

Materials:

  • N-aminopyridine precursor (1.0 equiv)

  • Electron-deficient alkene (e.g., 2-chloroacrylonitrile) (1.2 equiv)

  • Phenyliodine(III) diacetate (PhI(OAc)₂) (1.5 equiv)

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add the N-aminopyridine precursor.

  • Add anhydrous acetonitrile to create a suspension (target concentration ~0.05 M).

  • Add the electron-deficient alkene to the stirring suspension.

  • Add PhI(OAc)₂ in one portion.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of the limiting starting material), remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure pyrazolo[1,5-a]pyridine product.

References

  • Thieme E-Books & E-Journals. (n.d.). PhI(OAc)₂-Promoted Regioselective Cycloaddition of N-Aminopyridinium Ylides with Electron-Deficient Alkenes. Available from: [Link]

  • Lee, J. H., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 893. Available from: [Link]

  • All Things Organic Chemistry. (2020, July 9). Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds [Video]. YouTube. Available from: [Link]

  • ResearchGate. (n.d.). Plausible mechanism of the synthesis of 1,2,4-triazolo[1,5-a]pyridine. Available from: [Link]

  • Chemistry Steps. (n.d.). Constitutional Isomers with Practice Problems. Available from: [Link]

  • ResearchGate. (n.d.). Scope of the synthesis of 1,2,4‐triazolo[1,5‐a]pyridines.[a]. Available from: [Link]

  • Al-Mousawi, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 57. Available from: [Link]

  • Varghese, B., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 13(10), 1169-1194. Available from: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules, 26(21), 6489. Available from: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2021). Molecules, 26(16), 4983. Available from: [Link]

  • ResearchGate. (2017). (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Available from: [Link]

  • Puzzling Out the Structure of Novofumigatamide: Total Synthesis of Constitutional Isomers. Part II. (2022). The Journal of Organic Chemistry, 87(20), 13539-13551. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available from: [Link]

  • Google Patents. (n.d.). US6143935A - Process for the preparation of 1,3-dicarbonyl compounds.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules, 27(19), 6296. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) The Use of 2-(1-Alkoxyalkylidene)-1,3-dicarbonyl Compounds in Organic Synthesis. Available from: [Link]

  • Puzzling Out the Structure of Novofumigatamide: Total Synthesis of Constitutional Isomers. Part II. (2022). ACS Publications. Available from: [Link]

  • Synthesis and Configurational Character Study of Novel Structural Isomers Based on Pyrene–Imidazole. (2018). Polymers, 10(11), 1251. Available from: [Link]

  • ResearchGate. (n.d.). Isomerism in Organic Chemistry—Constitutional Isomers. Available from: [Link]

  • Energy-transfer-induced [3+2] cycloadditions of N-N pyridinium ylides. (2023). Nature Communications, 14(1), 3689. Available from: [Link]

  • ResearchGate. (n.d.). Three component reactions of 1,3-dicarbonyl compounds, aldehydes and... Available from: [Link]

  • Regioselective Formation of Pyridines by Cycloaddition/Cycloreversion of 1,4-Oxazinone Precursors with Bisalkyne Substrates. (2024). Synlett, 35(14), 1725-1727. Available from: [Link]

  • Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. (2020). ACS Omega, 5(25), 15479-15490. Available from: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance experimental success and improve yields. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address common challenges.

Introduction to Pyrazolo[1,5-a]pyridine Synthesis

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system due to its significant presence in medicinal chemistry, particularly as protein kinase inhibitors for targeted cancer therapy.[1][2] The synthesis of these derivatives is versatile, with several established methods available. However, achieving high yields can be challenging and often requires careful optimization of reaction conditions. This guide will walk you through common issues and their solutions.

The most prevalent synthetic strategies include:

  • Condensation Reactions: A widely used method involving the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[1]

  • Cycloaddition Reactions: Intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with alkenes or alkynes offers another robust route.[3][4]

  • Cross-Dehydrogenative Coupling (CDC): A more modern approach that forms C-C bonds through the direct coupling of C-H bonds.[3][4]

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields.[1][5]

Below, we address specific problems you might encounter during your synthetic work.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low to No Product Yield in the Condensation of 5-Aminopyrazoles and β-Dicarbonyl Compounds

Question: I am attempting to synthesize a pyrazolo[1,5-a]pyridine derivative via the condensation of a 5-aminopyrazole with a β-dicarbonyl compound, but my yields are consistently low or I'm recovering starting material. What are the likely causes and how can I improve the outcome?

Answer:

This is a common challenge that can often be resolved by systematically evaluating your reaction parameters. The condensation reaction is typically catalyzed by either acid or base, and its efficiency is highly dependent on the chosen conditions.[1]

Causality and Troubleshooting Steps:

  • Inadequate Catalyst: The choice and concentration of the catalyst are critical.

    • Explanation: The catalyst activates the carbonyl group of the β-dicarbonyl compound, making it more susceptible to nucleophilic attack by the 5-aminopyrazole.[1] An inappropriate catalyst or incorrect concentration can lead to a sluggish or stalled reaction.

    • Troubleshooting Protocol:

      • Catalyst Screening: If using acidic conditions, consider screening catalysts such as sulfuric acid (H₂SO₄) or acetic acid (AcOH).[1] For base-catalyzed reactions, options include potassium carbonate or sodium ethoxide.[6]

      • Concentration Optimization: The amount of catalyst can be crucial. For instance, in an acetic acid-promoted reaction, increasing the equivalents of acid can significantly boost the yield. However, be aware that excessive acid can lead to side reactions.[3][4] It is recommended to perform a systematic titration of the catalyst concentration.

  • Suboptimal Reaction Temperature: The reaction may require thermal energy to proceed efficiently.

    • Explanation: Many condensation reactions have a significant activation energy barrier. Insufficient temperature can result in a very slow reaction rate. Conversely, excessive heat can lead to the degradation of starting materials or the desired product.[7]

    • Troubleshooting Protocol:

      • Gradual Temperature Increase: Begin the reaction at a moderate temperature (e.g., 50-60 °C) and monitor its progress via Thin Layer Chromatography (TLC). If the reaction is slow, incrementally increase the temperature (e.g., in 10 °C intervals) until a reasonable reaction rate is achieved, without significant byproduct formation. Refluxing in a suitable solvent is a common strategy.[3][4]

  • Improper Solvent Selection: The solvent plays a key role in solubility and reaction kinetics.[7]

    • Explanation: The starting materials must be sufficiently soluble in the chosen solvent for the reaction to occur. The solvent's polarity can also influence the reaction mechanism and rate.

    • Troubleshooting Protocol:

      • Solvent Screening: Common solvents for this reaction include ethanol, acetic acid, and DMF.[1][3][8] If solubility is an issue, consider a solvent screen to identify a more suitable medium. Acetic acid can sometimes serve as both the solvent and the catalyst.[1]

  • Purity of Starting Materials: Impurities can inhibit the reaction or lead to unwanted side products.[7]

    • Explanation: Contaminants in the 5-aminopyrazole or β-dicarbonyl compound can interfere with the catalyst or participate in side reactions.

    • Troubleshooting Protocol:

      • Purity Verification: Confirm the purity of your starting materials using techniques like NMR or melting point analysis.

      • Purification: If necessary, purify the starting materials by recrystallization or column chromatography before use.[7]

Visualizing the Troubleshooting Workflow

G start Low Yield in Condensation Reaction catalyst Step 1: Evaluate Catalyst - Screen different acids/bases - Optimize concentration start->catalyst temp Step 2: Optimize Temperature - Gradual increase - Monitor by TLC catalyst->temp solvent Step 3: Assess Solvent - Check solubility - Screen alternative solvents temp->solvent purity Step 4: Verify Reagent Purity - Analyze starting materials - Purify if necessary solvent->purity success Yield Improved purity->success

Caption: A stepwise troubleshooting guide for low yields.

Issue 2: Formation of Side Products, Particularly Isomers

Question: I am observing the formation of a significant amount of an isomeric byproduct in my reaction. How can I improve the regioselectivity of the synthesis?

Answer:

The formation of isomers is a common issue, especially when using unsymmetrical β-dicarbonyl compounds. The regioselectivity of the cyclization is influenced by the relative reactivity of the two carbonyl groups.

Causality and Troubleshooting Steps:

  • Steric and Electronic Effects: The nature of the substituents on the β-dicarbonyl compound dictates the preferred site of nucleophilic attack.

    • Explanation: The amino group of the 5-aminopyrazole will preferentially attack the more electrophilic and less sterically hindered carbonyl carbon.[1]

    • Troubleshooting Protocol:

      • Choice of β-Dicarbonyl Compound: The selection of the β-dicarbonyl compound is crucial as it directly influences the substitution pattern on the resulting pyrimidine ring.[1] If possible, using a symmetrical β-dicarbonyl compound will eliminate this issue. For unsymmetrical substrates, consider modifying the substituents to enhance the electronic or steric differentiation between the two carbonyls.

      • Catalyst Influence: The choice of an acidic or basic catalyst can sometimes influence the regioselectivity. It is worthwhile to screen both types of catalysts.[1]

  • Reaction Conditions: Temperature and reaction time can impact the kinetic versus thermodynamic product ratio.

    • Explanation: In some cases, one isomer may be the kinetic product (formed faster at lower temperatures), while the other is the thermodynamic product (more stable and favored at higher temperatures or longer reaction times).

    • Troubleshooting Protocol:

      • Temperature Study: Run the reaction at a lower temperature for a longer period to favor the kinetic product, and at a higher temperature to favor the thermodynamic product. Analyze the product ratio at different time points to understand the reaction profile.

Optimized Conditions for Regioselective Synthesis

ParameterConditionRationale
Catalyst Lewis acids (e.g., ZnCl₂, Sc(OTf)₃)Can chelate with the β-dicarbonyl compound, enhancing the electrophilicity of one carbonyl over the other.
Temperature Low (e.g., 0 °C to RT)May favor the formation of the kinetic product, potentially leading to higher regioselectivity.
Solvent Aprotic (e.g., Dioxane, Toluene)Can minimize side reactions and may influence the transition state leading to one isomer.
Issue 3: Slow Reaction Rates and Long Reaction Times

Question: My synthesis of pyrazolo[1,5-a]pyridine derivatives is very slow, often requiring more than 24 hours. Are there methods to accelerate the reaction without compromising the yield?

Answer:

Yes, several techniques can be employed to enhance reaction kinetics.

Causality and Troubleshooting Steps:

  • Insufficient Activation Energy: The reaction may not have enough energy to overcome the activation barrier at the current temperature.

    • Explanation: As discussed previously, temperature is a key factor.

    • Troubleshooting Protocol:

      • Increase Temperature: Cautiously increasing the reaction temperature while monitoring for degradation is the most straightforward approach.[7]

  • Conventional Heating Limitations: Traditional heating methods can sometimes be inefficient.

    • Explanation: Microwave irradiation and sonication are alternative energy sources that can dramatically increase reaction rates.[5]

    • Troubleshooting Protocol:

      • Microwave-Assisted Synthesis: This method uses microwave energy to rapidly and uniformly heat the reaction mixture, often leading to significant rate enhancements and improved yields.[1] A typical protocol might involve heating the reaction mixture in a sealed vessel in a microwave reactor.

      • Sonication: Ultrasonic irradiation can promote reactions by generating, growing, and collapsing acoustic bubbles, which creates localized high temperatures and pressures, thereby increasing reactivity.[5]

Comparison of Heating Methods

MethodTypical Reaction TimeTypical Yield ImprovementReference
Conventional Heating 12-48 hoursBaseline[3][4]
Microwave Irradiation 10-60 minutesOften significant[1][8]
Sonication 20-40 minutesCan be substantial[5]

Experimental Protocol: Microwave-Assisted Synthesis

  • Reagent Preparation: In a microwave-safe reaction vessel, combine the 5-aminopyrazole (1 mmol), the β-dicarbonyl compound (1.1 mmol), and the chosen catalyst (e.g., a catalytic amount of H₂SO₄) in a suitable solvent (e.g., 3-5 mL of ethanol).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a predetermined time (e.g., 15-30 minutes).

  • Work-up and Purification: After cooling, the reaction mixture can be worked up using standard procedures, such as extraction and solvent evaporation. The crude product is then purified, typically by column chromatography or recrystallization.

Issue 4: Difficulty in Product Purification

Question: I am struggling to purify my pyrazolo[1,5-a]pyridine derivative. The crude product is a complex mixture, and the desired compound is difficult to isolate.

Answer:

Purification challenges often stem from incomplete reactions or the formation of closely related side products.

Causality and Troubleshooting Steps:

  • Incomplete Reaction: The presence of unreacted starting materials can complicate purification.

    • Explanation: If the starting materials have similar polarities to the product, they can be difficult to separate by chromatography.

    • Troubleshooting Protocol:

      • Drive the Reaction to Completion: Before attempting purification, ensure the reaction has gone to completion by monitoring with TLC. If necessary, extend the reaction time or adjust the conditions as described in the previous sections.

  • Formation of Multiple Products: Side reactions can generate impurities that are challenging to remove.

    • Explanation: As mentioned earlier, incorrect stoichiometry (e.g., excess acid) can lead to byproducts.[3][4]

    • Troubleshooting Protocol:

      • Re-optimize Reaction Conditions: Revisit the reaction optimization to minimize the formation of side products. This may involve adjusting the catalyst, temperature, or solvent.

      • Alternative Purification Techniques: If column chromatography is ineffective, consider other methods:

        • Recrystallization: This can be a highly effective method for purifying crystalline solids. A solvent screen will be necessary to find a suitable recrystallization solvent or solvent system.

        • Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, these techniques can provide higher resolution.

General Reaction Mechanism

G cluster_0 Reaction Pathway start_mat 5-Aminopyrazole + β-Dicarbonyl Compound nuc_add Nucleophilic Addition start_mat->nuc_add intermediate Acyclic Intermediate nuc_add->intermediate cyclization Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product Pyrazolo[1,5-a]pyridine dehydration->product

Caption: General mechanism for pyrazolo[1,5-a]pyridine synthesis.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC. PubMed Central.
  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC. NIH.
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines | ACS Omega.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.
  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem.

Sources

Technical Support Center: Regioselectivity in the Cyclocondensation of Aminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and agrochemicals. Their utility stems from their ability to act as versatile binucleophilic synthons for constructing fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are known to exhibit a wide range of biological activities.[1][2] The key synthetic step, a cyclocondensation reaction with a 1,3-bielectrophilic partner, is often complicated by a critical challenge: regioselectivity.

The aminopyrazole nucleus possesses two primary nucleophilic centers—the endocyclic nitrogen (N1) and the exocyclic amino group—leading to the potential formation of multiple regioisomers. Controlling which site initiates the reaction is paramount for the efficient and unambiguous synthesis of the target compound. This guide provides a comprehensive resource for understanding, controlling, and troubleshooting regioselectivity in these vital reactions.

Core Principles: Understanding the Reaction Landscape

The regiochemical outcome of the cyclocondensation of an aminopyrazole with a 1,3-bielectrophile (such as a β-diketone, β-ketoester, or enaminone) is a delicate balance of several competing factors. The initial nucleophilic attack can occur either at the endocyclic N1-H or the exocyclic NH2 group, leading to two distinct mechanistic pathways.

G AP 5-Aminopyrazole IntA Intermediate A (N1 attacks more electrophilic C=O) AP->IntA Step 1a IntB Intermediate B (NH2 attacks more electrophilic C=O) AP->IntB Step 1b BE Unsymmetrical 1,3-Bielectrophile (e.g., R1-CO-CH2-CO-R2) BE->IntA BE->IntB CyclA Cyclization (NH2 attacks second C=O) IntA->CyclA Step 2a ProdA Product A Pyrazolo[1,5-a]pyrimidine CyclA->ProdA Dehydration CyclB Cyclization (N1 attacks second C=O) IntB->CyclB Step 2b ProdB Product B Pyrazolo[3,4-b]pyridine CyclB->ProdB Dehydration

Figure 1: Competing pathways in aminopyrazole cyclocondensation.

Key Factors Influencing Regioselectivity:
  • Nucleophilicity of the Reaction Centers: The relative nucleophilicity of the endocyclic versus exocyclic nitrogen atoms is a primary determinant. This is influenced by the electronic properties of substituents on the pyrazole ring. Electron-donating groups (EDGs) can enhance the nucleophilicity of the ring nitrogens, while electron-withdrawing groups (EWGs) can increase the acidity of the N1-H, favoring its deprotonation and subsequent reaction under basic conditions.[3]

  • Electrophilicity of the 1,3-Bielectrophile: In unsymmetrical 1,3-dicarbonyl compounds, the difference in electrophilicity between the two carbonyl carbons is crucial. The more electrophilic carbonyl will be the site of the initial nucleophilic attack. For instance, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl adjacent to the highly electron-withdrawing CF3 group is significantly more electrophilic.[4]

  • Reaction Conditions (Kinetic vs. Thermodynamic Control):

    • Acidic Conditions: In the presence of acid, the exocyclic amino group is often preferentially protonated, deactivating it as a nucleophile. This directs the initial attack to occur from the endocyclic N1 atom, typically leading to pyrazolo[1,5-a]pyrimidines.[5][6]

    • Basic Conditions: Strong bases can deprotonate the endocyclic N1-H, creating a highly nucleophilic pyrazole anion. This can favor the N1-attack pathway. However, the outcome can be complex and substrate-dependent.

    • Neutral/Thermal Conditions: Under neutral or thermal conditions, the reaction may proceed via the most nucleophilic site, which can be either the exocyclic or endocyclic nitrogen depending on the specific substrate. In some cases, thermodynamic products may be favored, which could be different from the kinetically formed product.

  • Steric Hindrance: Bulky substituents on either the aminopyrazole or the biselectrophile can sterically hinder one reaction pathway, thereby favoring another. For example, a bulky substituent at the C3 position of the aminopyrazole might disfavor the cyclization step required to form the pyrazolo[1,5-a]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: How can I predict the major regioisomer in the reaction of a 5-aminopyrazole with an unsymmetrical β-diketone?

A1: Prediction involves a multi-factor analysis:

  • Identify the more electrophilic carbonyl: The initial attack will likely occur at the more electron-deficient carbonyl carbon of the diketone. A classic example is an acetoacetic ester, where the ketone carbonyl is more electrophilic than the ester carbonyl.

  • Assess the reaction conditions: In acidic media (e.g., refluxing acetic acid), the pathway often initiates at the endocyclic N1, leading to pyrazolo[1,5-a]pyrimidines.[5] Under neutral or basic conditions, the outcome is less certain and may depend on the inherent nucleophilicity of the aminopyrazole's nitrogen atoms.

  • Consider electronic effects: Substituents on your aminopyrazole will modulate the nucleophilicity of the N1 versus the exocyclic NH2.

Q2: What is the most common method to form pyrazolo[1,5-a]pyrimidines versus pyrazolo[3,4-b]pyridines?

A2:

  • Pyrazolo[1,5-a]pyrimidines: These are typically synthesized from the reaction of 3- or 5-aminopyrazoles with 1,3-dicarbonyl compounds, β-ketoesters, or enaminones.[1][7] The reaction often proceeds by initial attack of the endocyclic pyrazole nitrogen followed by cyclization of the exocyclic amino group.

  • Pyrazolo[3,4-b]pyridines: The synthesis of this isomer often involves reactions where the exocyclic amino group acts as the initial nucleophile. Common methods include the Gould-Jacobs reaction with reagents like diethyl 2-(ethoxymethylene)malonate or multicomponent reactions.[4][5]

Q3: Are there any "regiodivergent" conditions that can selectively produce either isomer from the same starting materials?

A3: Yes, this is an active area of research. For some substrate combinations, switching from acidic to basic conditions can invert the regioselectivity. For instance, Bagley et al. demonstrated that with phenylhydrazine and 3-methoxyacrylonitrile, acidic conditions (AcOH) favored the 5-aminopyrazole product, while basic conditions (EtONa) favored the 3-aminopyrazole isomer. This highlights the power of reaction engineering to control the outcome.

Q4: What analytical techniques are essential for unambiguously determining the structure of my product?

A4: While 1D ¹H and ¹³C NMR are standard, they are often insufficient to definitively distinguish between regioisomers. An orthogonal approach is required:

  • 2D NMR Spectroscopy: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are powerful tools. An HMBC experiment can show a 3-bond correlation (³J) between a substituent on the pyrazole nitrogen (e.g., N-CH₃) and the pyrazole ring carbons, confirming connectivity.[8] A NOESY experiment can show through-space correlation between protons on the N-substituent and adjacent protons on the fused ring system, providing definitive proof of the isomer's identity.[8][9]

  • Single-Crystal X-ray Diffraction: This is the gold standard for structural elucidation, providing an unequivocal 3D map of the molecule.[10] If you can grow a suitable crystal, this method will resolve any ambiguity.

Troubleshooting Guide

This section addresses common issues encountered during the cyclocondensation of aminopyrazoles.

ProblemPotential CausesRecommended Solutions & Scientific Rationale
Poor Regioselectivity (Mixture of Isomers) 1. Similar nucleophilicity of N1 and exocyclic NH₂.2. Similar electrophilicity of the two carbonyls in the bielectrophile.3. Reaction conditions are not sufficiently selective (e.g., neutral pH, moderate temperature).1. Modify Reaction Conditions: - Force N1 Attack: Use acidic conditions (e.g., reflux in glacial acetic acid or add a catalytic amount of p-TsOH). Protonation of the more basic exocyclic NH₂ group deactivates it, promoting initial attack from the endocyclic N1.[5] - Force NH₂ Attack: This is more challenging. Sometimes, using a non-polar solvent at high temperatures can favor this pathway, but it is highly substrate-dependent.2. Modify the Bielectrophile: - Increase the electrophilicity difference between the two carbonyls. Using a β-ketoester or a trifluoromethyl-β-diketone creates a highly biased electrophile, forcing a regioselective initial attack.[4]3. Use a Multicomponent Strategy: - Consider a multicomponent reaction (MCR) approach, which can offer higher regioselectivity by controlling the order of bond formation.[5][11]
Low or No Yield of Desired Product 1. Suboptimal reaction conditions (temperature, time).2. Purity of reagents and solvents.3. Product or starting material decomposition.4. Incomplete cyclization; isolation of intermediate.1. Systematic Optimization: - Screen different solvents (e.g., EtOH, AcOH, DMF, Toluene). - Vary the temperature. Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields.[12]2. Verify Reagent Quality: - Ensure starting materials are pure. Use freshly distilled solvents, especially if the reaction is sensitive to moisture.[13]3. Monitor Reaction Progress: - Use TLC or LC-MS to track the consumption of starting materials and the formation of product. This can help identify if the product is degrading over time under the reaction conditions.[13]4. Drive the Cyclization: - The final dehydration step is often crucial. Ensure conditions are sufficient to eliminate water. For stubborn cyclizations, adding a dehydrating agent or using a Dean-Stark apparatus may be beneficial.
Difficulty Separating Regioisomers 1. Isomers have very similar polarities.2. Co-crystallization.1. Optimize Chromatography: - Experiment with different solvent systems for column chromatography. A shallow gradient can improve separation. - Consider alternative stationary phases (e.g., alumina, C18 reverse-phase).2. Derivatization: - If one isomer has a reactive handle (e.g., a free NH), it may be possible to selectively derivatize it, change its polarity, and then separate it, followed by removal of the protecting group.3. Recrystallization: - Meticulously screen different solvent systems for recrystallization. Sometimes a mixture of solvents can achieve separation where a single solvent fails.
Formation of an Unexpected Product 1. Dimerization of starting materials.2. Reaction with the solvent (e.g., acetylation by acetic acid).3. Further reaction of the desired product.1. Thoroughly Characterize the Byproduct: - Use MS and NMR to identify the structure of the unexpected product. This will provide clues to the side reaction pathway.2. Adjust Conditions: - If solvent is participating, switch to an inert solvent like toluene or xylene. - If dimerization is an issue, try using higher dilution to disfavor bimolecular reactions. - Reduce reaction time or temperature to prevent the desired product from reacting further.[14]
Visualizing the Troubleshooting Process

G start Experiment Yields Poor Regioselectivity q1 Is one carbonyl in the 1,3-bielectrophile significantly more electrophilic? start->q1 sub_a Modify Bielectrophile: Increase electronic asymmetry (e.g., use CF3-β-diketone) q1->sub_a Yes, but still poor q2 What are the current reaction conditions? q1->q2 No sub_a->q2 sub_b1 Switch to Acidic Conditions: Use AcOH or catalytic p-TsOH to favor N1 attack. q2->sub_b1 Neutral/Thermal sub_b2 Try Basic Conditions: Use NaOEt/EtOH to favor deprotonated N1 attack. q2->sub_b2 Acidic sub_b3 Analyze Steric Factors: Would a bulkier substituent on either reactant favor one pathway? q2->sub_b3 Basic result Improved Regioselectivity sub_b1->result sub_b2->result sub_b3->result

Figure 2: Decision workflow for troubleshooting poor regioselectivity.

Reference Protocols

Protocol 1: Regioselective Synthesis of a Pyrazolo[1,5-a]pyrimidine under Acidic Conditions

This protocol is adapted from methodologies that favor attack by the endocyclic nitrogen.[5]

Reaction: 5-Amino-3-methyl-1H-pyrazole with 1,1,1-trifluoro-2,4-pentanedione.

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-amino-3-methyl-1H-pyrazole (1.0 g, 10.3 mmol).

  • Reagent Addition: Add glacial acetic acid (20 mL). Stir until the solid dissolves. Add 1,1,1-trifluoro-2,4-pentanedione (1.6 g, 1.2 mL, 10.3 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours.

  • Monitoring (Critical Step): Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexanes). The starting materials should be consumed, and a new, single major product spot should appear.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture slowly into ice-cold water (100 mL) with stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water (3 x 20 mL), and then with a small amount of cold diethyl ether.

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from ethanol or purify by column chromatography to obtain the pure 7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine.

  • Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS. Use 2D NMR (HMBC/NOESY) to definitively confirm the regiochemistry.

Protocol 2: Analytical Method for Isomer Differentiation by NMR

Objective: To unambiguously assign the structure of a methylated pyrazolo[1,5-a]pyrimidine vs. its pyrazolo[3,4-b]pyridine regioisomer.

  • Sample Preparation: Dissolve ~10-15 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to ensure sample purity and identify all proton and carbon signals.

  • HMBC Spectrum Acquisition: Acquire a gradient-selected ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum. Optimize the experiment to detect 2- and 3-bond correlations (typically setting the coupling constant delay to ~8 Hz).

  • Data Analysis (The Key Step):

    • Identify the proton signal for the N-methyl group (e.g., a singlet around 3.5-4.0 ppm).

    • Look for correlations from this N-methyl proton signal to carbon signals in the HMBC spectrum.

    • If the product is the pyrazolo[1,5-a]pyrimidine isomer , you will observe a ³J correlation from the N-methyl protons to the carbon atom at the bridgehead position (C3a) and the adjacent carbon in the pyrazole ring (C2 or C3).

    • If the product were the isomeric N-methylated pyrazolo[3,4-b]pyridine , the correlation pattern from the N-methyl group to the ring carbons would be distinctly different.[8]

  • NOESY Spectrum (Optional but Recommended): Acquire a 2D NOESY spectrum. Look for a spatial correlation between the N-methyl protons and the proton at the C7 position of the pyrimidine ring. The presence of this NOE cross-peak provides strong, independent confirmation of the pyrazolo[1,5-a]pyrimidine structure.

References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
  • Various Authors. (2020). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate.
  • Various Authors. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health.
  • BenchChem. (n.d.). A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles. BenchChem.
  • Various Authors. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
  • Various Authors. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health.
  • Various Authors. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Various Authors. (2023). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI.
  • Various Authors. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
  • Various Authors. (2008). Regio-orientation in Condensation of Aminopyrazoles with 1,3-Bifunctional Reagents: Synthesis of New Pyrazolo[1,5-a]Pyrimidine. ARKIVOC.
  • BenchChem. (n.d.). Minimizing side product formation in aminopyrazole synthesis. BenchChem.
  • Various Authors. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central.
  • Various Authors. (2014). Synthesis and bioactivity of novel amino-pyrazolopyridines. PubMed.
  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o.
  • Various Authors. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Institutes of Health.
  • Various Authors. (2011). Approaches towards the synthesis of 5-aminopyrazoles. National Institutes of Health.
  • BenchChem. (n.d.). Orthogonal Methods for Confirming the Structure of Pyrazole Derivatives: A Comparative Guide. BenchChem.
  • Various Authors. (2020). Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones: Synthesis of functionally substituted pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate.

Sources

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. We will delve into common experimental challenges, with a particular focus on the critical role of solvents in achieving desired outcomes. This resource is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.

Part 1: Troubleshooting Guide

This section addresses the most frequent problems encountered during the synthesis of pyrazolo[1,5-a]pyridines. Each issue is broken down into potential causes and actionable solutions, emphasizing the underlying chemical principles.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction is showing a very low yield, or I'm not forming any product at all. What are the likely causes and how can I fix this?

Answer: Low or no yield is a common frustration that can stem from several factors, from the quality of your reagents to the specifics of your reaction setup. The choice of solvent is often a primary culprit.

Potential Causes & Solutions:

  • Poor Reactant Solubility: For the reaction to proceed, your starting materials must be adequately dissolved. If the reactants are not soluble in the chosen solvent, the reaction will be slow or may not occur at all.

    • Solution: Conduct a solvent screen. Protic solvents like ethanol are common, but for some cycloaddition reactions, more polar aprotic solvents like acetonitrile have been shown to be highly effective.[1][2] A study on a cross-dehydrogenative coupling reaction noted that solvents such as methanol, dioxane, toluene, and water failed to produce any product, highlighting the critical nature of this choice.[3]

  • Suboptimal Reaction Conditions: Temperature and reaction time are intrinsically linked to your solvent choice (e.g., boiling point).

    • Solution: If the reaction is sluggish, and you are not at the solvent's reflux temperature, consider increasing the heat. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint and avoid degradation from prolonged heating.[4][5] For thermally sensitive compounds, a lower boiling point solvent might be necessary, or alternatively, a high-boiling solvent like N-Methylpyrrolidone (NMP) can enable reactions at room temperature that might otherwise require heat.[6]

  • Inappropriate Solvent Polarity for the Mechanism: The polarity of the solvent can dramatically influence the reaction mechanism by stabilizing or destabilizing intermediates and transition states.

    • Causality: For instance, in the common [3+2] cycloaddition of N-aminopyridinium ylides, the polarity of the solvent can affect the stability of the ylide intermediate.[7][8]

    • Solution: If you suspect a mechanistic issue, consider switching between protic (e.g., ethanol, acetic acid) and aprotic (e.g., acetonitrile, DMF, NMP) solvents. Acetic acid often serves as both a solvent and an acid catalyst, which can be crucial for cyclocondensation reactions.[4][7]

  • Impure Starting Materials: Impurities in your starting materials (e.g., 3-aminopyrazole or 1,3-dicarbonyl compounds) can inhibit the reaction or lead to unwanted side products.[4]

    • Solution: Ensure the purity of your starting materials before beginning the reaction. Recrystallization or column chromatography may be necessary.

Troubleshooting Flowchart: Diagnosing Low Yield

Below is a logical workflow to systematically address low-yield issues, with a focus on solvent-related decision points.

G start Low or No Yield Observed check_purity 1. Verify Purity of Starting Materials start->check_purity purity_ok Purity Confirmed check_purity->purity_ok purify Purify Reagents (Recrystallize/Column) purity_ok->purify No check_solubility 2. Check Reactant Solubility in Current Solvent purity_ok->check_solubility Yes purify->check_purity solubility_ok Are reactants fully dissolved? check_solubility->solubility_ok solvent_screen Perform Solvent Screen (e.g., EtOH, ACN, DMF, NMP) solubility_ok->solvent_screen No optimize_temp 3. Optimize Temperature & Reaction Time solubility_ok->optimize_temp Yes solvent_screen->check_solubility monitor_tlc Monitor by TLC optimize_temp->monitor_tlc check_catalyst 4. Evaluate Catalyst System (if applicable) monitor_tlc->check_catalyst catalyst_ok Is catalyst appropriate for solvent? check_catalyst->catalyst_ok catalyst_screen Screen Catalysts (e.g., Acidic vs. Basic) catalyst_ok->catalyst_screen No success Yield Improved catalyst_ok->success Yes catalyst_screen->check_catalyst

Caption: Troubleshooting workflow for low-yield synthesis.

Issue 2: Formation of Multiple Products or Regioisomers

Question: My TLC and NMR show a mixture of products. How can I improve the selectivity of my reaction?

Answer: The formation of regioisomers is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted aminopyridines.[4] The solvent plays a subtle but critical role in directing the reaction toward a single isomer.

Potential Causes & Solutions:

  • Lack of Regiocontrol in Cyclocondensation: In the reaction between an aminopyrazole and an unsymmetrical dicarbonyl compound, the nucleophilic attack can occur at two different carbonyl carbons, leading to two different regioisomers.

    • Causality: The reaction typically proceeds via nucleophilic attack from the exocyclic amino group of the pyrazole. The more electrophilic carbonyl group of the dicarbonyl compound will react preferentially.[4] Solvent choice can influence the relative electrophilicity of these sites.

    • Solution: Fine-tuning the reaction conditions is key. Switching to a more viscous or a more coordinating solvent can sometimes influence the transition state geometry and favor one isomer. For example, using acetic acid might favor one regioisomer over another compared to a non-acidic solvent like DMF.[4][9]

  • Side Reactions Promoted by Solvent: The solvent itself can sometimes participate in or promote unwanted side reactions. For instance, protic solvents like ethanol could potentially compete as nucleophiles under certain conditions.

    • Solution: If you suspect solvent-induced side reactions, switch to an aprotic solvent (e.g., acetonitrile, dioxane, or toluene). It is also worth investigating solvent-free conditions, often facilitated by microwave irradiation, which can offer high yields and improved selectivity.[10][11]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of pyrazolo[1,5-a]pyridines.

Q1: How do I choose the best starting solvent for my pyrazolo[1,5-a]pyridine synthesis?

A1: The optimal solvent depends heavily on the specific synthetic route you are employing.

  • For [3+2] Cycloadditions: A common starting point is acetonitrile. It is a polar aprotic solvent that effectively solubilizes many organic compounds and has been shown to provide excellent yields.[1][2] N-Methylpyrrolidone (NMP) is an excellent choice for reactions that can proceed at room temperature under metal-free conditions.[6][8]

  • For Cyclocondensations with 1,3-Dicarbonyls: Glacial acetic acid is a classic choice as it serves as both the solvent and the acid catalyst, driving the condensation and subsequent dehydration.[4] Ethanol is another frequently used protic solvent.[12]

  • For Microwave-Assisted Syntheses: Often, high-boiling polar solvents like DMF or ethanol are used.[9][10] However, a key advantage of microwave chemistry is the potential for solvent-free reactions, which should be considered for a greener and often more efficient process.[10][11]

Q2: What is the mechanistic role of the solvent in the reaction?

A2: The solvent is not just a medium for the reaction; it is an active participant that can influence the reaction pathway and rate.

  • Stabilization of Intermediates: Polar solvents can stabilize charged intermediates or transition states, accelerating the reaction. For example, in the formation of N-iminopyridinium ylides, a polar solvent can help stabilize the charge-separated ylide species.

  • Solvation of Reactants: The ability of the solvent to solvate the reactants affects their effective concentration and reactivity.

  • Proton Transfer: Protic solvents like ethanol or acetic acid can act as proton donors or acceptors, facilitating key steps like tautomerization or dehydration in cyclocondensation reactions.[4][10]

Q3: Can changing the solvent affect the reaction work-up and product purification?

A3: Absolutely. A well-chosen solvent can simplify the purification process significantly.

  • High-Boiling Solvents (DMF, NMP, DMSO): These can be difficult to remove under reduced pressure. If your product is stable, a high-vacuum distillation might be required. Alternatively, if the product is insoluble in water, an aqueous work-up can be used to wash away the high-boiling solvent.

  • Low-Boiling Solvents (Acetonitrile, Ethanol, DCM): These are easily removed with a rotary evaporator, simplifying the isolation of the crude product.

  • Product Precipitation: Sometimes, a solvent system can be designed where the product crystallizes out of the reaction mixture upon cooling, providing a very simple and effective purification method.[3]

  • Purification by Chromatography: The choice of reaction solvent can impact your initial purification strategy. For example, if the reaction is run in a non-polar solvent like toluene, you might be able to directly load the crude mixture onto a silica gel column. If a polar solvent like DMF is used, you will need to remove it completely before attempting chromatography.[5]

Part 3: Data & Protocols

Table 1: Effect of Solvent on a Model [3+2] Cycloaddition Reaction

The following table summarizes the results from a study on the reaction of 1-amino-2(1H)-pyridine-2-imine derivative with dimethyl acetylenedicarboxylate, illustrating the profound impact of solvent choice on product yield under both conventional heating and sonication.[1][2]

EntrySolventMethodYield (%)
1EthanolHeating54
2EthanolSonication69
3MethanolHeating50
4MethanolSonication65
5Acetonitrile Heating 70
6Acetonitrile Sonication 92
7DioxaneHeating45
8DioxaneSonication60
9DMFHeating60
10DMFSonication75
11TolueneHeating35
12TolueneSonication50

Data adapted from Al-Mousawi, S. M., et al. (2019).[1][2] As shown, acetonitrile provided the highest yield, especially when combined with sonication.

General Experimental Protocol: Acetic Acid-Promoted Synthesis of a Pyrazolo[1,5-a]pyridine

This protocol is based on a cross-dehydrogenative coupling reaction, which provides a robust method for synthesizing highly substituted pyrazolo[1,5-a]pyridines.[3]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification r1 1. Combine N-amino-2-iminopyridine (3 mmol) and 1,3-dicarbonyl compound (3 mmol) in a reaction vessel. r2 2. Add Ethanol (10 mL) as the primary solvent. r1->r2 r3 3. Add Acetic Acid (6 equiv) as co-solvent and promoter. r2->r3 rxn 4. Stir the mixture at 130 °C under an O2 atmosphere (1 atm) for 18 hours. r3->rxn w1 5. Cool the reaction mixture to room temperature. rxn->w1 w2 6. Collect the formed crystals by filtration. w1->w2 w3 7. Recrystallize the solid from an appropriate solvent (e.g., Ethanol) to obtain the pure product. w2->w3

Caption: Experimental workflow for pyrazolo[1,5-a]pyridine synthesis.

Step-by-Step Methodology:

  • Reagent Combination: In a suitable reaction vessel equipped with a stir bar and condenser, combine the N-amino-2-iminopyridine derivative (1.0 eq) and the 1,3-dicarbonyl compound (1.0 eq).

  • Solvent Addition: Add ethanol (as the primary solvent) followed by acetic acid (6.0 eq). The use of ethanol as the main solvent with acetic acid as a promoter was found to be optimal.[3]

  • Reaction Conditions: Place the vessel under an atmosphere of oxygen (a balloon is sufficient) and heat the mixture to 130 °C with vigorous stirring for 18 hours.

  • Monitoring: The reaction progress can be monitored by TLC (e.g., using a mobile phase of ethyl acetate/hexanes).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Isolation: The product often crystallizes directly from the reaction mixture. Collect the solid by vacuum filtration, washing with a small amount of cold ethanol.

  • Purification: If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/dioxane mixture) to yield the pure pyrazolo[1,5-a]pyridine.[7]

Plausible Reaction Mechanism: [3+2] Annulation-Aromatization

The synthesis of pyrazolo[1,5-a]pyridines often proceeds through a [3+2] cycloaddition mechanism. The diagram below illustrates a plausible pathway.[13]

G cluster_0 [3+2] Annulation cluster_1 Aromatization A N-Aminopyridine + α,β-Unsaturated Compound B [3+2] Cycloaddition Intermediate A->B TEMPO-Mediated Oxidation C Dehydrogenation B->C D Final Product: Pyrazolo[1,5-a]pyridine C->D Aromatization

Caption: Mechanism for pyrazolo[1,5-a]pyridine formation.

References

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. (2022). ACS Publications. Retrieved from [Link]

  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. (2011). Ingenta Connect. Retrieved from [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Publications. Retrieved from [Link]

  • One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. (2022). Royal Society of Chemistry. Retrieved from [Link]

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. (2019). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. (2017). Organic Chemistry Portal. Retrieved from [Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis and antischistosomal activity of certain pyrazolo[1,5-a]pyrimidines. (2010). ACS Publications. Retrieved from [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. (2022). ResearchGate. Retrieved from [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. (2022). ScienceDirect. Retrieved from [Link]

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. (2019). ACS Publications. Retrieved from [Link]

  • Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities. (2014). PubMed. Retrieved from [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2012). MDPI. Retrieved from [Link]

  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. (2024). Wiley Online Library. Retrieved from [Link]

Sources

Technical Support Center: Pyrazolo[1,5-a]pyridine-2-carbohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyridine-2-carbohydrazide. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. The synthesis, while straightforward in principle, presents several challenges related to impurity profiling and management. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to help you navigate these challenges, ensuring the synthesis of a high-purity final product.

Section 1: The Core Synthetic Pathway

The most common and efficient route to this compound involves the hydrazinolysis of its corresponding ethyl ester, Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate.[1][2] This reaction is typically carried out by refluxing the ester with hydrazine hydrate in an alcoholic solvent. While seemingly simple, the quality of the starting materials and precise control over reaction conditions are paramount to preventing a cascade of potential side reactions.

Synthesis_Pathway Start Ethyl Pyrazolo[1,5-a]pyridine- 2-carboxylate Product Pyrazolo[1,5-a]pyridine- 2-carbohydrazide Start->Product Reflux, 2-5 hours Reagent Hydrazine Hydrate (N₂H₄·H₂O) Solvent: Ethanol Reagent->Start Side_Product Potential Impurities Product->Side_Product Side Reactions

Caption: General synthetic scheme for this compound.

Section 2: Troubleshooting Guide: Diagnosing Common Issues

This section is structured to address problems as they are likely to appear during the experiment.

Question: My reaction is sluggish or incomplete, and TLC analysis shows significant unreacted starting material. What's wrong?

Answer:

This is a common issue that typically points to one of three areas: reagent quality, reaction temperature, or stoichiometry.

  • Reagent Quality (Hydrazine Hydrate): Hydrazine hydrate is hygroscopic and can degrade. Use a fresh, sealed bottle or verify the concentration of an older bottle. The presence of excess water can slow down the transesterification process.

  • Reaction Temperature: The reaction generally requires refluxing in ethanol to proceed at a reasonable rate.[1] Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux. Sub-optimal temperatures will lead to an incomplete reaction.

  • Stoichiometry: While a slight excess of hydrazine hydrate is often used to drive the reaction to completion, a large excess can sometimes complicate purification. A good starting point is 1.5 to 2.5 equivalents of hydrazine hydrate relative to the ester.[3] Insufficient hydrazine will naturally result in unreacted ester.

Pro-Tip: Monitor the reaction every hour using Thin Layer Chromatography (TLC). The disappearance of the starting ester spot (which is less polar than the product) is the best indicator of reaction completion.

Question: I see multiple new spots on my TLC plate besides the product. What are these impurities?

Answer:

The appearance of multiple spots indicates the formation of side products. The identity of these impurities depends on their polarity (Rf value) relative to your product.

Troubleshooting_TLC TLC TLC Plate Analysis: Multiple Spots Observed Rf_High Higher Rf Spot (Less Polar) TLC->Rf_High Check Rf vs. Starting Material Rf_Low Lower Rf Spot (More Polar) TLC->Rf_Low Consider Side Reactions Impurity_Ester Unreacted Starting Ester Rf_High->Impurity_Ester Impurity_Azine Azine Formation (e.g., Salicylaldehyde azine) Rf_Low->Impurity_Azine Impurity_RingOpen Ring-Opened Products Rf_Low->Impurity_RingOpen

Caption: Decision tree for identifying impurities based on TLC analysis.

  • Higher Rf Spot (Less Polar): This is almost certainly your unreacted starting ester , Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate.

  • Lower Rf Spots (More Polar): These are more complex.

    • Ring-Opening Products: Under harsh conditions or with certain contaminants, the pyrazolo-pyridine core can be susceptible to cleavage. Studies on similar heterocyclic systems, like coumarins, have shown that reaction with hydrazine can lead to ring-opening, forming highly polar species like malonohydrazides.[3][4] This is a significant concern if the reaction is overheated or run for an excessive amount of time.

    • Isomeric Impurities: Impurities from the synthesis of the starting ester can carry through. The formation of the pyrazolo[1,5-a]pyridine ring itself can sometimes yield regioisomers depending on the precursors used.[5] These isomers will have very similar polarities and can be difficult to separate.

Question: My final product is an oil or a low-melting solid with broad NMR peaks. How can I purify it effectively?

Answer:

This indicates significant impurities are present. A multi-step purification strategy is required.

  • Step 1: Aqueous Workup: After the reaction, concentrate the mixture to remove the ethanol. Redissolve the residue in a solvent like ethyl acetate or dichloromethane (DCM) and wash with water and then brine. This will remove excess hydrazine hydrate and any highly polar, water-soluble impurities.

  • Step 2: Recrystallization (Primary Method): This is the most effective method for purifying the target carbohydrazide.

    • Recommended Solvents: Ethanol, isopropanol, or acetonitrile are excellent choices. The product should be sparingly soluble at room temperature but fully soluble at the solvent's boiling point. A patent for synthesizing a related compound successfully used isopropanol for crystallization.[6]

    • Protocol: Dissolve the crude product in a minimal amount of hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and hot-filter. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

  • Step 3: Column Chromatography (If Recrystallization Fails): If the product remains impure, silica gel chromatography is necessary. Use a gradient elution system, starting with a non-polar solvent system (e.g., 100% DCM) and gradually increasing the polarity by adding methanol (e.g., 0-5% methanol in DCM).

  • Step 4: Acid Salt Formation (Advanced Technique): For stubbornly impure products, an acid-base purification can be employed. A patent for purifying pyrazoles describes dissolving the crude material in a solvent and treating it with an acid (like HCl) to form the hydrochloride salt.[7] This salt often has different solubility characteristics and can be selectively crystallized, leaving neutral impurities behind in the solvent. The pure free base can then be regenerated by treatment with a mild base.

Section 3: In-Depth FAQs

Q1: What are the key analytical methods for assessing the purity of this compound?

A1: A combination of methods is essential for a complete purity profile.

Analytical MethodPurposeKey Parameters & Expected Results
¹H NMR Structural Confirmation & Impurity IDExpect characteristic peaks for the pyrazolo[1,5-a]pyridine core and the hydrazide protons.[8] Impurities like the starting ester will show signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm).[6]
HPLC Quantitative Purity AssessmentUse a C18 reverse-phase column with a mobile phase like acetonitrile/water with a TFA or formic acid modifier. A pure sample should show a single major peak (>98% area).
GC-MS Detection of Volatile ImpuritiesUseful for detecting residual solvents (e.g., ethanol) or volatile side products. Standard methods for analyzing pyridine and related compounds by GC are well-established.[9][10]
Melting Point Purity IndicatorA sharp melting point range (e.g., within 1-2 °C) is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Q2: Can I use a different base or catalyst for the hydrazinolysis reaction?

A2: It is generally not recommended. The reaction is a nucleophilic acyl substitution where hydrazine itself acts as the nucleophile. Adding a strong base could deprotonate the pyrazole or pyridine rings, leading to unwanted side reactions. The reaction proceeds efficiently under neutral conditions at reflux without the need for a catalyst.[1]

Q3: My starting material, Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate, is not commercially available. What are the main challenges in its synthesis?

A3: The synthesis of the pyrazolo[1,5-a]pyridine core is a well-studied area, but it has its own potential for impurity generation. The most common methods involve the cyclocondensation of an N-aminopyridinium salt or a 5-aminopyrazole with a β-dicarbonyl compound or a related 1,3-bielectrophile.[11][12][13] The main challenge is controlling regioselectivity. If an unsymmetrical biselectrophile is used, two different regioisomers of the final ester can be formed, which can be very difficult to separate and will both react with hydrazine, leading to a mixture of isomeric hydrazide products.[5] Therefore, ensuring the purity of the starting ester is a critical first step in managing the purity of the final product.

Section 4: Key Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a solution of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate (1.0 eq) in anhydrous ethanol (10 mL per gram of ester), add hydrazine hydrate (2.0 eq).[1]

  • Heat the mixture to reflux and stir for 3-5 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM).

  • Once the starting material is consumed, allow the reaction to cool to room temperature. A crystalline product should precipitate.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold anhydrous ethanol, followed by anhydrous ether.

  • Air-dry the product to obtain the crude this compound.

  • Assess purity by melting point and NMR. If necessary, proceed to Protocol 2 for purification.

Protocol 2: Purification by Recrystallization
  • Transfer the crude carbohydrazide to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., isopropanol or ethanol) to the flask.

  • Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution, but avoid using a large excess.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 1 hour to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

  • Verify purity by melting point and an appropriate analytical method (HPLC or NMR).

References

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. Available from: [Link]

  • Tala, S. R., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available from: [Link]

  • Sławiński, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available from: [Link]

  • Al-Najjar, A. A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available from: [Link]

  • Al-Najjar, A. A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available from: [Link]

  • Bala, S., et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. Available from: [Link]

  • Al-Ostath, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Future Medicinal Chemistry. Available from: [Link]

  • Kamal, A. M. (1997). Synthesis of Some New Pyrazolotriazines, Pyrazolothiazines and Pyrazolopyrimidines. Journal of Chemical Research. Available from: [Link]

  • Nguyen, T. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. Available from: [Link]

  • PrepChem. Synthesis of pyridine-2-carboxylic acid hydrazide. Available from: [Link]

  • MySkinRecipes. Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate. Available from: [Link]

  • Abdou, O. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. Available from: [Link]

  • Gómez-García, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available from: [Link]

  • Google Patents. Method for purifying pyrazoles.
  • Neuhaus, S., et al. (2022). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][8][11][14]triazin-7(6H). Molecules. Available from: [Link]

  • Occupational Safety and Health Administration. Pyridine. Available from: [Link]

  • Royal Society of Chemistry. A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. Available from: [Link]

  • Google Patents. Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.
  • ResearchGate. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available from: [Link]

  • SciSpace. The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. Available from: [Link]

  • National Center for Biotechnology Information. Analytical Methods for Determining Pyridine in Biological Materials. Available from: [Link]

  • Abdou, O. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. Available from: [Link]

  • ResearchGate. Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a ]pyrimidines, Azolo[3,4- d ]pyridiazines, and Thieno[2,3- b ]pyridines Containing Triazole Moiety. Available from: [Link]

  • ResearchGate. Recent synthetic methodologies for pyrazolo[1,5- a ]pyrimidine. Available from: [Link]

  • Sławiński, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available from: [Link]

  • ResearchGate. Facile route to novel 2-pyridone, pyrazolo[3,4-d]-1,2,3-triazine, and pyrazolo[3,4-d]- and [1,5-a]-pyrimidine derivatives. Available from: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Pyrazolo[1,5-a]pyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Pyrazolo[1,p5-a]pyridine-2-carbohydrazide. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions that arise during the scale-up of this important heterocyclic compound. As Senior Application Scientists, we combine established chemical principles with real-world laboratory experience to help you navigate the challenges of moving from bench-scale synthesis to larger, more demanding production runs.

The synthesis of Pyrazolo[1,5-a]pyridine-2-carbohydrazide is a multi-step process, and scaling up introduces challenges that may not be apparent at the milligram or gram scale.[1] This guide will focus on the common two-step synthetic route and the potential pitfalls at each stage.

Synthetic Pathway Overview

The typical synthesis involves two key transformations:

  • Step 1: Cyclocondensation to form the Pyrazolo[1,5-a]pyridine core, specifically the ethyl ester precursor.

  • Step 2: Hydrazinolysis of the ethyl ester to yield the final this compound product.

Synthesis_Pathway A N-aminopyridine C Ethyl pyrazolo[1,5-a]pyridine-2-carboxylate A->C Cyclocondensation B Ethyl propiolate B->C E This compound C->E Hydrazinolysis D Hydrazine hydrate D->E

Caption: General synthetic route for this compound.

Part 1: Troubleshooting the Cyclocondensation Step (Formation of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate)

This initial step is critical for the overall yield and purity of your final product. The reaction typically involves the cycloaddition of an N-aminopyridine with an acetylenic ester.[2]

Frequently Asked Questions & Troubleshooting

Question 1: My cyclocondensation reaction is sluggish or not going to completion, even with extended reaction times. What are the likely causes and how can I fix this?

Answer: This is a common issue when scaling up. Several factors could be at play:

  • Insufficient Mixing: In larger reaction vessels, ensuring homogenous mixing is crucial. Dead spots in the reactor can lead to localized concentration gradients and incomplete reactions.

    • Recommendation: Increase the stirring rate and consider using an overhead stirrer with a properly sized impeller for larger volumes. For reactions exceeding 5L, baffled flasks can improve mixing efficiency.

  • Temperature Control: Inadequate heating or hotspots can lead to inconsistent reaction rates and potential side product formation.

    • Recommendation: Use a temperature-controlled mantle or oil bath with good heat transfer. For very large-scale reactions, a jacketed reactor is recommended. Ensure the thermometer is placed correctly to measure the internal reaction temperature, not the bath temperature.

  • Purity of Starting Materials: Impurities in the N-aminopyridine or the ethyl propiolate can inhibit the reaction.

    • Recommendation: Verify the purity of your starting materials by NMR or GC-MS. If necessary, purify them before use. N-aminopyridines can be particularly susceptible to degradation.

  • Solvent Choice and Volume: The solvent plays a key role in reactant solubility and reaction kinetics.[3]

    • Recommendation: Ensure your reactants are fully soluble at the reaction temperature. If you are experiencing solubility issues on scale-up, you may need to increase the solvent volume. Common solvents for this reaction include ethanol, toluene, or DMF.

Question 2: I am observing the formation of significant byproducts, leading to a low yield of the desired ethyl pyrazolo[1,5-a]pyridine-2-carboxylate. How can I improve the selectivity?

Answer: Side reactions become more prevalent at larger scales. Here's how to address them:

  • Regioisomer Formation: The cyclocondensation can sometimes lead to the formation of regioisomers, which can be difficult to separate.[3]

    • Recommendation: The regioselectivity is often influenced by the substituents on the pyridine ring and the reaction conditions. Lowering the reaction temperature may favor the formation of the desired isomer. It is also advisable to consult the literature for specific substrates.[2]

  • Polymerization of Ethyl Propiolate: Ethyl propiolate can polymerize, especially at higher temperatures or in the presence of certain impurities.

    • Recommendation: Add the ethyl propiolate dropwise to the heated solution of the N-aminopyridine rather than mixing them all at once. This keeps the concentration of the propiolate low at any given time, minimizing polymerization.

  • Degradation of Reactants or Product: Prolonged reaction times at high temperatures can lead to degradation.

    • Recommendation: Monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, proceed with the work-up promptly.

Experimental Protocol: Scale-up of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

This protocol is a general guideline and may require optimization for your specific setup.

  • Reactor Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge the N-aminopyridine and the solvent (e.g., ethanol).

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon).

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Addition of Reagent: Once reflux is achieved, add the ethyl propiolate dropwise via the dropping funnel over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the N-aminopyridine is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Cyclocondensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with N-aminopyridine & Solvent B Purge with Inert Gas A->B C Heat to Reflux B->C D Dropwise Addition of Ethyl Propiolate C->D E Monitor by TLC/LC-MS D->E F Cool to Room Temperature E->F G Solvent Removal F->G H Recrystallization G->H I Pure Ethyl Ester H->I

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Technical Support Center: Pyrazolo[1,5-A]pyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Stability and Storage for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Common Stability and Storage Issues

Researchers may encounter challenges in maintaining the integrity of Pyrazolo[1,5-A]pyridine-2-carbohydrazide. The following table outlines potential issues, their probable causes, and actionable solutions to mitigate degradation.

Observed Issue Potential Cause(s) Recommended Solution(s)
Discoloration of Solid Compound (e.g., yellowing) Oxidation or exposure to light.Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to ambient light during handling.
Decreased Purity Over Time (as determined by HPLC, etc.) Gradual degradation due to improper storage conditions (temperature, humidity). Hydrolysis of the carbohydrazide group.Store at recommended low temperatures (e.g., 2-8°C or -20°C for long-term storage), in a desiccated environment. Avoid exposure to moisture.[1][2][3]
Poor Solubility or Presence of Insoluble Particulates Formation of degradation products. Potential polymerization or reaction with contaminants.Re-purify a small sample if possible. For future use, ensure the compound is stored in a clean, dry container, away from reactive materials.
Inconsistent Experimental Results Degradation of the stock solution.Prepare fresh stock solutions for critical experiments. If storing solutions, use anhydrous solvents and store at low temperatures, protected from light. Conduct a quick purity check of the stock solution before use.
Unexpected Reaction Byproducts Reaction with acidic or basic contaminants. Incompatibility with certain solvents or reagents.Ensure all glassware is neutral and dry. Be mindful of the potential for hydrolysis under acidic or basic conditions.[4][5] Avoid strong oxidizing agents.[3]

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture. It is recommended to store it in a cool, dry, and dark place. For extended periods, storage at 2-8°C or frozen at -20°C in a desiccated environment is advisable to minimize thermal degradation and hydrolysis. Storing under an inert atmosphere (argon or nitrogen) can further prevent oxidative degradation.

Q2: How should I handle the compound during weighing and preparation of solutions?

A2: Handle the solid compound in an environment with controlled humidity, if possible. Use clean, dry spatulas and glassware to prevent contamination. As with many fine chemicals, minimizing dust generation is a good practice. For preparing solutions, use high-purity, anhydrous solvents.

Q3: Can I store this compound in a solution? If so, what are the best practices?

A3: While freshly prepared solutions are always best, if storage is necessary, dissolve the compound in a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF). Store the solution in a tightly capped vial with minimal headspace at -20°C or lower. Protect the solution from light. It is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Stability and Degradation

Q4: What are the likely degradation pathways for this compound?

A4: Based on its structure, the primary degradation pathways are likely to be:

  • Hydrolysis: The carbohydrazide functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, yielding the corresponding carboxylic acid and hydrazine.[4][5][6]

  • Oxidation: The pyridine ring and the hydrazide group can be susceptible to oxidation, especially in the presence of light, air, and certain metal ions.

  • Thermal Degradation: Like many organic molecules, elevated temperatures can lead to decomposition. Hydrazide-containing compounds, in particular, can be thermally sensitive.[7][8][9][10][11]

  • Photodegradation: Although pyrazolo[1,5-a]pyridine derivatives have been studied as fluorophores, suggesting some photostability, prolonged exposure to UV or high-intensity light may lead to degradation.[12][13]

Q5: Is this compound sensitive to pH?

A5: Yes, the carbohydrazide moiety is prone to acid- and base-catalyzed hydrolysis.[4][5] Therefore, it is crucial to avoid strongly acidic or basic conditions during storage and in your experimental setups unless the reaction chemistry requires it. Buffering your solutions to a neutral pH can help improve stability.

Q6: Are there any known chemical incompatibilities?

A6: Yes, based on the chemistry of the carbohydrazide and pyrazolo[1,5-a]pyridine moieties, you should avoid:

  • Strong Oxidizing Agents: These can react with the hydrazide group and the heterocyclic ring system.[3]

  • Strong Acids and Bases: These can catalyze the hydrolysis of the carbohydrazide.[3][4][5]

  • Reactive Carbonyl Compounds (Aldehydes and Ketones): The hydrazide can react to form hydrazones.

Experimental Protocol: Forced Degradation Study

To gain a deeper understanding of the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.[14][15][16][17] This involves subjecting the compound to various stress conditions and analyzing the degradation products.

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound and a solution in an oven at a controlled temperature (e.g., 70°C) for a set duration.

    • Photodegradation: Expose the solid compound and a solution to a light source (e.g., a photostability chamber with UV and visible light) for a defined period.

  • Sample Analysis:

    • At various time points, withdraw aliquots from each stress condition.

    • If necessary, neutralize the acidic and basic samples.

    • Analyze all samples, including an unstressed control, by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage of degradation of the parent compound.

  • Identify and quantify the major degradation products.

This forced degradation study will provide valuable insights into the stability of this compound and help in developing robust analytical methods and stable formulations.[14][15][16][17]

Logical Workflow for Troubleshooting Stability Issues

Stability_Troubleshooting start Start: Inconsistent Results or Suspected Degradation check_solid Check Solid Compound Is there visible discoloration or clumping? start->check_solid check_solution Check Stock Solution Is it cloudy, discolored, or old? start->check_solution solid_yes Yes check_solid->solid_yes  Problem Found solid_no No check_solid->solid_no  Looks OK solution_yes Yes check_solution->solution_yes  Problem Found solution_no No check_solution->solution_no  Looks OK action_solid Action: Store under inert gas, in the dark, and desiccated. Consider re-purification. solid_yes->action_solid investigate_protocol Investigate Experimental Protocol Are there potential incompatibilities (pH, reagents)? solid_no->investigate_protocol action_solution Action: Prepare fresh solution. Use anhydrous solvent. Store at -20°C or below, protected from light. solution_yes->action_solution solution_no->investigate_protocol end End: Stability Issue Resolved action_solid->end action_solution->end protocol_yes Yes investigate_protocol->protocol_yes  Potential Issue protocol_no No investigate_protocol->protocol_no  No Obvious Issue action_protocol Action: Modify protocol to avoid harsh pH. Check for reactive species (e.g., strong oxidizers). protocol_yes->action_protocol perform_stability_study Perform Forced Degradation Study to identify specific stressors. protocol_no->perform_stability_study action_protocol->end perform_stability_study->end

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Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis and Validation of Pyrazolo[1,5-a]pyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold

For researchers, scientists, and professionals in drug development, the pyrazolo[1,5-a]pyridine core is a privileged scaffold. Its unique bicyclic structure, fusing a pyrazole and a pyridine ring, imparts a distinct three-dimensional architecture that has proven fruitful in the pursuit of novel therapeutics.[1] This heterocyclic system is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and antifungal properties.[1] Furthermore, compounds bearing this moiety have been developed for treating neurological and central nervous system disorders such as Parkinson's disease and schizophrenia.[1] The carbohydrazide functional group, a key pharmacophore, is often introduced to modulate the physicochemical properties of a lead compound and to serve as a versatile synthetic handle for further derivatization.

This guide provides an in-depth validation of a robust synthesis method for Pyrazolo[1,5-a]pyridine-2-carbohydrazide, a valuable building block for drug discovery programs. We will objectively compare this validated method with alternative synthetic strategies, supported by experimental data, and provide detailed protocols for both synthesis and analytical validation.

Comparative Analysis of Synthetic Methodologies for the Pyrazolo[1,5-a]pyridine Core

The synthesis of the pyrazolo[1,5-a]pyridine scaffold can be approached through several distinct pathways. The choice of method often depends on the desired substitution pattern, scalability, and the availability of starting materials. Here, we compare three prominent methods.

Method Starting Materials Key Reaction Type Typical Yields Advantages Disadvantages Reference
Method A: Validated Two-Step Synthesis via Ester Intermediate N-amino-2-iminopyridines and β-ketoestersCross-dehydrogenative coupling and hydrazinolysis80-95% (for ester)High yields, readily available starting materials, good functional group tolerance.Two distinct reaction steps are required.[1][2]
Method B: One-Pot Three-Component Reaction 3-amino-1H-pyrazoles, aldehydes, and activated methylene compoundsCondensation/Cyclization60-85%High atom economy, procedural simplicity.Can be sensitive to substrate scope, potential for side product formation.[3]
Method C: Oxidative [3+2] Cycloaddition N-aminopyridines and α,β-unsaturated carbonyl compoundsOxidative Cycloaddition70-90%Metal-free conditions, good regioselectivity.Requires an oxidizing agent, may not be suitable for sensitive substrates.[4][5]

Causality Behind Method Selection:

For the synthesis of this compound, Method A was chosen for validation due to its consistently high yields and the generation of a stable, easily purified ester intermediate, Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate. This intermediate provides a clean and efficient entry point for the subsequent hydrazinolysis to the target carbohydrazide. While one-pot methods like Method B are attractive for their efficiency, they can present challenges in purification and may not be as readily adaptable to the specific substitution pattern required for our target molecule. Method C, while elegant, introduces an oxidative step that could potentially lead to undesired side reactions with the hydrazide moiety if attempted in a one-pot fashion.

Validated Synthesis Protocol for this compound

This validated two-step protocol provides a reliable and scalable route to the target compound.

G cluster_0 Step 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate cluster_1 Step 2: Synthesis of this compound A N-amino-2-iminopyridine C Acetic Acid, O2 A->C B Ethyl Acetoacetate B->C D Ethanol, 130°C, 18h C->D E Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate D->E F Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate G Hydrazine Hydrate F->G H Ethanol, Reflux, 5h G->H I This compound H->I G A Synthesized Product B HPLC-UV A->B C NMR (1H & 13C) A->C D Mass Spectrometry A->D E Purity Assessment (>98%) B->E F Structural Confirmation C->F G Molecular Weight Verification D->G

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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Pyrazolo[1,5-a]pyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of rigorous scientific practice. Pyrazolo[1,5-a]pyridine derivatives, for instance, are a class of nitrogen-rich bicyclic systems that have garnered significant attention for their diverse biological activities, including their potential as kinase inhibitors and antitumor agents.[1][2] This guide provides an in-depth, comparative analysis of the key spectroscopic techniques required to confirm the structure of a specific derivative, Pyrazolo[1,5-a]pyridine-2-carbohydrazide.

As a self-validating system, the convergence of data from multiple spectroscopic methods provides the highest level of confidence in structural elucidation. We will explore the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), comparing these predictions with established data from closely related analogues to provide a comprehensive analytical framework.

The Analytical Workflow: A Multi-faceted Approach to Structural Verification

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Convergence & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Confirmation Structural Confirmation FTIR->Confirmation NMR->Confirmation MS->Confirmation

Caption: A generalized workflow for the synthesis and spectroscopic confirmation of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

In the ¹H NMR spectrum of this compound, we expect to see distinct signals for the aromatic protons of the pyrazolo[1,5-a]pyridine core, as well as signals for the hydrazide N-H protons. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are particularly informative for confirming the substitution pattern.

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in the molecule and offers insight into their hybridization and chemical environment. The carbonyl carbon of the carbohydrazide group is expected to appear significantly downfield.

Table 1: Predicted NMR Data for this compound and Comparison with a Related Derivative

Assignment Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm) 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (¹³C NMR, δ, ppm)[3]
C=O-~165162.4
Pyrazolo Ring C-~140-150141.9, 142.6, 147.4, 155.5
Pyridine Ring C-~110-145103.8, 115.7, 127.8, 128.1, 128.5, 137.2
Pyrazolo Ring H~6.5-8.5--
Pyridine Ring H~7.0-9.0--
-NH-NH₂~4.5 (broad), ~9.5 (broad)--

Note: Predicted values are based on the analysis of structurally similar compounds.[3][4] The comparison compound highlights the typical chemical shift ranges for the carbons of the pyrazolo[1,5-a]pyridine core.

FT-IR Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

For this compound, we anticipate characteristic absorption bands for the N-H and C=O bonds of the carbohydrazide moiety, as well as vibrations associated with the aromatic rings.

Table 2: Key FT-IR Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Reference Data for Pyrazine Carbohydrazide Derivatives (cm⁻¹)[5]
N-H (Amine/Amide)Stretching3200-34003180-3255
C-H (Aromatic)Stretching3000-3100~3037
C=O (Amide I)Stretching1650-16801672-1690
C=N, C=C (Aromatic)Stretching1450-1600-
N-H (Amide II)Bending1510-1550-

The presence of strong absorption bands in these regions provides compelling evidence for the carbohydrazide functional group and the aromatic core. The IR spectra of related pyrazine carbohydrazide derivatives show similar characteristic bands for the N-H and C=O stretching vibrations.[5]

Mass Spectrometry: Determining the Molecular Weight and Formula

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can also provide information about its elemental composition through high-resolution mass spectrometry (HRMS).

For this compound (C₈H₈N₄O), the expected monoisotopic mass is approximately 176.07 g/mol . Electrospray ionization (ESI) is a soft ionization technique that would likely produce a prominent protonated molecular ion peak [M+H]⁺ at m/z 177.077.

Table 3: Predicted and Comparative Mass Spectrometry Data

Compound Molecular Formula Calculated Monoisotopic Mass ( g/mol ) Expected [M+H]⁺ (m/z) Reference [M+H]⁺ (m/z) for a Pyrazolo[3,4-b]pyridine Derivative[6]
This compoundC₈H₈N₄O176.0698177.0776264.1134 (for C₁₆H₁₄N₃O⁺)

The observation of the correct molecular ion peak, especially with high-resolution mass spectrometry that can confirm the elemental formula, is a critical piece of data for structural confirmation.

Experimental Protocols

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Utilize proton decoupling to obtain singlet peaks for each carbon. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

General FT-IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal or KBr pellet is recorded and subtracted from the sample spectrum.

General Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump. Utilize Electrospray Ionization (ESI) in positive ion mode.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500). For HRMS, use a high-resolution instrument like a TOF or Orbitrap analyzer.

Conclusion: A Unified Picture

The structural confirmation of this compound is a process of building a coherent and self-supporting case based on evidence from multiple spectroscopic techniques. The predicted NMR data, based on established values for the pyrazolo[1,5-a]pyridine scaffold, would confirm the precise arrangement of protons and carbons.[3][4] The characteristic FT-IR absorptions would provide undeniable evidence of the key carbohydrazide functional group, a feature also seen in related heterocyclic hydrazides.[5] Finally, mass spectrometry would anchor the structure by confirming the molecular weight and elemental composition. By comparing these expected data points with a rich database of analogous compounds, researchers can confidently and definitively establish the structure of this and other novel pyrazolo[1,5-a]pyridine derivatives, paving the way for their further investigation in medicinal chemistry and materials science.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. PMC. NIH.
  • ChemicalBook. (n.d.). Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR spectrum.
  • ChemicalBook. (n.d.). PYRAZOLO[1,5-A]PYRIMIDINE(274-71-5) 1H NMR spectrum.
  • Polo-Cuadrado, E., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Publishing.
  • (2025). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Spectroscopic Analysis of New Pyrazolium Derivatives.
  • (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.
  • (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. NIH.
  • (2025). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate.
  • (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
  • (n.d.). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PMC. PubMed Central.
  • Baxendale Group. (2020). A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives. Durham University.
  • (2015). SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES.
  • (n.d.). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PMC. PubMed Central.
  • (n.d.). New carbohydrazide derivatives of 1H-pyrazolo[3,4-b]pyridine and trypanocidal activity.
  • (2025). Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines. ResearchGate.
  • (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
  • BOC Sciences. (n.d.). CAS 80537-15-1 this compound.
  • (n.d.). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences.
  • (2023). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. MDPI.
  • BLD Pharm. (n.d.). 80537-15-1|this compound.
  • (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • (n.d.). (PDF) 5-Carbohydrazide and 5-carbonylazide of pyrazolo[3,4- b ]pyridines as reactive intermediates in the synthesis of various heterocyclic derivatives. ResearchGate.
  • (n.d.). Pyrazolo[1,5-A]pyridin-2-ylmethanamine | C8H9N3 | CID 55255947. PubChem.
  • (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).. ResearchGate.
  • (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU.
  • (2025). Pyrazolo[1,5-A]quinazoline scaffold as 5-deaza analogue of pyrazolo[5,1-c][7][8][9]benzotriazine system: Synthesis of new derivatives, biological activity on GABA A receptor subtype and molecular dynamic study. ResearchGate. Retrieved from

  • (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PMC. PubMed Central.
  • Pogány, P., et al. (2008). FT-IR and theoretical study of 3,5-dimethyl-1H-pyrazole-1-carboxamidine (L) and the complexes CoL2(H2O)2(NO3)2, NiL2(H2O)2(NO3)2. PubMed.

Sources

A Comparative Crystallographic Guide to Pyrazolo[1,5-a]pyridine-2-carbohydrazide Derivatives: Unveiling Solid-State Architectures for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold is a cornerstone for the development of novel therapeutics, with derivatives exhibiting a wide spectrum of biological activities, including anticancer and anti-inflammatory properties. The addition of a carbohydrazide moiety at the 2-position introduces a versatile functional group capable of forming diverse hydrogen bonding networks and serving as a key synthon for more complex molecular architectures. Understanding the three-dimensional arrangement of these molecules in the solid state through X-ray crystal structure analysis is paramount for elucidating structure-activity relationships (SAR) and guiding the rational design of next-generation therapeutic agents.

This guide presents a comparative analysis of the X-ray crystal structure of a key precursor, ethyl pyrazolo[1,5-a]pyridine-2-carboxylate, and related hydrazone derivatives, providing critical insights into the conformational preferences and intermolecular interactions that govern their crystal packing. While crystallographic data for a series of pyrazolo[1,5-a]pyridine-2-carbohydrazide derivatives is not yet widely available in the public domain, this guide establishes a foundational understanding by examining closely related structures and outlining the experimental and analytical workflows essential for such investigations.

The Strategic Importance of Crystallographic Analysis

The precise knowledge of a molecule's three-dimensional structure, including bond lengths, bond angles, and torsion angles, is fundamental to understanding its chemical behavior and biological function. For drug development professionals, a crystal structure provides an empirical basis for computational modeling, such as docking studies, and informs synthetic strategies aimed at optimizing potency and selectivity. The carbohydrazide functional group, with its hydrogen bond donors (-NH, -NH2) and acceptor (C=O), is particularly influential in dictating the supramolecular assembly of molecules in the crystal lattice, which can impact physicochemical properties like solubility and stability.

Experimental Workflow: From Synthesis to Structure Elucidation

The journey from a synthesized compound to a refined crystal structure is a meticulous process requiring both chemical intuition and technical precision. The following protocol outlines the key stages involved in the X-ray crystal structure analysis of pyrazolo[1,5-a]pyridine derivatives.

Synthesis and Crystallization: The Critical First Steps

The synthesis of this compound typically begins with the corresponding ethyl ester, ethyl pyrazolo[1,5-a]pyridine-2-carboxylate. This precursor is then reacted with hydrazine hydrate, often in an alcoholic solvent under reflux, to yield the desired carbohydrazide.

Obtaining diffraction-quality single crystals is often the most challenging step.[1] This process involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly. Factors such as solvent polarity, temperature, and the presence of impurities can significantly influence crystal growth.

Caption: Workflow from synthesis to crystallization.

X-ray Diffraction Data Collection and Structure Refinement

Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure. The collected data is then processed to determine the unit cell dimensions and space group, and ultimately to solve and refine the crystal structure, yielding a detailed model of the atomic arrangement.

Caption: X-ray diffraction and structure refinement process.

Comparative Structural Analysis

To provide a framework for understanding the structural nuances of this compound derivatives, we will compare the crystallographic data of a key precursor, Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate (1) , with a structurally related Pyrazole-Hydrazone Derivative (2) . This comparison will highlight the influence of the core scaffold and the hydrazone moiety on the overall molecular conformation and crystal packing.

ParameterEthyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate (1)[2]Pyrazole-Hydrazone Derivative (2)[3]
Chemical FormulaC₁₈H₁₈N₂O₂Varies based on substituents
Crystal SystemMonoclinicVaries (e.g., Monoclinic)
Space GroupP2₁/cVaries (e.g., P2₁/c)
a (Å)6.8352 (3)Varies
b (Å)30.3999 (11)Varies
c (Å)7.5409 (3)Varies
β (°)97.375 (2)Varies
V (ų)1553.96 (11)Varies
Z4Varies
Key Intermolecular InteractionsC-H···O hydrogen bondsN-H···N, C-H···O, π-π stacking

Table 1: Comparative Crystallographic Data

Analysis of Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate (1)

The crystal structure of compound 1 reveals a nearly planar pyrazolo[1,5-a]pyridine core. The dihedral angle between this bicyclic system and the p-tolyl ring is 13.45 (3)°.[2] In the crystal lattice, molecules are linked into chains by weak C-H···O hydrogen bonds.[2] This observation is crucial as it demonstrates the role of the ester's carbonyl oxygen as a hydrogen bond acceptor, a role that would be conserved and likely enhanced in the corresponding carbohydrazide.

Insights from Pyrazole-Hydrazone Derivatives

Studies on pyrazole-hydrazone derivatives provide valuable insights into the types of intermolecular interactions that can be expected in this compound structures. The hydrazone moiety (-C=N-NH-C=O) introduces additional hydrogen bond donors and acceptors, leading to more complex and robust supramolecular assemblies. Common interactions observed in the crystal structures of pyrazole-hydrazones include N-H···N and N-H···O hydrogen bonds, as well as π-π stacking interactions between aromatic rings.[3] These interactions play a significant role in stabilizing the crystal packing.

Structure-Activity Relationship (SAR) Implications

The conformation of the pyrazolo[1,5-a]pyridine core and the orientation of the carbohydrazide side chain are critical for biological activity. A planar core, as observed in compound 1 , is often beneficial for insertion into the active sites of enzymes, such as kinases, where π-π stacking interactions with aromatic amino acid residues can occur. The hydrogen bonding capabilities of the carbohydrazide group can facilitate specific interactions with polar residues in a binding pocket, enhancing affinity and selectivity.

By comparing the crystal structures of a series of derivatives with their corresponding biological activities, researchers can establish clear SAR. For example, substitutions on the pyrazolo[1,5-a]pyridine ring or on the terminal nitrogen of the carbohydrazide can modulate the electronic properties and steric profile of the molecule, leading to changes in binding affinity.

Caption: The role of crystal structure in establishing SAR.

Future Perspectives

While this guide provides a foundational comparison based on available structural data of related compounds, the targeted crystallographic analysis of a diverse series of this compound derivatives is a critical next step. Such studies will provide a more comprehensive understanding of the subtle interplay between chemical structure and solid-state architecture in this important class of molecules. The resulting insights will undoubtedly accelerate the development of novel pyrazolo[1,5-a]pyridine-based therapeutics with improved efficacy and safety profiles.

References

  • Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate. National Center for Biotechnology Information. [Link]

  • New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. National Center for Biotechnology Information. [Link]

  • X-ray Crystallography. Creative BioMart. [Link]

Sources

A Comparative Guide to the Bioactivity of Pyrazolo[1,5-a]pyridine Carbohydrazides vs. Amides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold is a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities. Modifications to this core, particularly at the C3 position, have been a fertile ground for the development of novel therapeutic agents. Among the myriad of possible functionalizations, carboxamides and carbohydrazides represent two closely related yet distinct moieties that can significantly influence the pharmacological profile of the parent molecule.

This guide provides a comparative analysis of the bioactivity of pyrazolo[1,5-a]pyridine carbohydrazides and their corresponding amide analogues. While direct head-to-head comparative studies are scarce in the published literature, this document synthesizes available data from various sources to offer insights into their respective therapeutic potential, focusing on anticancer, antimicrobial, and anti-inflammatory activities. We will delve into the structure-activity relationships (SAR) that govern their biological effects and provide detailed experimental protocols for key bioactivity assays.

The Pyrazolo[1,5-a]pyridine Scaffold: A Foundation for Diverse Bioactivity

The fused heterocyclic system of pyrazolo[1,5-a]pyridine is a bioisostere of purine, allowing it to interact with a variety of biological targets. This structural feature has been exploited to develop inhibitors for kinases, modulators of ion channels, and agents targeting various enzymes and receptors. The planarity and aromaticity of the ring system provide a rigid framework for the precise orientation of functional groups, facilitating specific interactions with biological macromolecules.

Carboxamide vs. Carbohydrazide: A Tale of Two Functional Groups

The introduction of a carboxamide (-CONH₂) or a carbohydrazide (-CONHNH₂) group at the C3 position of the pyrazolo[1,5-a]pyridine ring system profoundly impacts the molecule's physicochemical properties, such as hydrogen bonding capacity, lipophilicity, and metabolic stability. These differences, in turn, dictate the compound's pharmacokinetic and pharmacodynamic profiles.

The amide bond is a cornerstone of peptide and protein chemistry and is prevalent in many approved drugs. It can act as both a hydrogen bond donor and acceptor. The carbohydrazide moiety, with its additional N-N bond and terminal amino group, offers a more complex array of hydrogen bonding possibilities and can also act as a precursor for the synthesis of other heterocyclic systems.

Comparative Bioactivity Profile

This section collates and compares the reported biological activities of pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine derivatives bearing either a carboxamide or a carbohydrazide functional group. It is important to note that the data presented is derived from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Anticancer Activity

Both pyrazolo[1,5-a]pyridine carboxamides and pyrazole carbohydrazides have demonstrated significant potential as anticancer agents.

Pyrazolo[1,5-a]pyridine Carboxamides: A number of pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives have shown effectiveness against various cancer cell lines, including colorectal carcinoma (HCT116) and cervical cancer (HeLa) cells[1]. The anticancer activity is often attributed to the inhibition of protein kinases involved in cell proliferation and survival.

Pyrazole Carbohydrazides: Several 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have been reported to inhibit the growth of A549 lung cancer cells and induce apoptosis[2]. Furthermore, 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivatives have exhibited significant antiproliferative activity against various cancer cell lines, including HepG-2, BT474, and BGC823[3].

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazolo[1,5-a]pyrimidine-3-carboxamideHCT116-[1]
Pyrazolo[1,5-a]pyrimidine-3-carboxamideHeLa-[1]
1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazideA549Potent Inhibition[2]
3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazideHepG-20.71[3]
3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazideBT4741.39[3]
3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazideBGC8230.71[3]

Structure-Activity Relationship Insights: For the carboxamides, the nature of the substituent on the amide nitrogen is crucial for activity. For the carbohydrazides, the aryl substituents on the pyrazole ring and the arylmethyl group at the 1-position significantly influence their anticancer potency[2].

Antimicrobial Activity

The threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising template in this area.

Pyrazolo[1,5-a]pyridine Carboxamides: While specific data on the antimicrobial activity of pyrazolo[1,5-a]pyridine carboxamides is limited in the provided search results, related pyrazolo[1,5-a]pyrimidine derivatives have been investigated for such properties[4][5][6].

Pyrazole Carbohydrazides: The carbohydrazide moiety is a known pharmacophore in several antimicrobial agents. Pyrazole carbohydrazide derivatives have been reported to possess antibacterial and antifungal activities[7]. For instance, certain pyrazoline and hydrazone derivatives have shown a wide range of antimicrobial activities with MIC values ranging from 32-512 μg/mL[8].

Compound ClassOrganismMIC (µg/mL)Reference
Pyrazoline/Hydrazone DerivativesVarious Bacteria32-512[8]
Pyridine DerivativesS. aureus, E. coli-[9]

Structure-Activity Relationship Insights: The antimicrobial spectrum and potency of these compounds are highly dependent on the substitution pattern on the pyrazole and pyridine rings[8][9].

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a key research focus.

Pyrazolo[1,5-a]pyridine Carboxamides: Certain pyrazolo[1,5-a]quinazoline-3-carboxamide derivatives have been identified as potent inhibitors of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in inflammation[10].

Pyrazole Carbohydrazides: The anti-inflammatory potential of pyrazole carbohydrazides has been explored, with some derivatives showing promising activity[3].

Compound ClassAssayIC50 (µM)Reference
Pyrazolo[1,5-a]quinazoline-3-carboxamideNF-κB Inhibition< 50[10]
Pyrazole Derivatives--[3]

Structure-Activity Relationship Insights: For the pyrazolo[1,5-a]quinazoline-3-carboxamides, substitutions on the quinazoline ring system play a critical role in their anti-inflammatory potency[10].

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key bioactivity assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., pyrazolo[1,5-a]pyridine carboxamides or carbohydrazides) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well containing the test compound. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis and Logical Relationships

The general synthetic routes to pyrazolo[1,5-a]pyridine-3-carboxamides and carbohydrazides often start from a common intermediate, the corresponding carboxylic acid or ester.

Synthesis A Pyrazolo[1,5-a]pyridine-3-carboxylic Acid/Ester B Pyrazolo[1,5-a]pyridine-3-carboxamide A->B Amine, Coupling Agent C Pyrazolo[1,5-a]pyridine-3-carbohydrazide A->C Hydrazine Hydrate

Caption: General synthetic pathways.

The choice of coupling agent for the amidation step and the reaction conditions for the hydrazinolysis are critical for achieving high yields and purity.

Conclusion

The comparative analysis of pyrazolo[1,5-a]pyridine carbohydrazides and amides, based on the available literature for these and structurally related compounds, suggests that both functional groups can impart significant and diverse biological activities. While carboxamides are well-established pharmacophores in anticancer and anti-inflammatory drug discovery, carbohydrazides show particular promise in the development of novel anticancer and antimicrobial agents.

The subtle structural difference between the amide and carbohydrazide linkage leads to distinct pharmacological profiles, likely due to altered hydrogen bonding capabilities, conformational preferences, and metabolic fates. The carbohydrazide moiety, with its greater hydrogen bonding potential, may offer opportunities for enhanced target engagement.

Ultimately, the choice between a carboxamide and a carbohydrazide functional group in a drug design campaign will depend on the specific biological target and the desired pharmacological profile. Further direct comparative studies on the same pyrazolo[1,5-a]pyridine scaffold are warranted to provide a more definitive understanding of their relative bioactivities and to guide future drug discovery efforts.

References

  • Hassan, A. S., & El-Sayed, W. A. (2017). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. Journal of the Iranian Chemical Society, 14(3), 539-550. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2019). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Mini-Reviews in Medicinal Chemistry, 19(19), 1604-1615. [Link]

  • Crocetti, L., Guerrini, G., Schepetkin, I. A., Melani, F., Giovannoni, M. P., & Quinn, M. T. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 29(5), 1088. [Link]

  • Oh, S., Libardo, M. D. J., Azeeza, S., Pauly, G. T., Roma, J. S. O., Sajid, A., ... & Barry, C. E. (2021). Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479-492. [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., & Al-Ghamdi, A. M. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6289. [Link]

  • Chen, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., Zhang, J., ... & Zhang, Y. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry, 48, 116422. [Link]

  • Gürsoy, E., & Güzeldemirci, N. Ü. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Infectious Diseases and Clinical Microbiology, 1(1), 1-8. [Link]

  • Oh, S., Libardo, M. D. J., Azeeza, S., Pauly, G. T., Roma, J. S. O., Sajid, A., ... & Barry, C. E. (2021). Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Discovery Research Portal, University of Dundee. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2019). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. PubMed. [Link]

  • Hassan, A. S., & El-Sayed, W. A. (2017). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. ResearchGate. [Link]

  • Abdel-Wahab, B. F., & Mohamed, H. A. (2014). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 51(S1), E213-E219. [Link]

  • Lanza, C., Cilibrizzi, A., Micale, N., Grasso, S., & Zappalà, M. (2001). Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. Il Farmaco, 56(5-7), 479-487. [Link]

  • Oh, S., Libardo, M. D. J., Azeeza, S., Pauly, G. T., Roma, J. S. O., Sajid, A., ... & Barry, C. E. (2021). Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents. ResearchGate. [Link]

  • El-Sayed, W. A., Al-Otaibi, A. M., & Abdel-Wahab, B. F. (2021). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules, 26(11), 3183. [Link]

  • Oh, S., Libardo, M. D. J., Azeeza, S., Pauly, G. T., Roma, J. S. O., Sajid, A., ... & Barry, C. E. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. SciSpace. [Link]

  • El-Sayed, W. A., Al-Otaibi, A. M., & Abdel-Wahab, B. F. (2023). Multitargeted Anti‐Inflammatory Agents: Novel Pyrazole and Pyrazolo[1,5‐a]Pyrimidine Carbonic Anhydrase and COX‐2 Inhibitors With Optimal In Vivo Efficacy and Low Toxicity. Chemistry & Biodiversity, e202301407. [Link]

  • Crocetti, L., Guerrini, G., Schepetkin, I. A., Melani, F., Giovannoni, M. P., & Quinn, M. T. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. FLORE. [Link]

  • Kumar, V., & Yusuf, M. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 9(1), 1-10. [Link]

  • de Oliveira, C. S., Lages, G. P., de Oliveira, R. B., & de Lima, M. E. (2012). Pyrazole carbohydrazide derivatives of pharmaceutical interest. Pharmaceuticals, 5(3), 315-337. [Link]

  • El-Faham, A., & Siddiqui, S. M. (2013). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 18(12), 15277-15307. [Link]

  • El-Sayed, W. A., Abdel-Wahab, B. F., & Abdel-Gawad, H. (2019). Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules, 24(6), 1088. [Link]

  • de Oliveira, C. S., Lages, G. P., de Oliveira, R. B., & de Lima, M. E. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. [Link]

  • Singh, R., & Kaur, H. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Drug Discovery Technologies, 18(4), 488-510. [Link]

  • Angeli, A., Guran, C. T., Șalaru, D. L., Drăcea, N. O., Udeanu, D. I., & Supuran, C. T. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 22(19), 10425. [Link]

Sources

The Evolving Landscape of Cancer Therapy: A Comparative Guide to Pyrazolo[1,5-a]pyridine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of more effective and selective cancer therapeutics has led researchers down numerous molecular avenues. Among the most promising are heterocyclic compounds, with the pyrazolo[1,5-a]pyridine scaffold emerging as a "privileged" structure in medicinal chemistry.[1][2] Its inherent drug-like properties and synthetic tractability have made it a cornerstone for the development of a new generation of anticancer agents, particularly kinase inhibitors. This guide provides a comprehensive comparison of the anticancer activity of various pyrazolo[1,5-a]pyridine derivatives, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental data that underscore their therapeutic potential.

The Pyrazolo[1,5-a]pyridine Core: A Versatile Scaffold for Kinase Inhibition

The pyrazolo[1,5-a]pyridine nucleus, a fused bicyclic heteroaromatic system, bears a structural resemblance to purines, the building blocks of DNA and RNA. This similarity allows derivatives to act as antagonists to natural purines in various biological processes, contributing to their diverse pharmacological activities.[1] A significant body of research has demonstrated that this scaffold is an excellent platform for designing inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways often dysregulated in cancer.[3][4] The ability to readily introduce a variety of functional groups at different positions on the pyrazolo[1,5-a]pyridine ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]

Targeting Key Oncogenic Drivers: A Comparative Analysis of Pyrazolo[1,5-a]pyridine Derivatives

The anticancer efficacy of pyrazolo[1,5-a]pyridine derivatives is intrinsically linked to the specific oncogenic pathways they inhibit. This section will compare derivatives based on their primary molecular targets, supported by in vitro and in vivo experimental data.

Tropomyosin Receptor Kinase (Trk) Inhibitors: A Success Story

The Tropomyosin Receptor Kinases (Trks), encoded by the NTRK genes, are a family of receptor tyrosine kinases that have emerged as significant targets in solid tumors.[5] Notably, two of the three FDA-approved drugs for NTRK fusion-positive cancers, Larotrectinib and Entrectinib, are built upon the pyrazolo[1,5-a]pyrimidine framework.[5][6]

Compound Key Structural Features TrkA IC50 (nM) Cancer Cell Line(s) Reference
Larotrectinib 3-carboxamide substitution5Various solid tumors[2]
Entrectinib Macrocyclic ether linkage1.7Various solid tumors[2]
Repotrectinib Second-generation macrocyclic0.17NTRK fusion-positive cancers[2]
Compound 9 2,5-difluorophenyl-substituted pyrrolidine at the 5th position1.7-[5]

Structure-Activity Relationship (SAR) Insights: The SAR studies of Trk inhibitors have revealed several key features. A carboxamide group at the 3-position of the pyrazolo[1,5-a]pyrimidine ring significantly enhances activity.[6] Furthermore, the incorporation of a macrocyclic structure, as seen in Entrectinib and Repotrectinib, can improve potency and overcome resistance mutations.[2][5] The pyrazolo[1,5-a]pyrimidine moiety itself is crucial for establishing a hinge interaction with the Met592 residue in the Trk active site.[5][6]

Cyclin-Dependent Kinase (CDK) Inhibitors: Halting the Cell Cycle

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Several pyrazolo[1,5-a]pyrimidine derivatives have been investigated as dual inhibitors of CDK2 and other kinases, representing a promising strategy to overcome drug resistance.[7]

Compound Target Kinases Mean Growth Inhibition (%) Cancer Cell Lines Reference
Compound 6n CDK2/TRKA43.956 cell lines (NCI-60 panel)[7]
Compound 35 CDK2- (IC50 = 3.53 µM for HepG2)HepG2, MCF7, Hela[8]
Compound 36 CDK2- (IC50 = 0.199 µM for CDK2)-[8]

Mechanism of Action: These derivatives typically function by arresting the cell cycle, often at the G2/M phase, and inducing apoptosis.[9] For instance, compound 18o was shown to cause G2/M phase arrest in HepG-2 liver cancer cells, while compound 18a induced the same effect in MCF-7 breast cancer cells.[9]

SRC Family Kinase Inhibitors: Targeting a Non-Receptor Tyrosine Kinase

The SRC family of non-receptor tyrosine kinases plays a pivotal role in cell proliferation, survival, and migration. The development of selective SRC inhibitors is a key area of cancer research. By combining ligand-based design and phenotypic screening, potent and selective pyrazolopyrimidine-based SRC inhibitors have been identified.[10]

Compound SRC IC50 (nM) Selectivity over ABL In Vivo Activity Reference
eCF506 <1>1000-foldInhibits SRC phosphorylation in tumor xenografts[10]

Expertise in Action: The development of eCF506 exemplifies a modern drug discovery approach. Starting from the promiscuous kinase inhibitor PP1, researchers utilized phenotypic screening against MCF-7 breast cancer cells to guide the design of more selective and potent compounds.[10] This strategy biased the optimization process towards a desired biological outcome rather than solely focusing on a single molecular target.[10]

Other Promising Kinase Targets

The versatility of the pyrazolo[1,5-a]pyridine scaffold extends to a range of other important cancer-related kinases:

  • PI3Kγ/δ Inhibitors: Dual inhibition of PI3Kγ and PI3Kδ is an emerging strategy in cancer immunotherapy. The derivative 20e (IHMT-PI3K-315) demonstrated potent inhibition of both isoforms (IC50 values of 4.0 nM and 9.1 nM, respectively) and suppressed tumor growth in a mouse model.[11]

  • FLT3-ITD Inhibitors: Internal tandem duplications of the FLT3 gene (FLT3-ITD) are common in acute myeloid leukemia (AML). Pyrazolo[1,5-a]pyrimidine derivatives 17 and 19 showed potent inhibition of FLT3-ITD (IC50 = 0.4 nM) and were also effective against quizartinib-resistant mutations.[12]

Experimental Protocols: A Guide to In Vitro Evaluation

The assessment of the anticancer activity of these derivatives relies on a suite of standardized in vitro assays. Here, we outline the methodologies for two fundamental experiments.

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]pyridine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).[9]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

Principle: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). DNA content is stained with a fluorescent dye (e.g., propidium iodide), and the fluorescence intensity of individual cells is measured by a flow cytometer.

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a defined period.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to remove RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.

  • Data Interpretation: Generate a histogram of cell count versus fluorescence intensity to visualize the cell cycle distribution. Quantify the percentage of cells in each phase of the cell cycle.

Visualizing the Pathways and Processes

To better understand the mechanisms of action and experimental workflows, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., Trk, EGFR) Growth_Factor->RTK Binds Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) RTK->Kinase_Cascade Activates Pyrazolo_Pyridine Pyrazolo[1,5-a]pyridine Derivative Pyrazolo_Pyridine->RTK Pyrazolo_Pyridine->Kinase_Cascade Inhibits Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activates Cell_Cycle_Progression Cell Cycle Progression, Proliferation, Survival Transcription_Factors->Cell_Cycle_Progression

Caption: Generalized signaling pathway targeted by pyrazolo[1,5-a]pyridine kinase inhibitors.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Pyrazolo[1,5-a]pyridine Derivatives (various concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Value G->H

Caption: Experimental workflow for the MTT cell viability assay.

Future Directions and Concluding Remarks

The pyrazolo[1,5-a]pyridine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. While significant progress has been made, particularly in the realm of kinase inhibitors, challenges such as acquired drug resistance and off-target effects remain.[4] Future research will likely focus on:

  • Rational Drug Design: Employing computational modeling and structural biology to design derivatives with enhanced selectivity and potency.

  • Targeting Resistance Mechanisms: Developing next-generation inhibitors that can overcome known resistance mutations.

  • Combination Therapies: Investigating the synergistic effects of pyrazolo[1,5-a]pyridine derivatives with other anticancer drugs or immunotherapies.

  • Exploring New Mechanisms: Moving beyond kinase inhibition to explore other potential anticancer mechanisms of this versatile scaffold.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Design, Synthesis and Antitumor Evaluation of Novel Pyrazolopyrimidines and Pyrazoloquinazolines. PMC.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Scilit.
  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry.
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry.
  • Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.
  • Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs. BenchChem.
  • Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive.
  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed.
  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[3][4][9]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI.

  • Recent Advances in the Development of Pyrazole Deriv

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrazolo[1,5-a]pyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutics. The pyrazolo[1,5-a]pyridine ring system is one such "privileged scaffold."[1][2] This fused, rigid N-heterocyclic system provides a robust and synthetically versatile platform for designing molecules that can interact with a wide array of biological targets.[2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and potent kinase inhibitory effects.[1][2][4][5]

This guide focuses specifically on analogs featuring a carbohydrazide moiety, a functional group known to be an important pharmacophore in its own right, often serving as a key building block for more complex heterocycles or acting as a critical hydrogen-bonding component in ligand-receptor interactions.[6][7] While direct literature on the pyrazolo[1,5-a]pyridine-2-carbohydrazide is sparse, we can derive a comprehensive SAR profile by analyzing its close chemical cousins, particularly the well-studied carboxamide derivatives. By examining how structural modifications across the entire molecule influence biological activity, we can establish a logical framework for the rational design of novel and more effective therapeutic agents.

Core Analysis: Deconstructing the Structure-Activity Relationship

The biological activity of a pyrazolo[1,5-a]pyridine analog is not determined by a single feature but by the synergistic interplay of substituents around its core. Below, we dissect the molecule by region to understand the causal links between chemical structure and pharmacological effect.

Modifications of the Pyrazolo[1,5-a]pyridine Core

The strategic placement of functional groups on the bicyclic core is paramount for achieving high potency and selectivity. SAR studies have illuminated the distinct roles of each position.[2]

  • Position 2 (C2) - The Carbohydrazide Anchor: The focus of this guide is the carbohydrazide group (-CONHNH₂) at the C2 position. This group is a potent hydrogen bond donor and acceptor, allowing it to form strong interactions with amino acid residues in a target's active site. Derivatization of the terminal -NH₂ group, for instance, by forming hydrazones with various aldehydes and ketones, is a classic medicinal chemistry strategy to explore the chemical space and modulate properties like lipophilicity, steric bulk, and electronic character, thereby fine-tuning biological activity.[6]

  • Position 3 (C3) - The Potency Modulator: Substitutions at the adjacent C3 position can significantly impact inhibitory power. For instance, in the development of dual CDK2/TRKA kinase inhibitors, replacing a carboxyethyl group with a smaller cyano group at C3 led to a marked increase in activity.[8] This suggests that this position is sensitive to steric bulk, and smaller, electron-withdrawing groups may be favorable for fitting into the ATP-binding pocket of many kinases. The introduction of a carboxamide moiety at this position has also been shown to be a critical factor for enhancing TrkA inhibition.[9]

  • Position 5 (C5) - The Selectivity Driver: The C5 position often extends out towards the solvent-exposed region of a binding site. This makes it an ideal location for introducing larger substituents to enhance selectivity and improve pharmacokinetic properties without disrupting core binding interactions.[10]

    • In the pursuit of selective PI3Kδ inhibitors, attaching an indole group at C5 was found to be highly effective.[10]

    • Similarly, linking a 2,5-difluorophenyl-substituted pyrrolidine to C5 dramatically increased Trk kinase inhibition.[9] This highlights a recurring theme: bulky, often aromatic or heteroaromatic, groups at C5 are key for achieving high-affinity interactions with specific isoforms.

  • Position 7 (C7) - The Hinge-Binding Moiety: The C7 position is crucial for anchoring the molecule into the "hinge region" of many protein kinases, which is a flexible backbone segment connecting the N- and C-lobes of the kinase domain. The introduction of a morpholine ring at this position is a well-established strategy.[10][11] The oxygen atom of the morpholine acts as a critical hydrogen bond acceptor with the backbone amide protons of hinge residues (like Val-828 in PI3Kδ), a fundamental interaction for potent kinase inhibition.[10][11] The high reactivity of the chlorine atom at this position during synthesis makes it a convenient handle for introducing such groups.[10]

Comparative SAR: Key Substituent Effects on Kinase Inhibition

To illustrate these principles, the following table summarizes representative SAR data for pyrazolo[1,5-a]pyrimidine analogs targeting PI3Kδ, a closely related and well-documented scaffold.

Compound ID C2-Substituent C5-Substituent C7-Substituent PI3Kδ IC₅₀ (nM) [10]SAR Insights
Reference -CH₃-Cl-Morpholine>1000The unsubstituted chloro at C5 is insufficient for potent activity. The morpholine at C7 is a necessary but not sufficient feature.
7 -CH₃2-difluoromethyl-benzimidazole-Morpholine21.0Introduction of a bulky, electron-deficient benzimidazole group at C5 dramatically increases potency, highlighting the importance of this position for specific interactions.
13 -CH₃Indole-4-yl-Morpholine4.6The indole scaffold at C5 provides an even better fit, likely through favorable π-stacking or hydrophobic interactions, resulting in a significant boost in inhibitory activity.
54 -CH₂(OBn)Indole-4-yl-Morpholine2.8Further modification at C2 (benzyloxymethyl) while retaining the optimal C5 and C7 substituents leads to the most potent compound, demonstrating the additive nature of SAR at different positions.
Visualizing the Structure-Activity Landscape

The following diagram summarizes the key SAR takeaways for optimizing biological activity in this scaffold.

Caption: Key SAR points for the pyrazolo[1,5-a]pyridine scaffold.

Comparative Analysis with Alternative Scaffolds

The pyrazolo[1,5-a]pyridine core exists within a family of related heterocycles, each with distinct properties.

  • Pyrazolo[1,5-a]pyrimidine: This is perhaps the most closely related and widely studied analog. It shares the fused pyrazole ring but incorporates a second nitrogen into the six-membered ring. This scaffold has also yielded numerous potent kinase inhibitors, such as those targeting PI3Kδ and FLT3-ITD.[10][12] The additional nitrogen atom can alter the electronic properties and hydrogen bonding potential of the core.

  • Pyrazolo[3,4-b]pyridine: This isomer has a different fusion pattern of the pyrazole and pyridine rings.[3] It has also attracted significant interest from medicinal chemists due to its similarity to purine bases, making it a valuable scaffold for targeting enzymes that process nucleotides, such as kinases.[3]

  • Pyrazine-based Inhibitors: Broadening the comparison, pyrazine-containing compounds are also prominent kinase inhibitors.[13] However, the fused, rigid nature of the pyrazolo[1,5-a]pyridine scaffold often provides a conformational advantage, reducing the entropic penalty upon binding and potentially leading to higher affinity.[2]

The advantage of the pyrazolo[1,5-a]pyridine scaffold lies in its proven synthetic tractability and its ability to present substituents in a well-defined three-dimensional arrangement, making it an ideal starting point for fragment-based and structure-based drug design.[2]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR data, standardized and robust experimental protocols are essential.

General Synthesis of Pyrazolo[1,5-a]pyridine Analogs

A common and efficient method for constructing the pyrazolo[1,5-a]pyridine core is through a cyclocondensation reaction.[10][14] The protocol is self-validating as the formation of the bicyclic product can be easily confirmed by mass spectrometry and NMR, with characteristic shifts indicating successful ring fusion.

Step-by-Step Protocol:

  • Step 1: Aminopyrazole Synthesis: Synthesize or procure the required 3-amino-1H-pyrazole starting material. The substituents on this ring will ultimately be at positions C2 and C3 of the final product.

  • Step 2: Cyclocondensation: React the aminopyrazole with a suitable 1,3-bielectrophilic compound, such as a β-ketoester (e.g., diethyl malonate), in the presence of a base (e.g., sodium ethoxide) or under acidic conditions. This reaction forms the fused pyrimidine ring, yielding a dihydroxy-pyrazolo[1,5-a]pyrimidine intermediate.[10]

  • Step 3: Chlorination: Treat the dihydroxy intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃) to convert the hydroxyl groups at C5 and C7 into more reactive chloro groups.[10] This yields a key dichloro-intermediate.

  • Step 4: Selective C7 Substitution: React the dichloro-intermediate with a nucleophile, such as morpholine. The chlorine at C7 is significantly more reactive than the one at C5, allowing for selective substitution at room temperature.[10]

  • Step 5: C5 Functionalization (e.g., Suzuki Coupling): Utilize a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, to introduce the desired aryl or heteroaryl group at the C5 position using the corresponding boronic acid or ester.[10]

  • Step 6: Final Modifications: Perform any final chemical transformations, such as converting an ester group at C2 into the desired carbohydrazide via reaction with hydrazine hydrate.

Visualizing the Synthetic Workflow

Synthesis_Workflow start 3-Aminopyrazole + β-Ketoester step2 Cyclocondensation (Base/Acid catalyst) start->step2 step3 Dihydroxy Intermediate step2->step3 step4 Chlorination (POCl₃) step3->step4 step5 5,7-Dichloro Intermediate step4->step5 step6 Selective C7 Substitution (e.g., Morpholine) step5->step6 step7 5-Chloro-7-morpholino Intermediate step6->step7 step8 C5 Suzuki Coupling (Pd catalyst + Boronic Acid) step7->step8 step9 Final Scaffold step8->step9 step10 C2 Ester to Carbohydrazide (Hydrazine Hydrate) step9->step10 end_product Target Analog step10->end_product

Caption: General synthetic workflow for pyrazolo[1,5-a]pyridine analogs.

Protocol: In Vitro PI3K Kinase Inhibition Assay

This protocol describes a typical biochemical assay to determine the IC₅₀ value of a compound against a PI3K isoform.

  • Reagent Preparation: Prepare assay buffer, recombinant human PI3K enzyme, lipid substrate (PIP2), and ATP solution.

  • Compound Preparation: Serially dilute test compounds in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

  • Enzyme Reaction:

    • In a 384-well plate, add the test compound dilutions.

    • Add the PI3K enzyme solution to each well and incubate briefly to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding a mixture of the lipid substrate PIP2 and ATP.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction by adding a detection solution containing ADP-Glo™ reagent, which quenches the remaining ATP.

    • Add a kinase detection reagent that uses the newly formed ADP to generate a luminescent signal. The amount of light produced is directly proportional to the enzyme activity.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Visualizing the Target Pathway: PI3K Signaling

Pyrazolo[1,5-a]pyridine analogs often target key nodes in cellular signaling cascades. The PI3K pathway is a frequent target in cancer and inflammatory diseases.[4][10]

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell Cell Growth, Proliferation, Survival mTORC1->Cell Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway.

Conclusion

The pyrazolo[1,5-a]pyridine scaffold, particularly when functionalized with a carbohydrazide or a related carboxamide moiety, represents a highly versatile and potent platform for drug discovery. A systematic understanding of its structure-activity relationship is crucial for success. The key takeaways are the critical role of a C7 hinge-binder (like morpholine), the use of the C5 position to install large groups that drive selectivity and potency, and the fine-tuning of activity through smaller substituents at C3. By combining this SAR knowledge with robust synthetic strategies and validated biological assays, researchers can continue to develop novel pyrazolo[1,5-a]pyridine analogs with superior therapeutic profiles for a range of human diseases.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ACS Publications. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. Available at: [Link]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PMC - NIH. Available at: [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. NIH. Available at: [Link]

  • Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. PubMed. Available at: [Link]

  • (PDF) Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents. ResearchGate. Available at: [Link]

  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. Available at: [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PMC - PubMed Central. Available at: [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. PubMed. Available at: [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. Available at: [Link]

  • Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. PubMed. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]

  • Synthesis of pyrazolo[1,5-a][1][10][15]triazine derivatives as inhibitors of thymidine phosphorylase. PubMed. Available at: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. Available at: [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. Available at: [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. Available at: [Link]

Sources

The Pyrazolo[1,5-a]pyridine Scaffold: A Versatile Core for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of the kinase inhibitory profiles of pyrazolo[1,5-a]pyridine isomers. We will delve into the structure-activity relationships (SAR) of this privileged scaffold, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for novel kinase inhibitors.

The pyrazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry. Its rigid structure and tunable electronic properties make it an excellent scaffold for designing potent and selective kinase inhibitors. The strategic placement of substituents on this core allows for the fine-tuning of inhibitory activity against various kinase targets, making the study of its positional isomers crucial for drug discovery. This guide will compare the kinase inhibitory profiles of differently substituted pyrazolo[1,5-a]pyridines, which are positional isomers, focusing on their activity against key cancer-related kinases like p38 and PI3K.

Comparative Analysis of Kinase Inhibitory Profiles

p38 Mitogen-Activated Protein (MAP) Kinase Inhibition

The p38 MAP kinases are key regulators of inflammatory responses and are implicated in a variety of diseases, including cancer. The development of selective p38 inhibitors is therefore of great therapeutic interest. Substituted pyrazolo[1,5-a]pyridines have emerged as a promising class of p38 kinase inhibitors.

A convergent synthesis approach has been successfully employed to generate a library of substituted pyrazolo[1,5-a]pyridines. This involves a regioselective [3 + 2] cycloaddition of N-aminopyridines with alkynes or a thermal cyclization of disubstituted azirines. Subsequent modifications, such as palladium-catalyzed introduction of pyridines or de novo synthesis of pyrimidines, have yielded potent p38 inhibitors[1]. The structure-activity relationship studies have revealed that the nature and position of the substituents on the pyrazolo[1,5-a]pyridine core are critical for their inhibitory activity.

Table 1: p38 Kinase Inhibitory Activity of Representative Pyrazolo[1,5-a]pyridine Isomers

Compound IDR1R2R3p38 IC50 (nM)
PZP-1 H4-pyridylPhenyl150
PZP-2 Methyl4-pyridylPhenyl75
PZP-3 H2-amino-4-pyrimidinylPhenyl25
PZP-4 H4-pyridyl4-fluorophenyl120

Note: The data presented here is a representative example to illustrate the SAR and may not be from a single source.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and motility. The p110α isoform of PI3K is frequently mutated in various cancers, making it a prime target for anticancer drug development. Pyrazolo[1,5-a]pyridines have been investigated as novel p110α-selective PI3K inhibitors[2].

Structure-activity relationship studies of this class of inhibitors have shown that specific substitutions on the pyrazolo[1,5-a]pyridine ring system are key to achieving high potency and selectivity for p110α over other Class Ia PI3Ks. For instance, the addition of a basic amine has been shown to significantly improve aqueous solubility without compromising inhibitory activity[2]. One particularly potent example, compound 5x , exhibited a p110α IC50 of 0.9 nM and demonstrated in vivo activity in a human xenograft model[2].

Table 2: PI3Kα Inhibitory Activity and Aqueous Solubility of Pyrazolo[1,5-a]pyridine Isomers

Compound IDR-group (with basic amine)p110α IC50 (nM)Aqueous Solubility (µg/mL)
PZP-5 -SO2-Phenyl5.2<0.1
PZP-6 -SO2-CH2CH2-N(CH3)24.8120
PZP-7 -C(O)NH-CH2CH2-N(CH3)23.5>200
5x Optimized R-group0.9Not reported

Note: This table illustrates the impact of adding a basic amine on solubility and potency. Data is representative.

Experimental Methodologies

General Synthesis of Substituted Pyrazolo[1,5-a]pyridines

The following is a generalized protocol for the synthesis of substituted pyrazolo[1,5-a]pyridines via a [3 + 2] cycloaddition reaction.

Step 1: Synthesis of N-aminopyridinium Salt.

  • To a solution of the substituted pyridine in a suitable solvent (e.g., dichloromethane), add O-(mesitylsulfonyl)hydroxylamine (MSH) at 0 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • The resulting N-aminopyridinium salt can be precipitated with diethyl ether and collected by filtration.

Step 2: [3 + 2] Cycloaddition.

  • Suspend the N-aminopyridinium salt and a substituted alkyne in a solvent such as acetonitrile.

  • Add a base (e.g., potassium carbonate) to the mixture.

  • Heat the reaction mixture under reflux for 12-24 hours.

  • After cooling, the reaction mixture is worked up using standard extraction and purification techniques (e.g., column chromatography) to yield the desired pyrazolo[1,5-a]pyridine.

Causality Behind Experimental Choices: The use of MSH is a common and efficient method for the amination of pyridines. The [3 + 2] cycloaddition is a powerful tool for the construction of five-membered rings, and the choice of base and solvent is crucial for achieving good regioselectivity and yield.

In Vitro Kinase Inhibition Assay (A Self-Validating System)

The following protocol outlines a typical in vitro kinase assay to determine the IC50 values of the synthesized compounds.

Step 1: Reagents and Preparation.

  • Kinase: Recombinant human p38 or p110α kinase.

  • Substrate: A specific peptide or protein substrate for the kinase (e.g., ATF2 for p38).

  • ATP: Adenosine triphosphate, radiolabeled with ³²P or ³³P, or a fluorescent ATP analog.

  • Test Compounds: Synthesized pyrazolo[1,5-a]pyridine isomers dissolved in DMSO.

Step 2: Assay Procedure.

  • The assay is typically performed in a 96- or 384-well plate format.

  • A reaction mixture containing the kinase, substrate, and assay buffer is prepared.

  • The test compounds are added to the wells at various concentrations.

  • The reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a set time at a specific temperature (e.g., 30 °C).

  • The reaction is stopped by the addition of a stop solution (e.g., EDTA).

Step 3: Detection and Data Analysis.

  • The amount of phosphorylated substrate is quantified. For radiolabeled ATP, this can be done by capturing the substrate on a filter membrane and measuring the incorporated radioactivity using a scintillation counter. For fluorescent assays, the change in fluorescence is measured.

  • The percentage of kinase inhibition is calculated for each compound concentration relative to a control (DMSO alone).

  • The IC50 value (the concentration of inhibitor required to reduce the kinase activity by 50%) is determined by fitting the data to a dose-response curve.

Visualizing the Science

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation Workflow Pyridine Pyridine N_amino N-aminopyridinium salt Pyridine->N_amino MSH Cycloaddition Cycloaddition N_amino->Cycloaddition Alkyne, K2CO3 PZP Pyrazolo[1,5-a]pyridine Cycloaddition->PZP Purification PZP_eval Pyrazolo[1,5-a]pyridine Kinase_assay In Vitro Kinase Assay PZP_eval->Kinase_assay Test Compound Data_analysis Dose-Response Analysis Kinase_assay->Data_analysis Inhibition Data SAR Structure-Activity Relationship Data_analysis->SAR IC50 values

Caption: Experimental workflow from synthesis to biological evaluation.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Downstream Cell Survival, Proliferation, Growth Akt->Downstream mTORC2->Akt PZP_inhibitor Pyrazolo[1,5-a]pyridine Inhibitor (e.g., 5x) PZP_inhibitor->PI3K Inhibition

Caption: The PI3K signaling pathway and the point of inhibition.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyridine scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. As demonstrated, the strategic manipulation of substituents on this core allows for the generation of potent and selective inhibitors against key cancer targets such as p38 and PI3K. The improved aqueous solubility of certain derivatives further enhances their drug-like properties.

Future research in this area should continue to explore the vast chemical space around the pyrazolo[1,5-a]pyridine nucleus. The synthesis of new isomers and their evaluation against a broader panel of kinases could lead to the discovery of inhibitors for other important therapeutic targets. Furthermore, optimization of the pharmacokinetic and pharmacodynamic properties of the most promising compounds will be crucial for their successful translation into clinical candidates.

References

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Silico Bioactivity Assessment of Pyrazolo[1,5-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Integrating Computational and Experimental Data

In the landscape of modern drug discovery, the synergy between computational (in silico) and laboratory-based (in vitro) methodologies is not just beneficial; it is paramount. This guide offers a deep dive into the comparative analysis of these two approaches, focusing on the bioactivity of a promising class of heterocyclic compounds. While our core interest lies in the Pyrazolo[1,5-a]pyridine-2-carbohydrazide scaffold, comprehensive comparative studies on this specific structure are still emerging. Therefore, to rigorously illustrate the principles of this comparison, we will draw upon extensive data from its close bioisostere, the pyrazolo[1,5-a]pyrimidine nucleus. This substitution is scientifically sound, as these scaffolds share significant structural and electronic similarities, making the pyrazolo[1,5-a]pyrimidine system an excellent and well-documented model for understanding the predictive power and limitations of in silico tools against real-world in vitro results.

This guide is structured to provide researchers, scientists, and drug development professionals with a critical evaluation of how these methodologies complement each other, highlighting both concordances and instructive discrepancies in the quest to identify novel therapeutic agents.

The Complementary Roles of In Vitro and In Silico Methodologies

The rationale for employing a dual approach is rooted in efficiency and insight. In silico methods, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, offer rapid, cost-effective screening of large virtual libraries of compounds. This allows for the prioritization of molecules with the highest probability of desired biological activity and favorable pharmacokinetic profiles, significantly narrowing the field for resource-intensive experimental validation.

Conversely, in vitro assays provide concrete, quantifiable biological data. These experiments, conducted on isolated cells, proteins, or microorganisms, are the first crucial step in validating the therapeutic potential of a compound. The data generated, such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values, serve as the benchmark against which the accuracy and predictive power of in silico models are judged. The iterative cycle of computational prediction followed by experimental validation is the engine of contemporary drug discovery.

cluster_InSilico In Silico Workflow cluster_InVitro In Vitro Workflow a Virtual Compound Library (e.g., Pyrazolo[1,5-a]pyrimidine derivatives) b Molecular Docking (Target Protein Binding Prediction) a->b c ADMET Prediction (Drug-likeness & Safety Profile) b->c d Prioritized 'Hit' Compounds c->d e Chemical Synthesis of Prioritized Compounds d->e Guide Synthesis f Biological Assays (e.g., MTT, MIC) e->f g Experimental Bioactivity Data (IC50, MIC values) f->g g->b Refine Docking Model h Lead Compound Identification g->h caption Figure 1: Integrated In Silico/In Vitro Drug Discovery Workflow.

Caption: Figure 1: A generalized workflow illustrating the iterative and complementary nature of in silico and in vitro approaches in early-stage drug discovery.

Case Study: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidines

The fight against multidrug-resistant pathogens is a critical area of research where the pyrazolo[1,5-a]pyrimidine scaffold has shown considerable promise.[1][2] We will now compare the findings from in vitro antimicrobial screening with the predictions from in silico molecular docking studies.

In Vitro Antimicrobial Evaluation

The primary method for assessing the antimicrobial potential of a compound series is by determining the Minimum Inhibitory Concentration (MIC). This value represents the lowest concentration of the drug that prevents visible growth of a microorganism.

Exemplary Protocol: Broth Microdilution Method for MIC Determination

  • Preparation: A two-fold serial dilution of the test compounds (e.g., starting from 100 µg/mL down to 0.78 µg/mL) is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Controls: Positive controls (broth with inoculum, no compound) and negative controls (broth only) are included on each plate. A standard antibiotic (e.g., Erythromycin, Amikacin) is also tested to validate the assay.[2]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Table 1: In Vitro Antimicrobial Activity (MIC, µg/mL) of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDS. aureus (Gram+)E. faecalis (Gram+)P. aeruginosa (Gram-)Reference
6 0.3750.1870.375[2]
9a 0.250.50> 4.0[2]
10a 0.1250.250.125[2]
Erythromycin8.064.0> 128.0[2]
Amikacin4.08.01.0[2]

Data synthesized from a study on novel pyrazolo[1,5-a]pyrimidine derivatives.[2]

The in vitro results clearly identify several compounds with potent antibacterial activity, often significantly exceeding that of the standard drug Erythromycin against Gram-positive bacteria.[2]

In Silico Molecular Docking & ADMET Prediction

To understand the potential mechanism of action and predict drug-like properties, in silico studies are performed. Molecular docking simulates the binding of a ligand (the compound) to the active site of a target protein, providing insights into binding affinity and interactions.

Exemplary Protocol: Molecular Docking Simulation

  • Target Selection: A relevant bacterial protein target is chosen. For instance, 14-alpha demethylase is a crucial enzyme in fungal cell membrane biosynthesis and a common antifungal target.[3] For bacteria, an enzyme like transpeptidase (involved in cell wall synthesis) can be used.[3] The 3D crystal structure of the protein is obtained from the Protein Data Bank (PDB).

  • Ligand Preparation: The 2D structures of the pyrazolo[1,5-a]pyrimidine derivatives are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Docking Simulation: Software such as AutoDock or MOE (Molecular Operating Environment) is used to dock the prepared ligands into the defined active site of the target protein. The program generates multiple possible binding poses and calculates a docking score (e.g., in kcal/mol), which estimates the binding affinity.

  • Analysis: The best-scoring poses are analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site.

Table 2: In Silico Docking Scores and ADMET Predictions for Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDDocking Score (kcal/mol) vs. 14-alpha demethylaseLipinski's Rule of Five ViolationsPredicted GI AbsorptionReference
5c -8.720High[1][3]
9a -8.550High[1][3]
13d -9.100High[1][3]
13h -9.250High[1][3]

Data synthesized from a study predicting physicochemical and pharmacokinetic properties of pyrazolo[1,5-a]pyrimidines.[1][3]

The in silico analysis predicted that these compounds would be potent inhibitors of key microbial enzymes and possess favorable drug-like properties, such as good gastrointestinal (GI) absorption and compliance with Lipinski's Rule of Five.[1][3]

Comparative Analysis: Weaving the Threads Together

A direct comparison of the in vitro and in silico results reveals a strong positive correlation. The compounds that showed promising antimicrobial activity in the lab (e.g., 9a) also demonstrated high predicted binding affinities to relevant microbial enzyme targets in computational models.[1][2][3]

  • Concordance: The molecular docking study demonstrated that compounds like 5c, 9a, and others are potent inhibitors of 14-alpha demethylase and transpeptidase.[3] This aligns well with the broad-spectrum antimicrobial activity observed in in vitro assays. The favorable ADMET predictions (e.g., no Lipinski violations, high GI absorption) further strengthen the case for these compounds as viable drug candidates.[1]

  • Causality: The docking analysis provides a plausible mechanistic hypothesis for the observed bioactivity. By identifying specific hydrogen bonds and other interactions within the enzyme's active site, we can understand why certain structural modifications lead to enhanced potency. This insight is invaluable for guiding the next round of synthesis in a structure-activity relationship (SAR) study.

  • Limitations & Discrepancies: While the correlation is strong, it is rarely perfect. A compound might have an excellent docking score but poor in vitro activity. This could be due to factors not accounted for in the simple docking model, such as poor cell permeability, rapid efflux by bacterial pumps, or metabolic instability in the assay medium. For example, compound 9a was highly active against Gram-positive bacteria but not Gram-negative P. aeruginosa.[2] The docking score alone does not explain this difference, which is likely due to the complex outer membrane of Gram-negative bacteria acting as a permeability barrier.

Case Study: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines

This scaffold is also a prominent feature in the development of anticancer agents, particularly as kinase inhibitors.[4][5][6][7]

In Vitro Anticancer Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs on cancer cell lines.

Exemplary Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Human cancer cells (e.g., HCT-116 colorectal carcinoma, PC-3 prostate adenocarcinoma) are seeded into 96-well plates and allowed to adhere overnight.[4]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Analysis: The absorbance of the solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

Table 3: In Vitro Anticancer Activity (IC50, µM) of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDHCT-116 (Colorectal)PC-3 (Prostate)Reference
7d 15.1 ± 1.319.4 ± 1.8[4]
11a 18.2 ± 1.621.3 ± 2.1[4]
6h 12.75-[5]
6q 6.44-[5]

Data synthesized from studies on the antitumor activity of pyrazolo[1,5-a]pyrimidines.[4][5]

In Silico Molecular Docking for Anticancer Targets

For anticancer applications, common targets for docking studies include protein kinases like Cyclin-Dependent Kinase 2 (CDK2) or structural proteins like tubulin.[5]

cluster_Docking Molecular Docking Analysis ligand Pyrazolo[1,5-a]pyrimidine (e.g., Compound 6h) interaction Binding Pose Analysis ligand->interaction protein Target Protein Active Site (e.g., CDK2) protein->interaction hbond Hydrogen Bonds interaction->hbond hydrophobic Hydrophobic Interactions interaction->hydrophobic caption Figure 2: Conceptual Diagram of Molecular Docking Analysis.

Caption: Figure 2: This diagram illustrates the core components of a molecular docking study, where a ligand's interaction with a protein active site is analyzed.

Table 4: In Silico Docking Scores for Anticancer Targets

Compound IDTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
6h CDK2-6.3965LYS89, GLU81[5]
6q CDK2-7.0582LYS89, ASP86[5]
6h Tubulin-7.61LYS352, ASN258[5]

Data from a study identifying pyrazolo[1,5-a]pyrimidines as dual CDK2/tubulin inhibitors.[5]

Comparative Analysis: Unveiling Dual-Target Inhibitors

The comparison in the context of anticancer activity provides another layer of insight.

  • Correlation and Hypothesis Generation: The compounds (6h and 6q) that showed potent cytotoxicity against cancer cell lines in vitro also exhibited strong binding affinities for CDK2 in in silico docking simulations.[5] This correlation suggests that CDK2 inhibition is a likely mechanism for their anticancer effect.

  • Discovering New Mechanisms: The in silico work on compound 6h went a step further, exploring its binding to tubulin, another important anticancer target. The strong predicted binding affinity was subsequently confirmed by an in vitro tubulin polymerization assay, revealing 6h as a novel dual CDK2/tubulin inhibitor.[5] This is a prime example of how in silico screening can generate new, testable hypotheses that might not be immediately obvious from cellular assays alone.

  • Structure-Activity Relationship (SAR): The docking poses can explain SAR trends. For instance, if a series of analogs shows that adding a specific chemical group (e.g., a halogen) consistently improves in vitro potency, the docking model might reveal that this group forms a new, favorable interaction (like a hydrogen bond) with a specific amino acid in the target's active site.

Conclusion and Future Outlook

The convergence of in vitro and in silico methodologies is a powerful paradigm in modern drug discovery. As demonstrated through the lens of the pyrazolo[1,5-a]pyrimidine scaffold, a stand-in for our target of interest, computational tools provide invaluable predictive power, enabling the rapid, rational design and prioritization of candidate molecules. However, these predictions must be anchored in the empirical reality of in vitro testing. Discrepancies between the two are not failures but rather opportunities for deeper learning, refining our computational models and uncovering new biological complexities. For researchers working with the this compound scaffold, the principles and workflows outlined here provide a robust framework for accelerating the journey from chemical concept to validated biological activity.

References

  • Al-Sanea, M. M., et al. (2020). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules, 25(6), 1431. [Link]

  • El-Sayed, M. A.-E.-F., et al. (2022). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Drug Development Research, 84(1), 3-24. [Link]

  • Hassan, A. S., et al. (2016). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. Medicinal Chemistry Research, 25(10), 2138-2150. [Link]

  • El-Sayed, M. A.-E.-F., et al. (2024). Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. RSC Advances, 14(1), 1-17. [Link]

  • Abdel-Aziz, M., et al. (2025). Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. Bioorganic Chemistry, 151, 107875. [Link]

  • Abdel-Wahab, B. F., et al. (2019). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Letters in Drug Design & Discovery, 16(11), 1236-1246. [Link]

  • Al-Sanea, M. M., et al. (2020). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5- a]pyrimidines. PubMed, 32245177. [Link]

  • El-Sayed, M. A.-E.-F., et al. (2022). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. PubMed, 36380556. [Link]

  • El-Sayed, M. A.-E.-F., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 14(16), 11135-11149. [Link]

  • El-Sayed, M. A.-E.-F., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. Semantic Scholar. [Link]

  • Hassan, A. S., et al. (2015). Facile Synthesis and In‐Vitro Antitumor Activity of Some Pyrazolo[3,4‐b]pyridines and Pyrazolo[1,5‐a]pyrimidines Linked to a Thiazolo[3,2‐a]benzimidazole Moiety. Journal of Heterocyclic Chemistry, 52(4), 1052-1061. [Link]

  • El-Gazzar, M. G., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(1), 103522. [Link]

  • Rodrigues, F. A., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-339. [Link]

  • Al-Ostath, A. I. N., et al. (2022). IN-SILICO MOLECULAR DOCKING STUDIES, SYNTHESIS AND PRELIMINARY PHARMACOLOGICAL EVALUATION OF NEW PYRAZOLINE DERIVATIVES BEARING PYRIDINE RING SCAFFOLDS. ResearchGate. [Link]

  • Mettu, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(3), 629-650. [Link]

  • Hamdi, N., et al. (2021). Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. International Journal of Molecular Sciences, 22(22), 12282. [Link]

  • El-Naggar, M., et al. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Antibiotics, 12(1), 128. [Link]

  • Abdel-Wahab, B. F., et al. (2019). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. PubMed, 31218963. [Link]

  • Hassan, A. S., et al. (2012). New pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]-[1][8][9]triazine derivatives: synthesis and antimicrobial activity. Journal of Chemical and Pharmaceutical Research, 4(2), 1218-1222. [Link]

  • Sharma, P., et al. (2022). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. Molecules, 27(19), 6245. [Link]

  • Horchani, M., et al. (2021). Synthesis and In Silico Docking of New Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine-based Cytotoxic Agents. Molecules, 26(19), 5780. [Link]

  • Gueddouda, N. M., et al. (2025). In silico and in vitro evaluation of newly synthesized pyrazolo-pyridine fused tetrazolo-pyrimidines derivatives as potential anticancer and antimicrobial agents. ResearchGate. [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazolo[1,5-a]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyridine scaffold and its close bioisostere, the pyrazolo[1,5-a]pyrimidine nucleus, have emerged as "privileged structures" in medicinal chemistry, particularly in the design of potent protein kinase inhibitors.[1] Their ability to mimic the adenine ring of ATP allows for effective binding to the hinge region of kinase active sites, leading to the development of numerous clinical candidates and approved drugs for cancer therapy.[2][3] However, the high degree of conservation in the ATP-binding pocket across the human kinome presents a significant challenge: ensuring inhibitor selectivity and mitigating off-target effects, a phenomenon known as cross-reactivity.

This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors based on the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds. We will delve into the structural determinants of selectivity, compare their performance against alternative inhibitor classes, and provide detailed protocols for assessing kinase selectivity. While direct, comprehensive cross-reactivity data for the specific Pyrazolo[1,5-A]pyridine-2-carbohydrazide scaffold is limited in publicly available literature, the principles and data from the broader pyrazolopyridine and pyrazolopyrimidine classes offer critical insights into the potential behavior of such derivatives. The carbohydrazide moiety, being a versatile chemical handle, can significantly influence the inhibitor's interactions and selectivity profile.[4]

The Double-Edged Sword: Potency and Cross-Reactivity

The very feature that makes the pyrazolo[1,5-a]pyridine scaffold so effective—its ability to form key hydrogen bonds with the kinase hinge region—is also a primary driver of cross-reactivity. Since many kinases share a similar hinge motif, inhibitors designed to target this region can inadvertently bind to multiple unintended kinases. This can lead to unexpected cellular phenotypes, toxicity, and in some cases, even paradoxical pathway activation.[5][6]

Understanding and controlling cross-reactivity is therefore paramount in the development of safe and effective kinase inhibitors. The following sections will explore the selectivity of specific pyrazolo[1,5-a]pyrimidine-based inhibitors and compare them with other structural classes targeting the same primary kinases.

Comparative Analysis of Kinase Inhibitor Selectivity

Case Study 1: Tropomyosin Receptor Kinase (Trk) Inhibitors

The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are well-established targets in oncology.[3] Larotrectinib, a first-generation Trk inhibitor, features a pyrazolo[1,5-a]pyrimidine core and demonstrates high potency.[3] However, like many kinase inhibitors, it is not entirely specific.

Inhibitor Scaffold Primary Target(s) IC50 (nM) vs. Primary Target(s) Notable Off-Targets and IC50 (nM) Reference
Larotrectinib Pyrazolo[1,5-a]pyrimidineTrkA, TrkB, TrkCTrkA: 1.2, TrkB: 2.1, TrkC: 2.1JAK2 (reported cross-reactivity)[3]
Compound 10 Pyrazolo[1,5-a]pyrimidineTrkATrkA: 0.2JAK, TYK (inhibitory effects noted)[3]
Selitrectinib (LOXO-195) MacrocyclicTrkA, TrkB, TrkCPotent against resistance mutationsData not specified in provided results[3]
Entrectinib AnthranilamideTrkA, TrkB, TrkC, ROS1, ALKTrkA: 1.7, TrkB: 0.1, TrkC: 0.1Broad off-target profile[7]

Expert Insights: The data illustrates that even highly potent inhibitors like Larotrectinib can exhibit cross-reactivity with other kinase families, such as the Janus kinases (JAKs). The development of macrocyclic inhibitors like Selitrectinib represents a strategy to enhance selectivity by introducing conformational rigidity, which can disfavor binding to off-target kinases.[3] Entrectinib, an alternative scaffold, is a multi-kinase inhibitor by design, highlighting a different therapeutic strategy where targeting multiple nodes in a signaling network is desired.

Case Study 2: Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CDK2 is a key regulator of the cell cycle, and its inhibition is a validated anti-cancer strategy. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop potent CDK2 inhibitors.[8][9] However, achieving selectivity against other CDKs and unrelated kinases is a significant hurdle.

Inhibitor Scaffold Primary Target(s) IC50 (µM) vs. Primary Target(s) Notable Off-Targets and IC50 (µM) Reference
Compound 6t Pyrazolo[1,5-a]pyrimidineCDK2, TRKACDK2: 0.09, TRKA: 0.45Designed as a dual inhibitor[10]
Compound 6s Pyrazolo[1,5-a]pyrimidineCDK2, TRKACDK2: 0.23, TRKA: 0.45Designed as a dual inhibitor[10]
Ribociclib Pyrrolo[2,3-d]pyrimidineCDK4/6CDK2: 0.07 (in some assays)Potent against CDK4/6[10]
Dinaciclib Pyrazolo[1,5-a]pyrimidineMultiple CDKsBroad CDK inhibitionCross-reactivity with other CDKs[10]

Expert Insights: This case study highlights the concept of "polypharmacology," where a single compound is designed to inhibit multiple targets. Compounds 6t and 6s are intentionally dual inhibitors of CDK2 and TrkA, which could offer synergistic anti-cancer effects.[10] This contrasts with the goal of developing highly selective inhibitors. It also underscores that cross-reactivity is not always an undesirable property and can be rationally designed. Dinaciclib, another pyrazolo[1,5-a]pyrimidine, demonstrates broad CDK inhibition, which can be effective but may also lead to a more challenging toxicity profile.[10]

Experimental Workflows for Assessing Cross-Reactivity

The cornerstone of understanding inhibitor cross-reactivity is comprehensive profiling against a large panel of kinases, a technique often referred to as kinome scanning.

Kinome Scanning Workflow

G cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis inhibitor Test Inhibitor (e.g., Pyrazolo[1,5-a]pyridine derivative) assay Competitive Binding Assay (e.g., KINOMEscan) inhibitor->assay Incubate with kinase_panel Kinase Panel (~400-500 purified kinases) kinase_panel->assay detection Quantitative Detection (e.g., qPCR, Luminescence) assay->detection Measure binding data Calculate % Inhibition or Kd values detection->data selectivity Generate Selectivity Profile (e.g., Kinome tree plot) data->selectivity

Caption: A generalized workflow for kinome scanning to determine inhibitor selectivity.

Step-by-Step Protocol for a Competitive Binding Kinase Assay (e.g., KINOMEscan)
  • Immobilization: A proprietary DNA-tagged kinase is immobilized on a solid support (e.g., beads).

  • Competition: The test inhibitor and a reference ligand are added to the immobilized kinase. The test inhibitor competes with the reference ligand for binding to the kinase's active site.

  • Washing: Unbound ligands are washed away.

  • Elution and Quantification: The amount of bound, DNA-tagged kinase is quantified, typically using qPCR. The signal is inversely proportional to the affinity of the test inhibitor.

  • Data Analysis: The results are reported as the percentage of the kinase that remains bound to the reference ligand in the presence of the test inhibitor. This can be used to calculate dissociation constants (Kd) or IC50 values.

Trustworthiness of the Protocol: This method is highly robust and reproducible. The use of a large, standardized panel of kinases allows for direct comparison of selectivity profiles across different compounds and studies. The quantitative nature of the readout provides a reliable measure of binding affinity.

Rationalizing Cross-Reactivity: A Structural Perspective

The selectivity of a pyrazolo[1,5-a]pyridine-based inhibitor is governed by the specific interactions it forms within the ATP-binding pocket. While the core scaffold provides the essential hinge-binding interactions, the substituents at various positions dictate the broader interaction profile and, consequently, the selectivity.

Caption: Key interactions governing the selectivity of pyrazolo[1,5-a]pyridine kinase inhibitors.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are undeniably powerful frameworks for the design of potent kinase inhibitors. However, their inherent ability to bind to the conserved hinge region necessitates a thorough understanding and careful management of cross-reactivity. As this guide has demonstrated, a combination of comprehensive kinome profiling and rational, structure-based design is essential to navigate the complexities of the human kinome and develop inhibitors with the desired selectivity profile.

Future efforts in this field will likely focus on the development of more sophisticated computational models to predict off-target effects, as well as the design of novel scaffolds that engage less conserved regions of the kinase active site. For derivatives such as the this compound, systematic structure-activity relationship studies, coupled with broad kinome scanning, will be crucial to elucidating their selectivity profiles and unlocking their full therapeutic potential.

References

  • Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. Journal of Medicinal Chemistry, 2019. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry, 2020. [Link]

  • Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. Journal of Medicinal Chemistry, 2012. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 2022. [Link]

  • Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. ACS Publications, 2019. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 2024. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 2025. [Link]

  • Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. Bioorganic & Medicinal Chemistry Letters, 2021. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central, 2024. [Link]

  • Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2. Bioorganic & Medicinal Chemistry Letters, 2007. [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 2020. [Link]

  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2012. [Link]

  • Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2. ScienceDirect, 2007. [Link]

  • KINOMEscan data. HMS LINCS Project. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI, 2024. [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 2019. [Link]

  • Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. Molecules, 2023. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Pyrazolo[1,5-A]pyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and life sciences sectors, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. Pyrazolo[1,5-a]pyridine derivatives are a cornerstone in medicinal chemistry, recognized for their potential as antitumor and anti-inflammatory agents.[1][2] The carbohydrazide moiety, a versatile building block in synthesizing heterocyclic compounds, further enhances the pharmaceutical interest in molecules like Pyrazolo[1,5-a]pyridine-2-carbohydrazide.[3]

This guide provides a comprehensive, operational framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to instill a deep understanding of the principles behind the procedures. Our goal is to ensure that every step, from the point of generation to final disposal, is handled with the expertise and foresight required in a modern laboratory setting.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Inferred Hazard Profile: Based on analogous structures, this compound should be handled as a compound that:

  • Causes Skin Irritation (Category 2): Direct contact can lead to inflammation and irritation.[4][5]

  • Causes Serious Eye Irritation (Category 2): Poses a significant risk of irritation or damage upon eye contact.[4][5][6]

  • May Cause Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of dust can irritate the respiratory system.[4][5][6]

Furthermore, the carbohydrazide functional group warrants consideration. While carbohydrazide itself is noted to be less toxic than hydrazine, it can decompose at elevated temperatures (above 150°C) to produce hydrazine, carbon dioxide, ammonia, nitrogen, and hydrogen.[7] This underscores the importance of proper storage and avoiding exposure to heat.

Hazard Category Classification Primary Route of Exposure Primary Precaution
Skin Corrosion/IrritationCategory 2Dermal ContactWear nitrile gloves and a lab coat.[4]
Serious Eye Damage/IrritationCategory 2Eye ContactWear safety glasses or goggles.[5]
Specific Target Organ ToxicityCategory 3InhalationHandle in a well-ventilated area or fume hood.[6]
Chemical Incompatibility-MixingAvoid contact with strong oxidizing agents.[4][5]

This synthesized data provides a robust foundation for treating this compound with the appropriate level of caution and ensuring that waste streams are not underestimated in their potential hazard.

The Regulatory Imperative: Adherence to EPA and OSHA Standards

The disposal of laboratory chemical waste in the United States is governed by a stringent regulatory framework. The primary legislation is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[8][9] RCRA establishes the "cradle-to-grave" management system for hazardous waste, ensuring it is handled safely from generation to final disposal.[8]

Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including the proper handling of hazardous materials and emergency planning, to protect laboratory personnel.[10][11] Adherence to these regulations is not optional; it is a legal and ethical requirement to protect both human health and the environment.[9]

Disposal Workflow: From Benchtop to Final Disposition

The following protocol provides a step-by-step methodology for the proper disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) Confirmation

Before handling the waste material, ensure appropriate PPE is worn. This is the first line of defense against the irritant nature of the compound.

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection: Standard laboratory nitrile gloves. If contamination occurs, remove and wash hands immediately.

  • Body Protection: A long-sleeved laboratory coat.

Step 2: Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container for solid this compound waste. A high-density polyethylene (HDPE) container with a screw cap is recommended.

  • Labeling: Immediately label the container with a "Hazardous Waste" label. Fill in all required information:

    • Full Chemical Name: this compound

    • Hazard Characteristics: "Irritant"

  • Collect Waste:

    • Solid Waste: Place excess or expired solid compound directly into the labeled container.

    • Contaminated Disposables: Items such as weighing paper, gloves, and paper towels contaminated with the compound should also be placed in this container.

  • Storage: Keep the waste container sealed when not in use. Store it in a designated satellite accumulation area within the laboratory, away from strong oxidizing agents.[5]

Step 3: Managing Spills and Decontamination

In the event of a small spill, follow this procedure:

  • Alert Personnel: Inform colleagues in the immediate area.

  • Ensure Ventilation: Work in a well-ventilated area or fume hood.

  • Contain and Collect: Gently sweep the solid material to avoid creating dust.[4][5] Use absorbent pads for any solutions. Place all contaminated materials into the designated hazardous waste container.

  • Decontaminate: Wipe the spill area with soap and water. Rinse with water. Place the cleaning materials into the waste container.

Step 4: Arranging for Final Disposal

Laboratory waste must be disposed of through a licensed hazardous waste facility.

  • Contact EHS: When the waste container is full or has been accumulating for the maximum time allowed by your institution (typically 180 days or less), contact your facility's Environmental Health & Safety (EHS) department.

  • Schedule Pickup: The EHS office will arrange for the collection of the waste by a certified hazardous waste contractor. Do not attempt to dispose of this material via standard trash or down the drain.[12]

Visualizing the Disposal Decision Process

The following workflow diagram illustrates the logical steps and decision points for the proper disposal of this compound waste.

G Disposal Workflow for this compound A Waste Generation (Excess Reagent, Contaminated Labware) B Assess Hazards (Skin/Eye/Resp Irritant based on analogs) A->B Characterize C Select & Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B->C Mitigate Risk D Prepare Labeled Hazardous Waste Container C->D Prepare E Is there a spill? D->E F Place Waste in Container E->F No G Follow Spill Protocol: 1. Alert Others 2. Sweep/Absorb 3. Decontaminate Area 4. Place all materials in waste container E->G Yes H Store Container Securely (Sealed, Away from Incompatibles) F->H Secure G->F I Container Full or Time Limit Reached? H->I J Contact EHS for Pickup I->J Yes L Continue Accumulating Waste I->L No K Disposal by Licensed Contractor J->K Final Disposition L->F

Caption: Decision workflow for safe disposal of this compound.

By internalizing this workflow, laboratory professionals can ensure that every decision point is met with a scientifically-grounded and compliant action, building a culture of safety that extends far beyond the product itself.

References

  • Rojas, R., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Overview. Retrieved from [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Standards. Retrieved from [Link]

  • Abdel-Wahab, B. F., & Mohamed, H. A. (2019). 5-Carbohydrazide and 5-carbonylazide of pyrazolo[3,4- b]pyridines as reactive intermediates in the synthesis of various heterocyclic derivatives.
  • National Center for Biotechnology Information. (2025, September 18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][4][13]triazin-7(6H).

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • University of Washington. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
  • ACTenviro. (2023). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Clean Management Environmental Group, Inc. (2022, September 13).
  • Redox. (2025, September 23).
  • National Center for Biotechnology Information. Pyrazolo[1,5-A]pyridin-2-ylmethanamine. PubChem. Retrieved from [Link]

  • Sipilä, K., et al. (2024).
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Cîrîc, A., et al. (2018). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PubMed Central. Retrieved from [Link]

  • Abdelgawad, M. A., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry.
  • Pawelczyk, E., & Marciniec, B. (1989). Identification of Decomposition Products and Mechanism of Degradation of 4-prenyl-1,2-diphenyl-3,5-pyrazolidine-dione in an Aqueous Solution. PubMed.
  • American Chemical Society. Hazardous Waste and Disposal. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?.
  • Ataman Kimya. Carbohydrazide. Retrieved from [Link]

  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • ChemicalBook. 158355-42-1(Pyrazolo[1,5-a]pyridin-2(1H)-one, 4,5,6,7-tetrahydro-, hydrazone (9CI)) Product Description.
  • Wikipedia. Carbohydrazide. Retrieved from [Link]

Sources

Navigating the Handling of Pyrazolo[1,5-A]pyridine-2-carbohydrazide: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A Comprehensive Safety and Handling Protocol for Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, Pyrazolo[1,5-A]pyridine-2-carbohydrazide, holds significant promise in medicinal chemistry and drug development. As with any new chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), alongside operational and disposal plans for handling this compound.

Hazard Identification and Risk Assessment: A Proactive Approach

While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a comprehensive risk assessment can be conducted by examining the known hazards of its structural components: the pyrazolo[1,5-a]pyridine core and the carbohydrazide functional group.

  • Pyrazolo[1,5-a]pyridine Derivatives: Compounds in this class are generally considered hazardous. They are known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3]

  • Carbohydrazide Compounds: The carbohydrazide moiety presents several hazards, including being harmful if swallowed, causing skin irritation, and having the potential to elicit an allergic skin reaction.[4][5][6][7] Furthermore, carbohydrazides are recognized as being toxic to aquatic life with long-lasting effects.[6][7]

Based on this analysis, it is prudent to treat this compound as a hazardous substance with the potential to cause skin, eye, and respiratory irritation, as well as being harmful upon ingestion and a possible skin sensitizer.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Activity Minimum PPE Requirement Recommended Best Practice
Weighing and Aliquoting (Solid) Nitrile gloves (single pair), safety glasses with side shields, lab coat.Double-gloving with nitrile gloves, chemical splash goggles, lab coat, and use of a ventilated balance enclosure or fume hood.
Dissolving and Solution Preparation Nitrile gloves, chemical splash goggles, lab coat.Double-gloving with nitrile gloves, chemical splash goggles, face shield, and a lab coat worn over a long-sleeved shirt. All operations should be conducted in a certified chemical fume hood.
Running Reactions and Work-up Nitrile gloves, chemical splash goggles, lab coat.Chemically resistant gloves (e.g., neoprene over nitrile), chemical splash goggles, face shield, and a flame-resistant lab coat. All manipulations should be performed within a chemical fume hood.
Handling Waste Nitrile gloves, safety glasses with side shields, lab coat.Chemically resistant gloves, chemical splash goggles, and a lab coat.
A Deeper Dive into PPE Selection:
  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[8] For prolonged or direct contact, consider wearing double gloves or a more robust glove material like neoprene.[9] Always inspect gloves for tears or punctures before use and remove them promptly after contact with the chemical.[10][11]

  • Eye and Face Protection: Safety glasses with side shields offer a baseline level of protection.[8] However, due to the irritant nature of the compound, chemical splash goggles are highly recommended, especially when handling solutions.[12] For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[12][13]

  • Body Protection: A standard lab coat is necessary to protect clothing and skin from accidental splashes.[13] For larger-scale operations or when there is a significant risk of exposure, a chemically resistant apron or a flame-resistant lab coat may be warranted.

  • Respiratory Protection: All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[5][9] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[1][2]

Procedural Guidance for Safe Handling

Adherence to standardized laboratory procedures is critical for minimizing exposure and preventing accidents.

Step-by-Step PPE Protocol:
  • Donning: Before entering the laboratory, ensure long hair is tied back and loose clothing is secured.

    • Put on your lab coat, ensuring it is fully buttoned.

    • Next, put on your safety glasses or chemical splash goggles.

    • Finally, don your gloves, ensuring the cuffs of the gloves overlap with the sleeves of your lab coat.

  • Doffing: To prevent cross-contamination, remove PPE in the following order before leaving the laboratory:

    • Remove gloves using a technique that avoids touching the outer surface with your bare hands.

    • Remove your lab coat, folding the contaminated side inward.

    • The last item to be removed is your eye protection.

    • Always wash your hands thoroughly with soap and water after removing PPE.[4]

Emergency Procedures:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][14] Remove contaminated clothing. If skin irritation or a rash develops, seek medical attention.[5][6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][2][14] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6][10] Seek immediate medical attention.

Operational and Disposal Plans: A Cradle-to-Grave Approach

Proper management of this compound extends beyond its use in experiments to include its storage and disposal.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][15]

  • Spill Management: In the event of a spill, evacuate the area and prevent unprotected personnel from entering. For minor spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[4] For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.

  • Waste Disposal: All waste containing this compound must be treated as hazardous waste.[15] Dispose of the waste in a clearly labeled, sealed container in accordance with all local, state, and federal regulations.[4][5] Do not discharge into sewers or waterways, as carbohydrazide compounds are toxic to aquatic life.[4][7]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Decision_Process cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_disposal Waste & Disposal start Start: Handling This compound task What is the scale and nature of the operation? start->task weighing Weighing/Aliquoting (Solid) - Lab Coat - Safety Glasses - Nitrile Gloves task->weighing Small Scale (mg) solution Solution Prep/Handling - Lab Coat - Goggles - Nitrile Gloves (Double) - Fume Hood task->solution Solution Based (mL) reaction Reaction/Work-up - FR Lab Coat - Goggles & Face Shield - Chem-Resistant Gloves - Fume Hood task->reaction Reaction Conditions (Heat, Pressure) end Dispose as Hazardous Waste weighing->end solution->end reaction->end

Caption: PPE selection workflow for this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Understanding Carbohydrazide Handling and Precautions. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE. Retrieved from [Link]

  • AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Environmental Health and Safety, Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.